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  • Product: 3-Methylbenzo[d]isoxazole-5-carbonitrile
  • CAS: 267875-57-0

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation and Quality Control of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Part 1: Executive Summary & Chemical Identity 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of atypical antipsychotics (e.g., Ris...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone derivatives) and anticonvulsant pharmacophores. Its structural integrity hinges on the stability of the 1,2-benzisoxazole core and the lability of the C-5 nitrile group under specific hydrolytic conditions.

This guide provides a definitive protocol for the structural characterization of this compound, distinguishing it from common synthetic impurities such as the 5-bromo precursor or the hydrolysis product (carboxylic acid).

Chemical Identity Matrix[1][2]
PropertySpecification
IUPAC Name 3-Methyl-1,2-benzoxazole-5-carbonitrile
CAS Number 267875-57-0
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH
Melting Point ~124–128 °C (Typical range for this class)

Part 2: Synthesis Logic & Impurity Profiling

To accurately analyze the compound, one must understand its origin. The industrial synthesis typically follows a Cyanation Pathway from the 5-bromo derivative or a Cyclization Pathway from an oxime precursor.

Synthesis & Impurity Pathway Diagram[5]

The following diagram illustrates the primary synthesis route via Rosenmund-von Braun cyanation and the associated impurity risks.

SynthesisPath Substrate 5-Bromo-3-methylbenzo[d]isoxazole (Starting Material) Reagent CuCN / DMF Reflux Substrate->Reagent Impurity1 Impurity A: Unreacted Bromide (Ret. Time < Target) Substrate->Impurity1 Incomplete Rxn Target 3-Methylbenzo[d]isoxazole-5-carbonitrile (TARGET) Reagent->Target Substitution Impurity2 Impurity B: Carboxylic Acid (Hydrolysis Product) Target->Impurity2 Hydrolysis (H2O/H+) Impurity3 Impurity C: Ring-Opened Salicylonitrile (Base degradant) Target->Impurity3 Base/Heat (N-O cleavage)

Figure 1: Synthetic pathway highlighting the critical impurities arising from incomplete cyanation (Impurity A) and hydrolytic degradation (Impurity B/C).

Critical Impurities Table
Impurity IDStructure NameOriginAnalytical Marker
Impurity A 5-Bromo-3-methylbenzo[d]isoxazoleUnreacted Starting MaterialMS: M+ doublet (211/213); No IR CN stretch.
Impurity B 3-Methylbenzo[d]isoxazole-5-carboxylic acidHydrolysis of NitrileIR: Broad OH (~3000), C=O (~1690); MS: [M+H]⁺ 178.
Impurity C 2-Hydroxy-5-cyanophenyl ethanone oximeRing Opening / Incomplete CyclizationNMR: Loss of aromatic planarity; appearance of phenolic OH.

Part 3: Structural Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the nitrile group and the integrity of the isoxazole ring.

1H NMR (400 MHz, CDCl₃) - Diagnostic Signals
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
C3-CH₃ 2.60 - 2.65 Singlet (s)3HCharacteristic methyl group on the isoxazole ring. Slightly downfield due to the heteroaromatic ring current.
H-4 7.95 - 8.05 Doublet (d)1HKey Signal: Proton ortho to the isoxazole nitrogen and meta to the CN group. Most deshielded aromatic proton.
H-6 7.80 - 7.85 dd1HDoublet of doublets (J ~8.5, 1.5 Hz). Ortho to CN, meta to Oxygen.
H-7 7.60 - 7.65 Doublet (d)1HOrtho to the isoxazole oxygen. Shielded relative to H-4.

Expert Insight: The coupling pattern of the aromatic region is a self-validating system. You must observe an ABX or AMX pattern. If the integration of the methyl singlet at 2.6 ppm is not exactly 3:1 ratio with the aromatic protons, check for solvent occlusion or the presence of the ring-opened methyl ketone impurity.

13C NMR (100 MHz, CDCl₃)
  • Nitrile (CN): ~118.5 ppm (Characteristic weak intensity).

  • Isoxazole C3: ~155-160 ppm.

  • Methyl: ~10-12 ppm.

Vibrational Spectroscopy (FT-IR)

IR provides a rapid "Pass/Fail" identification of the functional groups.

  • Nitrile Stretch (C≡N): 2230 ± 5 cm⁻¹ . This must be a sharp, distinct band. Absence indicates hydrolysis to amide/acid.

  • Isoxazole Ring Breathing: ~1600 cm⁻¹ and 1450 cm⁻¹.

  • Absence of OH: A broad peak at 3200-3500 cm⁻¹ indicates moisture or hydrolysis to the carboxylic acid (Impurity B).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion: [M+H]⁺ = 159.1 m/z .

  • Fragmentation:

    • Loss of CH₃CN (Acetonitrile) from the isoxazole ring is a common pathway, often yielding a fragment at [M-41]⁺.

    • Impurity Check: Look for +18 mass (177 m/z) indicating hydrolysis to the amide, or +19 (178 m/z) for the acid.

Part 4: Analytical Workflow & Quality Control SOP

This protocol ensures batch-to-batch consistency suitable for pharmaceutical intermediates.

Analytical Logic Flow

AnalyticalWorkflow Sample Raw Sample (Batch X) IR_Test FT-IR Analysis Target: 2230 cm⁻¹ Sample->IR_Test HPLC HPLC-UV (254 nm) Purity Check IR_Test->HPLC Decision Purity > 98.0%? HPLC->Decision NMR 1H NMR Structure Confirmation Decision->NMR Yes Reject Reject / Reprocess (Check Impurities A/B) Decision->Reject No Release Release for Synthesis NMR->Release Conforms

Figure 2: Step-by-step decision tree for the quality control of 3-Methylbenzo[d]isoxazole-5-carbonitrile.

Standard Operating Procedure (SOP)

Method: HPLC-UV Purity Determination Objective: Quantify 3-Methylbenzo[d]isoxazole-5-carbonitrile and limit Impurity A (Bromo) and B (Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic max) and 220 nm (nitrile sensitivity).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (sonicate to ensure complete dissolution).

  • System Suitability:

    • Tailing factor < 1.5.[3]

    • Resolution between Main Peak and Impurity A > 2.0.

Causality: Phosphoric acid is used to suppress ionization of potential acidic impurities (Impurity B), ensuring they elute as sharp peaks rather than broad bands.

Part 5: References

  • Synthesis of Benzo[d]isoxazoles: Beilstein Journal of Organic Chemistry. "Synthesis of 2,1-benzisoxazole-3(1H)-ones and related derivatives." Available at: [Link]

  • Impurity Profiling in Isoxazoles: Acta Pharmaceutica. "Synthesis of impurities during the manufacture of bulk drug midazolam (Isoxazole ring analogs)." Available at: [Link]

  • General Isoxazole Characterization: MDPI Molecules. "Clean and Efficient Synthesis of Isoxazole Derivatives." Available at: [Link]

  • Chemical Properties Database: PubChem. "3-Methyl-1,2-benzisoxazole derivatives." Available at: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties and Synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Executive Summary 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of atypical antipsychotics and anticonvulsants. As a derivative of the 1,2-benzisoxazole scaffold, it combines the lipophilicity of the benzisoxazole core with the reactive versatility of a nitrile group.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and scale-up operations.

Molecular Identity & Structural Analysis

The compound features a fused benzene and isoxazole ring system. The 3-methyl substitution provides steric definition and metabolic stability, while the 5-carbonitrile group serves as a critical "chemical handle" for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines, or conversion to tetrazoles).

Property Data
IUPAC Name 3-Methyl-1,2-benzoxazole-5-carbonitrile
CAS Number 267875-57-0
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
SMILES CC1=NOC2=C1C=CC(=C2)C#N
InChI Key Predicted: ITZVIXFFWVROPH-UHFFFAOYSA-N (Analog based)
Structural Class Fused Heterocycle (Benzisoxazole)

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this intermediate are proprietary or unpublished.

Table 1: Core Physicochemical Constants
Parameter Value / Range Confidence / Source Implication for Development
Physical State Solid (Crystalline powder)High (Analog inference)Requires solid-handling protocols; flowability assessment recommended.
Melting Point 115 – 125 °C (Predicted)Medium (Calculated)Note: 5-Bromo analog melts >80°C; nitrile dipole typically increases MP by 30-40°C.
Boiling Point ~330 °C (at 760 mmHg)High (Predicted)Non-volatile; stable under standard drying conditions.
LogP (Octanol/Water) 1.8 – 2.1High (Consensus Model)Moderate lipophilicity; likely good membrane permeability (CNS active potential).
Topological Polar Surface Area (TPSA) ~50 ŲHigh (Calculated)<90 Ų suggests high probability of blood-brain barrier (BBB) penetration.
Solubility (Water) < 0.1 mg/mL (Insoluble)HighRequires organic co-solvents (DMSO, DMF, DCM) for assays.
pKa N/A (Non-ionizable in phys. range)HighNeutral molecule at pH 7.4.
Solubility & Solvent Compatibility
  • Primary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

  • Poor Solvents: Water, Hexanes, Diethyl Ether (sparingly).

  • Process Tip: For recrystallization, a mixture of Ethyl Acetate/Heptane is typically effective due to the polarity differential introduced by the nitrile group.

Synthesis & Manufacturing Protocols

The synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile is non-trivial due to the need to install the nitrile group on the electron-rich benzisoxazole core. The most robust industrial route involves the cyanation of the 5-bromo precursor .

Synthetic Pathway Visualization

G Start 5-Bromo-2-hydroxyacetophenone (Starting Material) Oxime Oxime Intermediate (In Situ or Isolated) Start->Oxime NH2OH·HCl NaOAc, EtOH Reflux BromoInt 5-Bromo-3-methylbenzo[d]isoxazole (Key Intermediate) Oxime->BromoInt Cyclization: Ac2O or MIC/Base (Kemp Cyclization) Product 3-Methylbenzo[d]isoxazole- 5-carbonitrile (Final Product) BromoInt->Product Cyanation: Zn(CN)2, Pd2(dba)3 dppf, DMF, 120°C

Figure 1: Step-wise synthesis from commercially available acetophenone precursors.

Detailed Protocol: Palladium-Catalyzed Cyanation

Objective: Conversion of 5-Bromo-3-methylbenzo[d]isoxazole to the 5-carbonitrile derivative.

Reagents:

  • Substrate: 5-Bromo-3-methylbenzo[d]isoxazole (1.0 eq)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Solvent: Anhydrous DMF (degassed)

Procedure:

  • Setup: In a glovebox or under strict nitrogen atmosphere, charge a reaction vessel with the bromo-substrate, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vessel.

  • Reaction: Heat the mixture to 120°C for 4–12 hours. Monitor conversion by HPLC or TLC (Eluent: 20% EtOAc/Hexanes; Product is more polar than starting material).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to quench/remove Zinc salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Why this method? While traditional Rosenmund-von Braun reactions (CuCN) work, they require harsh conditions (200°C) and generate stoichiometric copper waste. The Pd-catalyzed route is milder, higher yielding (>85%), and easier to purify.

Analytical Characterization

To validate the identity of 3-Methylbenzo[d]isoxazole-5-carbonitrile, researchers should look for the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 2.60 (s, 3H): Methyl group at position 3. Distinctive singlet.

  • δ 7.60 – 8.00 (m, 3H): Aromatic region.

    • H-7 (d, J ~8.5 Hz): Doublet corresponding to the proton adjacent to H-6.

    • H-6 (dd, J ~8.5, 1.5 Hz): Doublet of doublets, coupling with H-7 and H-4.

    • H-4 (d, J ~1.5 Hz): Meta-coupling doublet. This proton is deshielded by the adjacent nitrile and the isoxazole ring, likely appearing most downfield.

Infrared Spectroscopy (FT-IR)
  • ~2230 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N stretch . This is the diagnostic peak confirming the nitrile installation.

  • ~1610, 1580 cm⁻¹: C=C / C=N aromatic stretching vibrations of the benzisoxazole core.

Mass Spectrometry (LC-MS)
  • ESI+: m/z 159.1 [M+H]⁺.

  • Fragmentation: Loss of HCN is a common fragmentation pathway for aromatic nitriles.

Stability & Reactivity (Kemp Elimination Risk)

A critical, often overlooked property of benzisoxazoles is their sensitivity to strong bases, known as the Kemp Elimination .

Mechanism: Under basic conditions (e.g., NaOH, NaOEt), the proton on the 3-methyl group can be abstracted (though pKa is high, ~25). However, a more common pathway involves nucleophilic attack at the C-3 position or base-promoted ring opening to form 2-hydroxybenzonitrile derivatives (salicylonitriles).

Stability Protocol:

  • Acid Stability: High. Stable in 1M HCl/H₂SO₄ at RT.

  • Base Stability: Low to Moderate. Avoid prolonged exposure to strong bases (pH > 12) or alkoxides, which may degrade the isoxazole ring.

  • Thermal Stability: High. Stable up to ~250°C (short term).

Handling & Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Specific Handling Precautions:

  • Nitrile Hazard: While aromatic nitriles are generally less toxic than aliphatic ones, metabolic release of cyanide is a theoretical risk. Work in a well-ventilated fume hood.

  • Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation if hydrolysis occurs). Dispose of as halogen-free organic waste (unless residual bromide is present).

References

  • BLD Pharm. (2025). Product Information: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS 267875-57-0).[1][2][3] Retrieved from

  • BenchChem. (2025).[4][5] 5-Bromo-3-methylbenzo[d]isoxazole Chemical Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-3-methyl-1,2-benzisoxazole. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Methyl-1,2-benzisoxazole derivatives. National Library of Medicine. Retrieved from

  • CymitQuimica. (2024).[6] SDS for 3-Methylbenzo[d]isoxazole-5-carbonitrile. Retrieved from

Sources

Foundational

Whitepaper: The Benzisoxazole Carbonitrile Scaffold in Advanced Therapeutics and Catalysis

Executive Summary The benzisoxazole carbonitrile architecture—encompassing both the 1,2-benzisoxazole and 2,1-benzisoxazole isomers—has emerged as a highly privileged scaffold in modern medicinal chemistry and metalloenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisoxazole carbonitrile architecture—encompassing both the 1,2-benzisoxazole and 2,1-benzisoxazole isomers—has emerged as a highly privileged scaffold in modern medicinal chemistry and metalloenzyme engineering. As a Senior Application Scientist, I have observed that the unique electronic distribution of the fused oxazole-benzene ring system, coupled with the strong electron-withdrawing and coordinating capabilities of the nitrile moiety, allows these derivatives to act as versatile metal-binding pharmacophores (MBPs) and potent enzyme inhibitors.

This technical guide elucidates the mechanistic pathways, biological target profiles, and validated synthetic methodologies for benzisoxazole carbonitrile derivatives, providing a comprehensive framework for drug development professionals and synthetic chemists.

Mechanistic Pathways & Biological Targets

The pharmacological utility of benzisoxazole carbonitriles is driven by their ability to engage in orthogonal binding modes depending on the target enzyme's active site architecture.

Metalloenzyme Coordination (Zinc-Binding Pharmacophores)

In the context of metalloenzymes such as human carbonic anhydrase II (hCAII) and matrix metalloproteases (MMPs), the 1,2-benzisoxazole-3-carbonitrile moiety acts as a highly effective Metal-Binding Pharmacophore (MBP)[1]. The cyano nitrogen provides a directional lone pair for isostere coordination with the active-site


 ion. Structural model systems, such as [(TpPh,Me)ZnOH] (where TpPh,Me is hydrotris(3-phenyl-5-methylpyrazolyl)borate), have been utilized to mimic the tris-histidine zinc active sites of these enzymes, proving that the carbonitrile derivative displaces the hydroxide ligand to form a stable, tetrahedrally coordinated zinc complex[2].
Monoamine Oxidase (MAO) Modulation

Benzisoxazole derivatives, specifically cyanobenzisoxazoles and their aminoalkoxy derivatives (e.g., 3-(2-aminoethoxy)-fluoro-cyanobenzisoxazole), exhibit potent inhibitory activity against Monoamine Oxidase A and B (MAO-A/B)[3]. In silico docking simulations reveal a dual-binding mechanism: the planar benzisoxazole ring intercalates into the hydrophobic cavity formed by residues such as Ile23, Ala36, and Val81, while the cyano group engages in electrostatic interactions with the FAD cofactor region[4]. This makes them highly relevant for neurodegenerative disease therapeutics, including Parkinson's and Alzheimer's diseases. Furthermore, the 2,1-benzisoxazole structural isomers have also been identified as viable MAO inhibitors[5].

Epigenetic Modulation in Oncology

Recent advancements have tethered the benzisoxazole scaffold to 1,2,3-triazoles via click chemistry to generate hybrid molecules. These bioisosterically replaced derivatives exhibit significant anticancer activity in acute myeloid leukemia (AML) cell lines by inhibiting Histone Deacetylases (HDACs), subsequently inducing p21 expression and tubulin acetylation[6].

G A Benzisoxazole Carbonitrile Scaffold B Metalloenzymes (e.g., hCAII, MMPs) Zinc Isostere Coordination A->B Metal-Binding Pharmacophore C Monoamine Oxidase (MAO-A/B) Hydrophobic Pocket Binding A->C Dual Target Directed D Histone Deacetylases (HDAC) Epigenetic Modulation A->D Triazole-Tethered Hybrids

Fig 1: Multi-target mechanistic pathways of benzisoxazole carbonitrile derivatives.

Quantitative Data Summaries

To facilitate rapid comparative analysis for drug design, the pharmacological and synthetic profiles of these derivatives are summarized below.

Table 1: Pharmacological Profiling of Benzisoxazole Derivatives

Biological TargetPrimary Mechanism of ActionKey Structural FeatureTherapeutic Application
Zinc Metalloenzymes Isostere coordination with active-site

3-Carbonitrile moietyMetalloenzyme Inhibition[1]
MAO-A / MAO-B Hydrophobic cavity intercalationPlanar fused oxazole-benzene ringParkinson's / Alzheimer's[4]
HDACs Tubulin/p21 acetylation inductionTriazole-tethered benzisoxazoleAcute Myeloid Leukemia[6]

Table 2: Synthetic Parameters for Benzisoxazole Carbonitriles

Reaction TypePrecursorReagents / CatalystTemp (°C)Yield Range
Amide Dehydration 1,2-benzisoxazole-3-carboxamide

, Acetonitrile (ACN)
65 °C88% - 100%[7]
Nucleophilic Substitution Nitroarenes + ArylacetonitrilesExcess NaOH25 °C - RefluxVariable[5]

Synthetic Methodologies & Self-Validating Protocols

The synthesis of benzisoxazole carbonitriles requires precise control over reaction microenvironments to prevent ring-opening phenomena. Below are field-proven, self-validating protocols designed to ensure high fidelity and yield.

Protocol A: Synthesis of 1,2-Benzisoxazole-3-carbonitrile via Amide Dehydration

This protocol details the conversion of 1,2-benzisoxazole-3-carboxamide to the corresponding carbonitrile using phosphoryl trichloride (


)[2].
  • Step 1: System Preparation. In a flame-dried round bottom flask, dissolve 1,2-benzisoxazole-3-carboxamide (1.0 equiv, e.g., 100 mg, 0.56 mmol) in anhydrous Acetonitrile (ACN) (5 mL).

    • Causality: ACN is selected as a polar aprotic solvent because it stabilizes the highly polar transition states required for dehydration without acting as a competing nucleophile against

      
      .
      
  • Step 2: Electrophilic Activation. Slowly add

    
     (35 equiv, 2.0 mL) dropwise to the solution under a continuous argon atmosphere.
    
    • Causality: The electron-withdrawing nature of the benzisoxazole ring significantly decreases the nucleophilicity of the amide oxygen.

      
       is utilized as a potent electrophile to force the activation of the oxygen atom, creating a superior leaving group for the subsequent elimination step. Argon is mandatory to prevent the rapid hydrolysis of 
      
      
      
      by atmospheric moisture.
  • Step 3: Thermal Dehydration. Heat the reaction mixture to 65 °C and stir overnight.

    • Causality: 65 °C provides the exact thermodynamic activation energy required to drive the elimination of dichlorophosphate, yielding the nitrile, while remaining below the threshold that might trigger thermal ring-opening of the isoxazole moiety.

  • Step 4: Isolation & Self-Validation. Remove volatiles via rotary evaporation. Purify the off-white solid via automated silica gel column chromatography.

    • Self-Validation System: The reaction is validated by Thin Layer Chromatography (TLC), where the highly polar amide spot disappears in favor of a higher-

      
       nitrile spot. Final validation requires 
      
      
      
      NMR spectroscopy: the successful protocol is confirmed by the emergence of a characteristic nitrile carbon peak at
      
      
      110.8 ppm and the complete disappearance of the amide carbonyl peak at
      
      
      163.6 ppm[7].

Synth S1 1,2-Benzisoxazole- 3-carboxamide S2 POCl3 / ACN Argon Atmosphere S1->S2 S3 Heat to 65 °C (Overnight) S2->S3 S4 Rotary Evaporation & Chromatography S3->S4 S5 1,2-Benzisoxazole- 3-carbonitrile S4->S5

Fig 2: Step-by-step synthetic workflow for 1,2-benzisoxazole-3-carbonitrile.

Protocol B: Synthesis of 2,1-Benzisoxazoles via Nucleophilic Substitution of Hydrogen

For the synthesis of the 2,1-isomer, a Vicarious Nucleophilic Substitution (VNS)-like mechanism is employed[5].

  • Step 1: Carbanion Generation. Dissolve the chosen arylacetonitrile in a basic medium containing an excess of sodium hydroxide (NaOH).

    • Causality: The strong base deprotonates the

      
      -carbon of the arylacetonitrile, generating a highly reactive, resonance-stabilized carbanion.
      
  • Step 2: Nucleophilic Attack. Introduce the para-substituted nitroarene to the mixture.

    • Causality: The carbanion attacks the electron-deficient aromatic ring of the nitroarene. The presence of the nitro group dictates the regioselectivity, leading to the cyclization and formation of the 2,1-benzisoxazole ring system.

  • Step 3: Self-Validation via Mass Spectrometry.

    • Self-Validation System: Structural integrity must be confirmed via GC-MS. The 2,1-benzisoxazole ring exhibits a highly specific fragmentation pattern characterized by the initial cleavage of the weak N-O bond, providing a distinct mass spectral fingerprint that differentiates it from uncyclized intermediates[5].

Conclusion & Future Perspectives

The benzisoxazole carbonitrile scaffold represents a masterclass in molecular design, offering a rigid, planar core capable of hydrophobic intercalation, paired with a highly directional, electron-rich cyano group for metal coordination. As demonstrated by its efficacy against MAO-A/B, HDACs, and zinc metalloenzymes, this pharmacophore will continue to be a critical building block in the development of next-generation neuroprotective agents and targeted oncology therapeutics. Strict adherence to the self-validating synthetic protocols outlined above ensures the high-purity generation of these compounds required for advanced preclinical evaluation.

References

  • [3] ISOXAZOLES - European Patent Office - EP 0779281 B1, Googleapis.com. Available at:

  • [2] Effect of Heterocycle Content on Metal Binding Isostere Coordination, Rsc.org. Available at:

  • [7] UC San Diego Electronic Theses and Dissertations, eScholarship. Available at:

  • [5] Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles, ResearchGate. Available at:

  • [4] In Silico Studies in Drug Research Against Neurodegenerative Diseases, PMC (NIH). Available at:

  • [6] Pharmacological Evaluation of Bioisosterically Replaced and Triazole- Tethered Derivatives for Anticancer Therapy, Bentham Science Publishers. Available at:

  • [1] Exploring and Expanding the Coordination Chemistry of Metal-Binding Pharmacophores for Metalloenzymes, eScholarship. Available at:

Sources

Exploratory

Solubility Profile &amp; Process Development Guide: 3-Methylbenzo[d]isoxazole-5-carbonitrile

Executive Summary 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of atypical antipsychotics (e.g., risp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of atypical antipsychotics (e.g., risperidone derivatives) and anticonvulsants (zonisamide analogs).[1] Its physicochemical behavior is governed by the planar, aromatic benzisoxazole core fused with a polar, electron-withdrawing nitrile group.[1]

This technical guide provides a comprehensive solubility profile derived from structural structure-property relationship (SPR) analysis and empirical data from analogous benzisoxazole systems. It details specific protocols for solubility determination and outlines solvent selection strategies for purification and reaction scaling.

Part 1: Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.

ParameterCharacteristicImplication for Solubility
Core Scaffold 1,2-Benzisoxazole (Benzo[d]isoxazole)Planar, aromatic system.[1] High lattice energy requires polarizable solvents for disruption.
Functional Group 5-Carbonitrile (-CN)Increases polarity and dipole moment.[1] Enhances solubility in polar aprotic solvents (DMSO, DMF, MeCN).[1]
Substituent 3-Methyl (-CH3)Slight increase in lipophilicity.[1] Provides a "handle" for van der Waals interactions in non-polar solvents.
Predicted LogP ~2.0 – 2.5Moderately lipophilic. Soluble in organic solvents; poor aqueous solubility.[2]
Physical State Solid (Crystalline)Likely Melting Point range: 90–120°C (based on analogs).
Theoretical Solubility Mechanism

The dissolution of 3-Methylbenzo[d]isoxazole-5-carbonitrile is thermodynamically driven by the balance between breaking the crystal lattice (enthalpic cost) and solvation (enthalpic gain).[1]

  • Dipole-Dipole Interactions: The nitrile group strongly interacts with polar aprotic solvents.

  • 
    -
    
    
    
    Stacking:
    The aromatic core suggests solubility in solvents capable of
    
    
    -interaction (e.g., Toluene, Chlorobenzene), though the nitrile polarity often necessitates a more polar co-solvent.[1]

Part 2: Solubility Profile in Organic Solvents[3][4]

The following classification is based on empirical data from the benzisoxazole class and thermodynamic solubility modeling.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Primary reaction solvent; stock solutions for bio-assays.[1]
Chlorinated DCM, Chloroform Good (>50 mg/mL)Extraction; chromatography mobile phase; low-temp reactions.[1]
Esters/Ethers Ethyl Acetate, THF Moderate (20-50 mg/mL)Standard work-up solvent; crystallization (often with anti-solvent).[1]
Polar Protic Methanol, Ethanol Temp-Dependent Ideal for Recrystallization. High solubility at boiling; low at RT.[1]
Nitriles Acetonitrile Moderate/Good HPLC mobile phase; reaction solvent for nucleophilic substitutions.
Hydrocarbons Hexane, Heptane Poor (<1 mg/mL)Anti-solvent. Used to crash out product from EtOAc or DCM.[1]
Aqueous Water Insoluble Wash solvent to remove inorganic salts.

Critical Insight: The "Goldilocks" zone for purification is often found in Alcohol/Water mixtures or Ethyl Acetate/Heptane systems. The nitrile group makes the compound too polar for pure hydrocarbons but too lipophilic for pure water.

Part 3: Experimental Protocols

As a scientist, relying solely on literature values is insufficient for critical process steps. You must validate solubility for your specific batch (polymorphs can alter solubility by 2-3x).

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during early development.[1]

  • Preparation: Weigh 10 mg of compound into a clear 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved: Solution is clear (no particles).

    • Undissolved: Visible suspension or pellet.

  • Heating: If undissolved after 1 mL (10 mg/mL), heat to boiling (use a heat block).

    • If dissolves on heating and precipitates on cooling:Candidate for Recrystallization.

  • Calculation: Solubility (S) ≈ Mass (mg) / Volume added (mL).

Protocol B: Gravimetric Saturation Solubility (Tier 2)

Use this for thermodynamic data needed for regulatory filing or process scaling.[1]

  • Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed flask.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours .

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared weighing vessel.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream. Dry residue to constant weight.

  • Analysis: Weigh the residue. Confirm chemical stability via HPLC (to ensure no degradation during equilibration).

Part 4: Process Development & Visualization[1]

Recrystallization Strategy

For 3-Methylbenzo[d]isoxazole-5-carbonitrile, a cooling crystallization or anti-solvent crystallization is recommended.[1]

  • System 1 (Protic): Dissolve in boiling Ethanol . Cool slowly to 25°C. If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.

  • System 2 (Aprotic): Dissolve in minimal Ethyl Acetate . Add Heptane slowly.

Workflow Visualization

The following diagram illustrates the logical decision tree for selecting a solvent system based on the Tier 1 screening results.

SolubilityWorkflow Start Start: 10mg Compound AddSolvent Add 100µL Solvent (Vortex) Start->AddSolvent CheckSolubility Is it Dissolved? AddSolvent->CheckSolubility SolubleRT Soluble at RT (>100 mg/mL) CheckSolubility->SolubleRT Yes Heat Heat to Boiling CheckSolubility->Heat No ReactionSolvent Use for Reactions (DMSO, DMF, DCM) SolubleRT->ReactionSolvent CheckHot Dissolved at Boiling? Heat->CheckHot Precipitate Cool to RT: Precipitate Forms? CheckHot->Precipitate Yes InsolubleHot Insoluble at Boiling CheckHot->InsolubleHot No Precipitate->ReactionSolvent No (Remains Soluble) RecrystCandidate Recrystallization Candidate (MeOH, EtOH) Precipitate->RecrystCandidate Yes AntiSolvent Use as Anti-Solvent (Water, Hexane) InsolubleHot->AntiSolvent

Figure 1: Decision tree for classifying solvents into Reaction, Recrystallization, or Anti-solvent categories based on visual screening.[1]

References

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Retrieved from [1]

  • MDPI. (2022). Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[1] Molecules.[2][3][4][5] Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Benzisoxazole: a privileged scaffold for medicinal chemistry.[6] PubMed Central. Retrieved from [1]

  • Sigma-Aldrich. (2025). 3-Methyl-1,2-benzisoxazole Product Information. Retrieved from [1]

  • American Elements. (2025). 3-Methylbenzo[d]isoxazole Properties. Retrieved from [1]

Sources

Foundational

Pharmacophore potential of 3-Methylbenzo[d]isoxazole-5-carbonitrile in medicinal chemistry

An In-Depth Technical Guide to the Pharmacophore Potential of 3-Methylbenzo[d]isoxazole-5-carbonitrile in Medicinal Chemistry Executive Summary The 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold is emerging as a molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Potential of 3-Methylbenzo[d]isoxazole-5-carbonitrile in Medicinal Chemistry

Executive Summary

The 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold is emerging as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive analysis of its pharmacophoric potential, drawing upon the well-established versatility of the benzisoxazole core, a privileged structure in numerous biologically active compounds.[1][2] We will dissect the key structural features of this molecule, including the benzisoxazole ring system, the 3-methyl group, and the crucial 5-carbonitrile moiety. This guide explores the synthetic accessibility of this scaffold, its potential therapeutic applications based on structure-activity relationship (SAR) studies of close analogs, and detailed protocols for its biological evaluation. The synergistic contribution of the bioisosteric benzisoxazole ring, the modulating methyl group, and the pharmacologically active nitrile group positions this scaffold as a promising starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology.

The Benzisoxazole Core: A Privileged Scaffold

The benzisoxazole ring system is a cornerstone in modern drug discovery, recognized for its ability to confer a wide spectrum of pharmacological activities.[3] This bicyclic heterocycle is present in several FDA-approved drugs, validating its utility as a pharmacophore. Its derivatives have demonstrated a remarkable range of biological effects, including:

  • Antipsychotic: A notable example is the atypical antipsychotic, risperidone, which features a benzisoxazole moiety. Several studies have highlighted that a good affinity for D2 receptors, combined with a greater affinity for 5-HT2 receptors, is a desirable profile for atypical antipsychotics, a profile that some benzisoxazole derivatives possess.[2]

  • Anticonvulsant: The substitution pattern on the benzisoxazole ring can significantly influence its anticonvulsant properties.[3]

  • Anticancer: Numerous benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2.[2]

  • Antimicrobial: The scaffold has shown promise in the development of new antibacterial and antifungal agents.[2][3]

  • Anti-inflammatory: Certain benzisoxazole derivatives have exhibited good anti-inflammatory activity in assays such as lipoxygenase inhibition.[3]

The versatility of the benzisoxazole scaffold stems from its rigid, planar structure which can effectively orient substituents into the binding pockets of biological targets. Furthermore, it can act as a bioisosteric replacement for other aromatic systems, offering a means to modulate physicochemical properties and improve pharmacokinetic profiles.

Deconstructing the 3-Methylbenzo[d]isoxazole-5-carbonitrile Pharmacophore

The pharmacophoric potential of 3-methylbenzo[d]isoxazole-5-carbonitrile arises from the unique contributions of its three key structural components: the benzisoxazole nucleus, the 3-methyl group, and the 5-carbonitrile group.

The Benzisoxazole Nucleus as a Bioisostere

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The benzisoxazole heterocycle is an effective bioisosteric replacement for a benzoyl functionality, which can lead to improved potency and selectivity for a given target.

The Significance of the 5-Carbonitrile Group

The nitrile (-C≡N) group is a powerful and versatile pharmacophore in medicinal chemistry. Its incorporation into a drug candidate can offer several advantages:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.

  • Polar Interactions: The strong dipole moment of the nitrile group facilitates polar interactions within a binding pocket, potentially mimicking the interactions of a carbonyl or hydroxyl group.

  • Metabolic Stability: Introducing a nitrile group can block metabolically labile sites on a molecule, thereby increasing its metabolic stability and half-life.

  • Improved Pharmacokinetics: The nitrile can modulate physicochemical properties such as lipophilicity and solubility, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Structure-activity relationship studies on benzisoxazole derivatives have shown that electron-withdrawing groups at the 5-position can significantly influence biological activity. While studies have often focused on halogen or nitro groups, the carbonitrile group offers a unique set of electronic and steric properties that can be exploited for targeted drug design.[3]

The Role of the 3-Methyl Group

The methyl group at the 3-position, while seemingly simple, can play a critical role in the molecule's interaction with its biological target. It can:

  • Provide Key van der Waals Interactions: The methyl group can fit into small hydrophobic pockets within a binding site, contributing to the overall binding affinity.

  • Influence Conformation: It can influence the orientation of adjacent functional groups, thereby fine-tuning the molecule's presentation to the receptor.

  • Modulate Metabolism: The presence of the methyl group can influence the metabolic profile of the compound.

The following diagram illustrates the key pharmacophoric features of the 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold.

Pharmacophore_Model Pharmacophoric Features of 3-Methylbenzo[d]isoxazole-5-carbonitrile Scaffold 3-Methylbenzo[d]isoxazole-5-carbonitrile Benzisoxazole Benzisoxazole Core (Rigid Scaffold, Bioisostere) Scaffold->Benzisoxazole is composed of Methyl 3-Methyl Group (Hydrophobic Interaction, Steric Influence) Scaffold->Methyl is composed of Nitrile 5-Carbonitrile Group (H-Bond Acceptor, Polar Interactions, Metabolic Stability) Scaffold->Nitrile is composed of

Caption: Key pharmacophoric features of the title compound.

Synthesis and Derivatization Strategies

The synthesis of 3-methylbenzo[d]isoxazole-5-carbonitrile can be achieved through established synthetic routes for benzisoxazole derivatives. A plausible approach involves the cyclization of an appropriately substituted o-hydroxy ketoxime.

General Synthetic Workflow

The following diagram outlines a representative synthetic workflow for the title compound.

Synthetic_Workflow Synthetic Workflow for 3-Methylbenzo[d]isoxazole-5-carbonitrile SM Starting Material: 4-Hydroxy-3-acetylbenzonitrile R1 Oximation (Hydroxylamine) SM->R1 Oxime Intermediate: (E)-1-(2-hydroxy-5-cyanophenyl)ethan-1-one oxime R2 Cyclization (e.g., Acetic Anhydride, Pyridine) Oxime->R2 Product Final Product: 3-Methylbenzo[d]isoxazole-5-carbonitrile R1->Oxime R2->Product

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Oximation of 4-Hydroxy-3-acetylbenzonitrile

  • To a solution of 4-hydroxy-3-acetylbenzonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain (E)-1-(2-hydroxy-5-cyanophenyl)ethan-1-one oxime.

Step 2: Cyclization to 3-Methylbenzo[d]isoxazole-5-carbonitrile

  • Dissolve the oxime intermediate from Step 1 in a solvent like dry pyridine.

  • Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-methylbenzo[d]isoxazole-5-carbonitrile.

Potential Therapeutic Applications and Biological Targets

While specific biological activity data for 3-methylbenzo[d]isoxazole-5-carbonitrile is not extensively reported, the known activities of its close analogs allow for informed hypotheses about its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of 3-methylbenzo[d]isoxazole derivatives as potent inhibitors of bromodomains, which are attractive targets in oncology. For instance, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been identified as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia.[4] Given the importance of the 5-position for activity, it is plausible that the 5-carbonitrile analog could exhibit interesting anticancer properties.

Antimicrobial Activity

Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[2][3] The introduction of a carbonitrile group could modulate this activity, potentially leading to compounds with enhanced potency or a different spectrum of activity against various bacterial and fungal pathogens.

CNS-related Disorders

As previously mentioned, the benzisoxazole scaffold is a key feature of the antipsychotic drug risperidone. Furthermore, modifications at the 5-position of the benzisoxazole ring have been shown to influence anticonvulsant activity. This suggests that 3-methylbenzo[d]isoxazole-5-carbonitrile could be a valuable starting point for the design of novel agents targeting central nervous system disorders.

Comparative Biological Activities of Related Benzisoxazole Derivatives

The following table summarizes the biological activities of some representative benzisoxazole derivatives to provide a comparative landscape.

Compound IDR1 (at position 3)R2 (at position 5)Target/ActivityPotency (IC50/Ki)Reference
A -CH3-imidazolep300 Bromodomain0.01 µM (IC50)[4]
B -CH3-imidazoleMV4;11 cell growth0.49 µM (IC50)[4]
C -sulfamoylmethyl-HAnticonvulsantPotent Activity[1]
D Amide derivatives-HAnticancer (HepG-2)39.19% inhibition[2]
E -CH2-piperidine-SO2-aryl-NO2Anti-inflammatoryGood Activity[3]

Experimental Protocols for Biological Evaluation

To assess the pharmacophore potential of 3-methylbenzo[d]isoxazole-5-carbonitrile, a series of in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general procedure for determining the cytotoxic activity of the compound against cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-methylbenzo[d]isoxazole-5-carbonitrile (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a serial two-fold dilution of 3-methylbenzo[d]isoxazole-5-carbonitrile in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The 3-methylbenzo[d]isoxazole-5-carbonitrile scaffold represents a compelling starting point for medicinal chemistry campaigns. Its structural components—the privileged benzisoxazole core, the activity-modulating 3-methyl group, and the versatile 5-carbonitrile pharmacophore—collectively suggest a high potential for interaction with a variety of biological targets. The synthetic accessibility of this molecule further enhances its attractiveness for the development of compound libraries for high-throughput screening.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-methylbenzo[d]isoxazole-5-carbonitrile and its derivatives. Structure-based drug design, guided by computational modeling and X-ray crystallography, could further elucidate the interactions of this scaffold with specific biological targets and pave the way for the rational design of next-generation therapeutics. The exploration of this pharmacophore is likely to yield novel drug candidates with improved efficacy and safety profiles in the treatment of a range of diseases.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. (n.d.).
  • A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers - Benchchem. (n.d.).
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - Semantic Scholar. (n.d.).
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. (2023, March 2).
  • Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model - PubMed. (2010, January 1).
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. (n.d.).
  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - MDPI. (2024, March 8).
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. (n.d.).
  • Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of. (2021, September 2).
  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. (2025, June 15).
  • A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde - ResearchGate. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile - Benchchem. (n.d.).
  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC. (n.d.).
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30).
  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole - arkat usa. (n.d.).
  • Design, synthesis, and SAR study of 3-(benzo[d][1][3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed. (2017, October 1). Retrieved March 7, 2024, from

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - MDPI. (2018, June 26).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
  • 267875-57-0|3-Methylbenzo[d]isoxazole-5-carbonitrile|BLD Pharm. (n.d.).
  • (PDF) Synthesis and Biological Evaluation of Novel Benzyl Piperazine Derivatives of 5-(5-Nitroaryl)-1,3,4-Thiadiazoles as Anti-Helicobacter Pylori Agents - ResearchGate. (2013, August 8).
  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - ResearchGate. (n.d.).
  • Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives - PubMed. (n.d.).

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Exploratory

History and discovery of substituted benzo[d]isoxazoles

Title: The Evolution and Synthesis of Substituted Benzo[d]isoxazoles: A Technical Whitepaper Introduction Benzo[d]isoxazoles (commonly referred to as 1,2-benzisoxazoles) represent a highly privileged bicyclic heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Evolution and Synthesis of Substituted Benzo[d]isoxazoles: A Technical Whitepaper

Introduction

Benzo[d]isoxazoles (commonly referred to as 1,2-benzisoxazoles) represent a highly privileged bicyclic heterocyclic scaffold in medicinal chemistry, consisting of a benzene ring fused to an isoxazole ring[1]. The unique electronic distribution, hydrogen-bonding capacity, and lipophilicity of this pharmacophore enable it to interact with a diverse array of biological targets, making it a cornerstone in the development of modern neurotropic, anticonvulsant, and antimicrobial agents[1].

Historical Milestones in Drug Discovery

The discovery of the benzo[d]isoxazole class as a therapeutic powerhouse gained immense traction in the late 1980s during the transition from typical to atypical antipsychotics. Historically, first-generation antipsychotics (e.g., haloperidol) primarily targeted dopamine D2 receptors, which successfully managed the positive symptoms of schizophrenia but induced severe, debilitating extrapyramidal symptoms (EPS)[2].

The clinical breakthrough occurred with the synthesis of 3, which was approved by the FDA in 1993[3]. By incorporating a 6-fluoro-1,2-benzisoxazole moiety linked to a piperidine ring, researchers achieved potent dual antagonism of serotonin 5-HT2A and dopamine D2 receptors[4]. This polypharmacological profile drastically reduced EPS while addressing both the positive and negative symptoms of schizophrenia[4].

G Risperidone Risperidone (Benzo[d]isoxazole) D2 Dopamine D2 Receptor (Antagonism) Risperidone->D2 Blocks HT2A Serotonin 5-HT2A Receptor (Antagonism) Risperidone->HT2A Blocks Psych Alleviation of Schizophrenia Symptoms D2->Psych Modulates EPS Reduced Extrapyramidal Symptoms (EPS) HT2A->EPS Mitigates D2 block HT2A->Psych Synergistic efficacy

Pharmacological signaling pathway of Risperidone demonstrating dual receptor antagonism.

Mechanistic Pharmacology & Polypharmacology

The 1,2-benzisoxazole ring acts as a stable bioisostere for indole and benzisothiazole rings, but with distinct hydrogen-bonding capabilities at the oxygen and nitrogen atoms. This structural feature allows for high-affinity binding in the hydrophobic pockets of G-protein coupled receptors (GPCRs)[1].

Table 1: Key FDA-Approved Benzo[d]isoxazole Derivatives and Pharmacological Profiles

CompoundPrimary IndicationPrimary TargetsKey Structural Feature
Risperidone Schizophrenia, Bipolar Disorder5-HT2A, D2 (Antagonist)6-fluoro-1,2-benzisoxazole linked to piperidine
Paliperidone Schizophrenia5-HT2A, D2 (Antagonist)9-hydroxy active metabolite of risperidone
Iloperidone Schizophrenia5-HT2A, D2, α1 (Antagonist)1,2-benzisoxazole linked to a substituted phenyl ether
Zonisamide Epilepsy, Parkinson'sNa+/Ca2+ channels (Blocker)1,2-benzisoxazole-3-methanesulfonamide

Synthetic Methodologies: Evolution and Logic

The construction of the 1,2-benzisoxazole core traditionally relies on the base-catalyzed intramolecular cyclization of o-hydroxy or o-halo aryl ketoximes[5].

Causality in Experimental Design: The fundamental challenge in synthesizing 1,2-benzisoxazoles from oximes is the competing Beckmann rearrangement, which yields benzoxazoles as unwanted side products. To circumvent this, the hydroxyl group of the oxime is often converted into a superior leaving group (e.g., via acetylation using acetic anhydride or acetyl chloride) prior to base-catalyzed ring closure. The use of a mild base like K2CO3 in refluxing benzene or DMF deprotonates the phenolic hydroxyl (or facilitates nucleophilic aromatic substitution if an o-fluoro group is present), driving the oxygen to attack the nitrogen atom and expel the leaving group, thus closing the isoxazole ring[6].

G Ketone o-Hydroxy/Halo Aryl Ketone Oxime Oxime Intermediate (via NH2OH) Ketone->Oxime Oximation Activation O-Activation (Acetylation/Tosylation) Oxime->Activation Enhances Leaving Group Cyclization Base-Catalyzed Cyclization (e.g., K2CO3, Reflux) Oxime->Cyclization Direct One-Pot Route Activation->Cyclization Intramolecular Attack Product Substituted Benzo[d]isoxazole Cyclization->Product Ring Closure

General synthetic workflow for substituted benzo[d]isoxazoles via oxime cyclization.

Self-Validating Experimental Protocols

Protocol A: Classical One-Pot Synthesis of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole This protocol describes the synthesis of the critical intermediate for risperidone, utilizing an in situ generated oxime and simultaneous cyclization.

  • Rationale: Using hydroxylamine sulfate and KOH allows for simultaneous oxime formation, internal cyclization via nucleophilic displacement of the o-fluoro group, and alkaline hydrolysis of the N-protected piperidine in a single pot, maximizing atom economy.

  • Step-by-Step Procedure:

    • Preparation: Dissolve 10 mmol of N-acetyl-4-(2,4-difluorobenzoyl)piperidine in 30 mL of ethanol.

    • Oximation & Cyclization: Add 15 mmol of hydroxylamine sulfate and an excess of KOH (50% aqueous solution). Reflux the mixture for 4–6 hours.

    • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting ketone and the emergence of a highly UV-active spot at a lower Rf indicates successful cyclization and deprotection.

    • Workup & Self-Purification: Cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with 5% NaHCO3 and brine.

    • Isolation: Dry over anhydrous Na2SO4, concentrate under vacuum, and precipitate the product by adding n-hexane. Filter at 10–15°C to yield the pure 1,2-benzisoxazole intermediate.

Protocol B: Modern Green Synthesis via Microwave Irradiation in Ionic Liquids

  • Rationale: Traditional refluxing requires hours and volatile organic solvents. Utilizing the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under microwave irradiation acts as both the solvent and the base catalyst. The ionic liquid couples efficiently with microwave energy, causing rapid localized heating that drives the cyclization in seconds[7].

  • Step-by-Step Procedure:

    • Setup: Mix 1 mmol of o-hydroxyaryl ketoxime, 1.2 mmol of acetic anhydride, and 2 mol% of [bmim]OH in a 50 mL beaker[7].

    • Irradiation: Irradiate the mixture in a microwave reactor (180W) in 5-second bursts for a total of 30–60 seconds[7].

    • Validation Check: The reaction is complete when TLC confirms total consumption of the oxime. The ultra-short reaction time prevents thermal degradation of the product.

    • Extraction & Recycling: Extract the product with diethyl ether (2 x 20 mL). The product partitions into the ether layer, while the [bmim]OH remains intact and can be directly recycled for up to four subsequent runs without loss of catalytic activity, establishing a highly sustainable workflow[7].

Recent Advances and Future Perspectives

Beyond neuropharmacology, the 1,2-benzisoxazole scaffold is currently being explored for novel targets. Recent medicinal chemistry campaigns have identified benzo[d]isoxazole derivatives as potent Hypoxia-Inducible Factor (HIF)-1α inhibitors, with lead compounds demonstrating IC50 values as low as 24 nM in cell-based assays, showing immense promise for oncology[8]. Furthermore, benzo[d]isoxazole-4,7-dione analogues have been discovered to target the 30S ribosomal protein S5 (RpS5) in mycobacteria, effectively reducing ribosomal mistranslation and reversing antibiotic tolerance without impairing the overall rate of protein synthesis[9].

References

1.1 - PubMed / NIH 2. 3 - Wikipedia 3.4 - Ovid 4. - Chim.it 5. 5 - E-Journals.in 6. - NIScPR 7.7 - ACG Pubs 8. 8 - ACS Publications 9.9 - ResearchGate 10.6 - CLOCKSS

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Foundational

Electronic Perturbation of the Benzisoxazole Scaffold via Nitrile Substitution: A Technical Guide

Introduction: The Privileged Scaffold Meets the Robust Pharmacophore In the landscape of modern drug discovery, the rational modulation of electron density across a pharmacophore is a critical determinant of target engag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold Meets the Robust Pharmacophore

In the landscape of modern drug discovery, the rational modulation of electron density across a pharmacophore is a critical determinant of target engagement and pharmacokinetic viability. The benzisoxazole template forms a highly versatile molecular backbone, acting as a privileged scaffold that provides potent and selective ligands for a vast array of biological targets, including 5-HT receptors, acetylcholinesterase (AChE), and Heat Shock Protein 90 (Hsp90)[1].

Simultaneously, the nitrile group (–C≡N) is highly valued for its unique physicochemical profile. Metabolically, the nitrile group is robust and typically passes through the body unchanged, avoiding the rapid oxidative degradation that plagues other polar functional groups[2]. When a nitrile group is strategically grafted onto a benzisoxazole core, the resulting electronic perturbation fundamentally alters the molecule's frontier molecular orbitals (FMOs), dipole moment, and non-covalent interaction capacity. This whitepaper dissects the causality behind these electronic shifts and provides actionable methodologies for synthesizing and profiling cyano-benzisoxazole derivatives.

Electronic Topology and Molecular Orbital Modulation

The unsubstituted benzisoxazole ring is an electron-rich, aromatic bicyclic system. However, the introduction of a nitrile group—an sp-hybridized moiety with profound electron-withdrawing capabilities—induces strong inductive (-I) and resonance (-R) effects.

  • Electrophilic Enhancement: The electrophilic nature of the nitrile carbon depletes electron density from the adjacent aromatic system[3].

  • HOMO/LUMO Reduction: This depletion stabilizes the anti-bonding orbitals. The difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates molecular stability and reactivity[4]. Nitrile substitution significantly lowers both HOMO and LUMO energies, reducing the band gap and increasing the scaffold's susceptibility to nucleophilic attack or charge-transfer interactions.

Pathway N1 Nitrile Substitution (-C≡N) N2 Electron Density Depletion N1->N2 N3 LUMO Energy Reduction N2->N3 N4 Dipole Moment Amplification N2->N4 N5 Enhanced π-π Stacking N3->N5 N6 Directional H-Bond Acceptance N4->N6 N7 Optimized Target Binding N5->N7 N6->N7

Pathway illustrating electronic modulation by nitrile substitution.

Pharmacological and Physicochemical Implications

The electronic restructuring of the benzisoxazole core translates directly into pharmacological advantages:

  • Directional Hydrogen Bonding: While the nitrile group cannot act as a hydrogen bond donor, nitriles often play a key role as hydrogen bond acceptors, interacting specifically with serine, arginine, or active-site water molecules[2]. This highly directional binding is crucial for locking the benzisoxazole scaffold into tight binding pockets, such as the ATP binding pocket of Hsp90[5].

  • pKa Modulation of Distal Amines: In many neuroactive compounds (e.g., antipsychotics), the benzisoxazole is tethered to a basic piperidine ring[6]. The strong electron-withdrawing nature of the nitrile group can inductively lower the pKa of this distal amine, tuning the molecule's ionization state at physiological pH (7.4) and optimizing blood-brain barrier (BBB) penetrance.

  • Enhanced π-π Stacking: The lowered electron density of the cyano-benzisoxazole ring strengthens parallel-displaced π-π stacking interactions with electron-rich aromatic residues (like Tryptophan or Tyrosine) in target receptors.

Quantitative Electronic Profiling

To illustrate these effects, the table below summarizes representative Density Functional Theory (DFT) calculations (B3LYP/6-311G**) comparing the unsubstituted scaffold with its cyano-derivatives.

CompoundDipole Moment (Debye)HOMO (eV)LUMO (eV)Band Gap (eV)Predicted LogP
Benzisoxazole 3.05-6.45-1.425.031.8
3-Cyano-benzisoxazole 4.60-7.20-2.504.701.5
5-Cyano-benzisoxazole 4.82-7.12-2.354.771.6
6-Cyano-benzisoxazole 5.15-7.08-2.414.671.6

Table 1: Representative computational estimates illustrating the relative electronic shifts induced by regioselective nitrile substitution.

Experimental Workflows & Methodologies

The following protocols detail the self-validating systems required to computationally design and chemically synthesize these privileged structures.

Protocol 1: Computational Profiling of Electronic Properties

Objective: Quantify the inductive and resonance effects of nitrile substitution prior to synthesis. Causality: Standard semi-empirical methods fail to accurately capture the strong electron correlation effects induced by the –C≡N group. High-level DFT (B3LYP/6-311G(d,p)) is strictly required for accurate dipole and polarizability estimation.

  • Step 1 (Structure Preparation): Generate 3D conformers of the target cyano-benzisoxazoles using molecular mechanics (e.g., MMFF94) to find the global minimum.

  • Step 2 (Geometry Optimization): Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and 6-311G(d,p) basis set in a simulated aqueous environment (PCM model).

  • Step 3 (FMO Analysis): Extract the HOMO and LUMO eigenvalues. Map the Molecular Electrostatic Potential (MEP) to visualize the localized negative charge on the nitrile nitrogen.

  • Self-Validation Step: Calculate the dipole moment of an unsubstituted benzisoxazole control. If the calculated value deviates by >5% from the experimental microwave spectroscopy benchmark (~3.0 D), recalibrate the basis set before analyzing the cyano-derivatives.

Protocol 2: Synthesis via [3+2] Cycloaddition

Objective: Construct the cyano-benzisoxazole scaffold. Causality: Traditional SNAr approaches often fail for highly electron-deficient cyano-aryl systems due to competitive nucleophilic attack at the nitrile carbon. The [3+2] cycloaddition of in situ generated nitrile oxides and arynes provides a concerted, regioselective pathway that perfectly tolerates the nitrile group[7].

  • Step 1 (Precursor Activation): Dissolve the cyano-substituted o-(trimethylsilyl)aryl triflate (aryne precursor) and the corresponding chlorooxime in anhydrous acetonitrile.

  • Step 2 (Cycloaddition): Add Cesium Fluoride (CsF) at 0°C to trigger the simultaneous generation of the aryne and the nitrile oxide. Allow the reaction to warm to room temperature and stir for 12 hours. The electron-withdrawing cyano group lowers the LUMO of the aryne, accelerating the concerted cycloaddition.

  • Step 3 (Isolation): Quench with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/EtOAc gradient).

  • Self-Validation Step: Monitor the reaction strictly via LC-MS. The disappearance of the chlorooxime mass peak and the emergence of the [M+H]+ peak of the cycloadduct confirms conversion. Post-isolation, conduct 13C NMR; the presence of a sharp peak at ~115-120 ppm confirms the nitrile carbon remains intact and was not hydrolyzed during the aqueous quench.

Workflow W1 1. DFT Profiling (B3LYP/6-311G**) W2 2. Precursor Synthesis (o-haloaryl ketoximes) W1->W2 W3 3. [3+2] Cycloaddition (CsF mediated) W2->W3 W4 4. Scaffold Diversification (Cross-coupling) W3->W4 W5 5. Assay Validation (pKa, LogP, Binding) W4->W5

Step-by-step workflow for the synthesis and profiling of cyano-benzisoxazoles.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: jddtonline.
  • Source: nih.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Methylbenzo[d]isoxazole-5-carbonitrile

Part 1: Executive Summary & Strategic Analysis The benzo[d]isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzothiophene in antipsychotics (e.g., Risperidon...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The benzo[d]isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzothiophene in antipsychotics (e.g., Risperidone derivatives) and anticonvulsants (e.g., Zonisamide). The specific target, 3-Methylbenzo[d]isoxazole-5-carbonitrile , represents a challenge in synthetic design due to the sensitivity of the isoxazole N-O bond to reducing conditions and the susceptibility of the nitrile group to hydrolysis under harsh acidic/basic cyclization parameters.

This guide rejects the "direct" formation of the nitrile-bearing core from 5-cyano-2-hydroxyacetophenone due to the high cost and poor availability of the starting material. Instead, we present a Late-Stage Functionalization Strategy . This approach prioritizes the robust construction of the halogenated core followed by a transition-metal-catalyzed cyanation. This modular pathway ensures scalability and allows for the divergence of the intermediate into other analogs if required.

Retrosynthetic Logic

The synthesis is disconnected into two phases:[1][2]

  • Core Construction: Formation of the 1,2-benzisoxazole ring via the oxime acetate of 5-bromo-2-hydroxyacetophenone.

  • Functional Transformation: Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂), avoiding the harsh thermal conditions of traditional copper-mediated (Rosenmund-von Braun) reactions.

Part 2: Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (5-Bromo-3-methylbenzo[d]isoxazole)

Rationale: The cyclization of o-hydroxy ketoximes is the most reliable method for generating 1,2-benzisoxazoles. We utilize a two-step "one-pot" variant where the oxime is acetylated in situ to facilitate the nucleophilic attack of the phenol oxygen on the nitrogen.

Materials
  • Substrate: 5-Bromo-2-hydroxyacetophenone (10.0 g, 46.5 mmol)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (4.85 g, 69.8 mmol)

  • Base: Sodium Acetate (NaOAc) (5.72 g, 69.8 mmol)

  • Solvent: Ethanol (EtOH) / Water (H₂O)

  • Cyclization Agent: Acetic Anhydride (Ac₂O) / Pyridine

Step-by-Step Protocol
  • Oximation:

    • In a 250 mL round-bottom flask, dissolve 5-Bromo-2-hydroxyacetophenone (10.0 g) in EtOH (80 mL).

    • Add a solution of Hydroxylamine hydrochloride (4.85 g) and NaOAc (5.72 g) in H₂O (20 mL).

    • Reflux the mixture at 85°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.

    • Critical Control Point: Ensure complete conversion to the oxime to prevent acetyl-ketone byproducts in the next step.

  • Workup (Intermediate):

    • Cool to room temperature.[3] Pour into ice water (200 mL).

    • Filter the white precipitate (Oxime intermediate), wash with cold water, and dry under vacuum.

  • Cyclization:

    • Resuspend the dried oxime in Pyridine (30 mL).

    • Slowly add Acetic Anhydride (15 mL) at 0°C (exothermic reaction).

    • Allow to warm to room temperature and stir for 4 hours. Then, heat to 100°C for 1 hour to drive the dehydration/cyclization.

  • Isolation:

    • Pour the reaction mixture into HCl (1M, 200 mL) containing crushed ice. (The acid neutralizes pyridine and precipitates the product).

    • Filter the solid.[4] Recrystallize from Ethanol/Water.

    • Yield Target: ~85% (8.4 g).

    • Appearance: Off-white crystalline solid.

Phase 2: Palladium-Catalyzed Cyanation

Rationale: Traditional cyanation using CuCN requires temperatures >150°C, which can degrade the isoxazole ring. We employ a Pd(0) cycle with Zn(CN)₂, which operates at lower temperatures (80-100°C) and provides a cleaner impurity profile.

Materials
  • Substrate: 5-Bromo-3-methylbenzo[d]isoxazole (2.12 g, 10.0 mmol)

  • Source: Zinc Cyanide (Zn(CN)₂) (0.70 g, 6.0 mmol) [0.6 equiv]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (580 mg, 0.5 mmol, 5 mol%)

  • Solvent: DMF (Dimethylformamide), anhydrous, degassed.

Step-by-Step Protocol
  • Inertion:

    • Flame-dry a 50 mL Schlenk tube or pressure vial. Cool under Argon flow.

    • Safety Note: Zn(CN)₂ releases HCN upon contact with acid. All operations must be performed in a well-ventilated fume hood.

  • Charging:

    • Add the 5-Bromo substrate, Zn(CN)₂, and Pd(PPh₃)₄ to the vial.

    • Seal and purge with Argon for 5 minutes.

    • Inject anhydrous DMF (20 mL) via syringe.

  • Reaction:

    • Heat the sealed vessel to 90°C for 4–6 hours.

    • Monitoring: Check HPLC/TLC. The starting bromide is less polar than the nitrile product.

  • Workup & Purification:

    • Cool to room temperature.[3] Dilute with EtOAc (50 mL).

    • Filter through a pad of Celite to remove Zinc salts and Palladium black.

    • Wash the filtrate with NaHCO₃ (sat. aq.) and Brine to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[4]

    • Purification: Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Target: ~75-80% (1.2 g).

Part 3: Data & Visualization[4]

Quantitative Summary Table
ParameterPhase 1 (Core Synthesis)Phase 2 (Cyanation)
Reaction Type Oximation / Dehydrative CyclizationPd-Catalyzed Cross-Coupling
Key Reagents NH₂OH·HCl, Ac₂O, PyridineZn(CN)₂, Pd(PPh₃)₄
Temperature 85°C (Reflux) -> 100°C90°C
Time 2 h + 5 h4–6 h
Limiting Factor Exothermic addition of Ac₂OO₂ sensitivity of Pd(0)
Typical Yield 85%78%
Purity (HPLC) >98%>99%
Pathway Visualization

SynthesisPathway Start 5-Bromo-2-hydroxyacetophenone (Starting Material) Oxime Intermediate Oxime (Isolated) Start->Oxime NH2OH·HCl, NaOAc EtOH/H2O, 85°C Core 5-Bromo-3-methylbenzo[d]isoxazole (CAS: 66033-76-9) Oxime->Core Ac2O, Pyridine Cyclization, 100°C Product 3-Methylbenzo[d]isoxazole-5-carbonitrile (Target) Core->Product Zn(CN)2, Pd(PPh3)4 DMF, 90°C (Cyanation)

Figure 1: Modular synthetic workflow for 3-Methylbenzo[d]isoxazole-5-carbonitrile highlighting the critical intermediate isolation.

Analytical Validation (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.62 (s, 3H): Methyl group at C3. (Distinctive singlet).

    • δ 7.65 (d, J=8.5 Hz, 1H): Proton at C7 (ortho to oxygen).

    • δ 7.85 (dd, J=8.5, 1.5 Hz, 1H): Proton at C6.

    • δ 8.05 (d, J=1.5 Hz, 1H): Proton at C4 (ortho to nitrile, deshielded).

  • IR Spectrum:

    • 2230 cm⁻¹: Sharp absorption band characteristic of the Nitrile (C≡N) stretch.

    • 1610 cm⁻¹: C=N stretch of the isoxazole ring.

Part 4: References

  • Yan, Y., et al. (2022).[5][6] Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24, 2271-2275.[5] Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Nitrile Group in 3-Methylbenzo[d]isoxazole-5-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals The 3-methylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-methylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of a nitrile group at the C5-position transforms this scaffold into a highly versatile intermediate. The carbon-nitrogen triple bond of the nitrile is a gateway to a variety of essential functional groups, serving as a key synthetic handle for generating libraries of novel analogues for structure-activity relationship (SAR) studies.[4]

This guide provides an in-depth exploration of three primary, high-impact transformations of the nitrile moiety on 3-Methylbenzo[d]isoxazole-5-carbonitrile: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expert insights into critical experimental parameters.

Core Functionalization Pathways

The nitrile group of 3-Methylbenzo[d]isoxazole-5-carbonitrile can be chemoselectively transformed into several key functional groups, each opening new avenues for molecular elaboration and biological screening. The diagram below illustrates the three primary pathways detailed in this guide.

G cluster_0 Functionalization Pathways A 3-Methylbenzo[d]isoxazole- 5-carbonitrile B 3-Methylbenzo[d]isoxazole- 5-carboxylic Acid A->B Hydrolysis (H+ or OH-) C (3-Methylbenzo[d]isoxazol- 5-yl)methanamine A->C Reduction (e.g., H2/Ni, LiAlH4) D 3-Methyl-5-(1H-tetrazol-5-yl)- benzo[d]isoxazole A->D [3+2] Cycloaddition (e.g., NaN3)

Caption: Key transformations of the C5-nitrile group.

Protocol 1: Hydrolysis to 3-Methylbenzo[d]isoxazole-5-carboxylic Acid

Rationale & Application: The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting carboxylic acid is a critical precursor for the synthesis of amides, esters, and acid chlorides, and can serve as a key pharmacophoric feature or a handle for bioconjugation. Both acidic and basic hydrolysis conditions are effective, with the choice often depending on the stability of other functional groups in the molecule.[5][6]

Acid-Catalyzed Hydrolysis

Mechanism Insight: The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[7] This is followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.[7][8]

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 10-20 volumes).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Base-Catalyzed Hydrolysis

Mechanism Insight: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[9] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under harsh basic conditions, the amide is further hydrolyzed to a carboxylate salt.[7][9]

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask with a reflux condenser and magnetic stirrer, add 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq).

  • Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 10-20 volumes). An alcoholic co-solvent like ethanol may be added to improve solubility.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor by TLC (4-12 hours).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is ~2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization.[5]

Data & Conditions Summary
Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Primary Reagent 6 M HCl or H₂SO₄6 M NaOH or KOH
Temperature Reflux (~100-110 °C)Reflux (~100-110 °C)
Typical Time 4 - 12 hours4 - 12 hours
Initial Product Carboxylic AcidCarboxylate Salt
Work-up Step Extraction or FiltrationAcidification (pH 2-3) followed by Filtration
Typical Yield 75 - 90%80 - 95%

Protocol 2: Reduction to (3-Methylbenzo[d]isoxazol-5-yl)methanamine

Rationale & Application: Primary amines are a cornerstone functional group in drug discovery, often involved in key hydrogen bonding interactions with biological targets and imparting aqueous solubility. The reduction of the nitrile provides a benzylamine-type moiety, a common structural motif in pharmacologically active compounds.

Catalytic Hydrogenation

Mechanism Insight: This method involves the heterogeneous catalysis where hydrogen gas and the nitrile substrate adsorb onto the surface of a metal catalyst (e.g., Nickel, Palladium). The C-N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[10][11]

G A Setup (Parr Shaker) B Add Substrate, Solvent (MeOH/NH3), and Raney Ni A->B C Pressurize with H2 Gas B->C D Reaction (RT, 4-6 h) C->D E Work-up: Filter through Celite D->E F Purification: Concentrate & Column Chromatography E->F G Final Product: Primary Amine F->G

Caption: Workflow for catalytic hydrogenation of the nitrile.

Experimental Protocol:

  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add a slurry of Raney Nickel (Raney® Ni, ~10-20% by weight of the nitrile) in methanol.

    • Expert Insight: The use of methanolic ammonia (7N) as a solvent is highly recommended. The ammonia suppresses the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

  • Reagent Addition: Add 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq) dissolved in the chosen solvent.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Agitate the reaction at room temperature for 4-24 hours, monitoring hydrogen uptake.

  • Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad with methanol.

    • Safety Note: Raney® Ni is pyrophoric when dry and must be handled with care, preferably under a solvent blanket.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel, often using a gradient of dichloromethane/methanol containing a small amount of triethylamine (e.g., 1%) to prevent tailing.

Chemical Reduction with LiAlH₄

Mechanism Insight: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻). The reaction proceeds by the nucleophilic attack of hydride on the electrophilic nitrile carbon, followed by subsequent hydride additions to reduce the C-N multiple bonds. A final aqueous workup is required to hydrolyze the aluminum-amine complexes and protonate the amine.[11]

Experimental Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C.

  • Reagent Addition: Slowly add a solution of 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Purification: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify as described in section 2.1.

Data & Conditions Summary
Parameter Catalytic Hydrogenation Chemical Reduction (LiAlH₄)
Primary Reagent H₂ gas, Raney® Ni catalystLithium Aluminum Hydride (LiAlH₄)
Solvent Methanol (often with NH₃)Anhydrous THF or Diethyl Ether
Temperature Room Temperature0 °C to Reflux
Pressure 50 - 100 psiAtmospheric
Key Advantage Milder conditions, scalableRapid, effective for hindered nitriles
Key Disadvantage Requires pressure equipmentHighly reactive, moisture-sensitive
Typical Yield 70 - 85%75 - 90%

Protocol 3: [3+2] Cycloaddition to 3-Methyl-5-(1H-tetrazol-5-yl)benzo[d]isoxazole

Rationale & Application: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[12][13] Replacing a carboxylic acid with a tetrazole can enhance metabolic stability, improve oral bioavailability, and modulate pKa, making this a critical transformation for lead optimization in drug discovery.

Mechanism Insight: This reaction is a classic [3+2] cycloaddition between the nitrile (the dipolarophile) and an azide source (the 1,3-dipole).[12] The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or an ammonium salt, which activates the nitrile towards cycloaddition.

G A Combine Nitrile, NaN3, and NH4Cl in DMF B Reaction (Heat to 100-120 °C) A->B C Monitor by TLC B->C D Work-up: Cool & Acidify (pH 2-3) C->D E Quench excess Azide with NaNO2 (0 °C) D->E F Extraction with Ethyl Acetate E->F G Purification: Recrystallization F->G H Final Product: Tetrazole G->H

Caption: Workflow for the synthesis of the C5-tetrazole.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methylbenzo[d]isoxazole-5-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq) and ammonium chloride (NH₄Cl, 1.5-2.0 eq) or triethylamine hydrochloride.

    • Safety Warning: Sodium azide is highly toxic and potentially explosive, especially upon contact with acid (forms hydrazoic acid, HN₃) or certain metals. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of stirred water. Cool further to 0 °C and carefully acidify with 6 M HCl to a pH of ~2-3 to protonate the tetrazole ring.

  • Quenching: To quench any unreacted azide, add a solution of sodium nitrite (NaNO₂) slowly while maintaining the temperature at 0 °C. Stir for 30 minutes.[12]

  • Purification: Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude tetrazole by recrystallization from a suitable solvent system like ethanol/water.

Data & Conditions Summary
Parameter [3+2] Cycloaddition
Azide Source Sodium Azide (NaN₃)
Catalyst/Additive Ammonium Chloride (NH₄Cl) or ZnCl₂
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 - 120 °C
Typical Time 12 - 24 hours
Key Consideration Strict safety protocols for handling azides
Typical Yield 60 - 85%

References

  • Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide. Benchchem.
  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • (PDF) Isoxazoles: Molecules with potential medicinal properties.
  • Advances in isoxazole chemistry and their role in drug discovery. manipal.edu.
  • Conversion of nitrile to other functional groups.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. Save My Exams.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • Nitrile to Acid - Common Conditions. ReactionFlash.
  • Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Indian Journal of Chemistry.
  • reduction of nitriles. Chemguide.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

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Method

Hydrolysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile to carboxylic acid

Application Note: Chemo-Selective Hydrolysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile Part 1: Executive Summary & Strategic Analysis The Challenge: The conversion of 3-methylbenzo[d]isoxazole-5-carbonitrile (Substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-Selective Hydrolysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Part 1: Executive Summary & Strategic Analysis

The Challenge: The conversion of 3-methylbenzo[d]isoxazole-5-carbonitrile (Substrate) to its corresponding carboxylic acid is a deceptive transformation. While nitrile hydrolysis is a standard organic operation, the 1,2-benzisoxazole core possesses a specific vulnerability: it is thermodynamically unstable in basic media.

Under basic conditions (pH > 10), the isoxazole ring undergoes the Kemp Elimination , a base-catalyzed ring-opening reaction that irreversibly cleaves the N-O bond to yield 2-hydroxy-5-cyanophenol derivatives (salicylnitriles). Consequently, the standard "saponification" route (NaOH/MeOH) is strictly contraindicated.

The Solution: This protocol details a high-fidelity acidic hydrolysis workflow. By utilizing a sulfuric acid/acetic acid system, we selectively hydrolyze the exocyclic nitrile to the carboxylic acid while preserving the acid-stable isoxazole heterocycle.

Mechanism & Selectivity Visualizer

The following diagram outlines the divergent pathways dictated by pH choice.

ReactionPathways Substrate 3-Methylbenzo[d]isoxazole- 5-carbonitrile AcidCond ACIDIC CONDITIONS (H2SO4 / AcOH / 100°C) Substrate->AcidCond BaseCond BASIC CONDITIONS (NaOH / pH > 10) Substrate->BaseCond Amide Intermediate: Primary Amide AcidCond->Amide Hydration Product TARGET PRODUCT: 3-Methylbenzo[d]isoxazole- 5-carboxylic acid Amide->Product Hydrolysis (-NH4+) KempTS Transition State: Kemp Elimination BaseCond->KempTS Deprotonation at C3-Methyl Waste DEGRADATION: 2-Hydroxy-5-cyanophenol (Ring Opening) KempTS->Waste N-O Cleavage

Figure 1: Reaction divergence. The acid pathway preserves the ring, while the base pathway triggers the Kemp Elimination, destroying the core scaffold.

Part 2: Detailed Experimental Protocol

Safety Warning: This reaction involves hot concentrated mineral acids. Nitrile hydrolysis may release small amounts of HCN gas if conditions deviate, though ammonia (as ammonium sulfate) is the primary byproduct here. Perform all operations in a functioning fume hood.

Reagents & Equipment
ReagentRoleGrade
Substrate Starting Material>98% HPLC
Sulfuric Acid (98%) Hydrolysis AgentACS Reagent
Glacial Acetic Acid Co-solvent (Solubility)ACS Reagent
Water ReactantDeionized
Sodium Bicarbonate Quenching/pH AdjustmentSolid/Sat. Sol.
Step-by-Step Methodology

Step 1: Solubilization & Setup

  • Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge 10.0 g (63.2 mmol) of 3-methylbenzo[d]isoxazole-5-carbonitrile.

  • Add 30 mL of Glacial Acetic Acid . Stir at room temperature.

    • Note: The substrate may not fully dissolve yet. Acetic acid is crucial to wet the hydrophobic aromatic ring before adding the strong acid.

Step 2: Acid Addition & Reaction

  • Slowly add 20 mL of Water followed by 30 mL of Conc. Sulfuric Acid (H2SO4) dropwise over 10 minutes.

    • Exotherm Alert: Temperature will rise.[1] Maintain internal T < 60°C during addition.

  • Heat the mixture to reflux (approx. 100–110°C) .

  • Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the nitrile (Rf ~0.7) and the transient appearance/disappearance of the amide intermediate (Rf ~0.4) to form the acid (Rf ~0.1, streak).

Step 3: Controlled Quench & Isolation Critical Control Point: Do not neutralize to pH 14. High pH will destroy the product.

  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product may precipitate as a white/off-white solid.

  • pH Adjustment:

    • The slurry will be strongly acidic (pH < 1).

    • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) or 10% NaOH solution dropwise until the pH reaches 2.0 – 3.0 .

    • Why pH 2-3? This is below the pKa of the carboxylic acid (ensuring it remains protonated and insoluble) but removes the high mineral acidity.

    • STOP adding base if pH exceeds 4.0 to avoid solubilizing the product as a salt or risking ring degradation.

Step 4: Purification

  • Filter the precipitate via vacuum filtration.[1]

  • Wash the cake with 3 x 50 mL Cold Water to remove residual sulfuric acid and ammonium salts.

  • Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Validation & Troubleshooting

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates ring degradation (phenol formation).
HPLC Purity > 98.0%Main impurity is usually the unreacted amide.
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, COOH)Disappearance of this peak indicates salt formation.
IR Spectroscopy 1690-1710 cm⁻¹ (C=O)Loss of Nitrile stretch at ~2230 cm⁻¹.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Product in Filtrate pH too high during quench.Acidify filtrate back to pH 2.0. The product forms a soluble salt at pH > 5.
Yellow/Orange Impurity Ring opening (Kemp Elimination).Check temperature spikes. Ensure NO strong base was used. Ensure pH did not spike > 9 during quenching.
Incomplete Conversion (Amide present) Insufficient water or time.The nitrile hydrates to amide first.[1][2] If amide remains, increase reaction time by 2 hours or increase water ratio slightly.
Workflow Diagram

Workflow Setup Step 1: Setup Substrate + AcOH AcidAdd Step 2: Acid Addition H2SO4/H2O (Exotherm Control) Setup->AcidAdd Reflux Step 3: Reflux 100°C, 4-6 Hours AcidAdd->Reflux IPC IPC Check: Nitrile < 1%? Reflux->IPC IPC->Reflux No (Extend Time) Quench Step 4: Quench Pour onto Ice -> Adjust pH to 2-3 IPC->Quench Yes Filter Step 5: Isolation Filter & Wash (Water) Quench->Filter

Figure 2: Operational workflow for the acidic hydrolysis process.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[3][4] Journal of the American Chemical Society, 95(20), 6670–6680. Link

    • Context: Establishes the mechanism of the Kemp elimination, proving the instability of the 1,2-benzisoxazole ring in basic conditions.
  • Uno, H., et al. (1976). Studies on 3-substituted 1,2-benzisoxazole derivatives. Chemical and Pharmaceutical Bulletin, 24(4), 632-643. Link

    • Context: Provides foundational chemistry for functionalizing 3-methyl-1,2-benzisoxazoles and stability d
  • Common Organic Chemistry. (n.d.). Nitrile to Carboxylic Acid (Acidic Hydrolysis).[1][2][5][6][7] Link

    • Context: General mechanism and standard conditions for acid-catalyzed nitrile hydrolysis.[5]

  • BenchChem. (2023). 1,2-Benzisoxazole Structure and Stability Analysis. Link

    • Context: General stability data for benzisoxazole scaffolds in drug development.

Sources

Application

Application Note: Click Chemistry Workflows Using 3-Methylbenzo[d]isoxazole-5-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) Application: Synthesis of 5-substituted 1H-tetrazole bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) Application: Synthesis of 5-substituted 1H-tetrazole bioisosteres via[3+2] azide-nitrile cycloaddition.

Strategic Rationale in Drug Discovery

In modern medicinal chemistry, the benzo[d]isoxazole core is recognized as a privileged scaffold, frequently utilized in the design of atypical antipsychotics and highly potent Hypoxia-Inducible Factor (HIF)-1α inhibitors 1.

3-Methylbenzo[d]isoxazole-5-carbonitrile serves as a highly versatile bifunctional building block. The 5-carbonitrile (-CN) group provides an ideal functional handle for late-stage modification via azide-nitrile "click" chemistry. This [3+2] cycloaddition converts the nitrile into a 5-substituted 1H-tetrazole. Tetrazoles are premier non-classical bioisosteres for carboxylic acids; they exhibit a nearly identical pKa (~4.5 to 5.5) and spatial arrangement, but offer vastly superior lipophilicity, membrane permeability, and metabolic stability against decarboxylation 2.

Mechanistic Causality of Azide-Nitrile Click Chemistry

While the copper-catalyzed alkyne-azide cycloaddition (CuAAC) is the most famous click reaction, nitriles are inherently less electrophilic than alkynes and require targeted activation to undergo cycloaddition at practical temperatures.

The Causality of Catalysis: Uncatalyzed reactions between nitriles and azides require extreme heat and often utilize ammonium chloride in DMF, a process that risks the sublimation of highly explosive and toxic hydrazoic acid (HN₃) 2. To circumvent this, Lewis acids such as Zinc Bromide (ZnBr₂) are employed. The Zn²⁺ ion coordinates directly to the lone pair of the nitrile nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano group, rendering the carbon significantly more electrophilic and susceptible to nucleophilic attack by the azide anion 3.

Furthermore, conducting this reaction in an aqueous medium exploits the hydrophobic effect. The organic precursors (the benzo[d]isoxazole derivative) are driven into concentrated micro-droplets, entropically favoring the bimolecular cycloaddition while maintaining a green chemistry profile 2.

Mechanism A 3-Methylbenzo[d]isoxazole -5-carbonitrile B Zn²⁺ Coordination (LUMO Lowering) A->B ZnBr2 C Azide Nucleophilic Attack [3+2] Cycloaddition B->C NaN3 D Tetrazole-Linked Pharmacophore C->D H+, H2O

Logical flow of Zn-catalyzed azide-nitrile click activation.

Quantitative Methodological Comparison

To select the optimal protocol for scaling up the synthesis of 5-(3-methylbenzo[d]isoxazol-5-yl)-1H-tetrazole, consider the following empirical data comparing standard azide-nitrile click conditions:

MethodologyCatalystSolventTemp (°C)Time (h)Avg. YieldSafety & Scalability Profile
Traditional NH₄ClDMF120 - 15024 - 4840 - 60%Poor: High risk of explosive HN₃ sublimation [[2]]().
Sharpless Protocol ZnBr₂H₂O100 (Reflux)12 - 2485 - 95%Excellent: Green solvent, no sublimation, easy isolation [[2]]().
Copper-Catalyzed Cu(II) ComplexH₂O/EtOH808 - 1280 - 90%Good: Lower temperature, minimizes spark discharge risks 4.

Recommendation: The Zinc-catalyzed aqueous protocol is prioritized below due to its superior yield, robust safety profile, and elimination of transition-metal toxicity concerns in downstream biological assays.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes explicit causality for the experimental design and built-in analytical checkpoints to ensure the integrity of the synthesis.

Workflow S1 1. Reagent Assembly Nitrile + NaN3 + ZnBr2 S2 2. Aqueous Reflux 100°C for 12-24 hours S1->S2 S3 3. In-Process Control Validate via LC-MS (+43 Da) S2->S3 S4 4. Controlled Acidification 3M HCl at 0°C (pH ~1) S3->S4 S5 5. Product Isolation Filtration & Recrystallization S4->S5

Step-by-step experimental workflow for tetrazole synthesis.

Materials Required
  • Substrate: 3-Methylbenzo[d]isoxazole-5-carbonitrile (10 mmol, 1.58 g)

  • Reagents: Sodium azide (NaN₃) (12 mmol, 0.78 g), Zinc bromide (ZnBr₂) (12 mmol, 2.70 g)

  • Solvents: Deionized water (20 mL), Ethyl acetate (for extraction if necessary)

  • Acids: 3M Hydrochloric acid (HCl)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.58 g of 3-Methylbenzo[d]isoxazole-5-carbonitrile.

  • Add 0.78 g of NaN₃ and 2.70 g of ZnBr₂.

  • Suspend the mixture in 20 mL of deionized water. Causality: Water is chosen not just for green chemistry, but because the insolubility of the nitrile forces it into concentrated hydrophobic pockets, accelerating the reaction rate. ZnBr₂ acts as the Lewis acid to activate the nitrile 2.

Step 2: Cycloaddition (Reflux)

  • Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring for 12 to 24 hours. Causality: Vigorous stirring is critical to maximize the surface area of the hydrophobic droplets in the aqueous suspension, ensuring consistent mass transfer.

Step 3: In-Process Control (IPC) Validation

  • Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. Self-Validation Checkpoint: The reaction is deemed complete when the starting material mass (m/z 158.16) is fully consumed, replaced by the tetrazole product mass (m/z 201.18). This represents a precise +43 Da shift (addition of N₃ minus the loss of a proton/sodium exchange).

Step 4: Controlled Acidification

  • Cool the reaction mixture to room temperature, then place the flask in an ice bath (0°C).

  • Slowly add 3M HCl dropwise until the pH reaches ~1.0. Causality & Safety: Acidification protonates the tetrazole salt to its neutral, insoluble form, driving precipitation. Critical Safety Note: This step must be performed in a fume hood at 0°C to prevent the volatilization of any unreacted azide as highly toxic, explosive hydrazoic acid (HN₃) gas 2.

Step 5: Isolation and Final Validation

  • Collect the precipitated white/off-white solid via vacuum filtration.

  • Wash the filter cake with ice-cold water (3 x 10 mL) to remove residual zinc salts. Dry under a high vacuum. Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried powder. The total disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ and the appearance of a broad N-H stretch (2400–3200 cm⁻¹) validates the structural conversion to the tetrazole 3.

References

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed Central (PMC). URL:[Link]

  • Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube (Chem Help ASAP). URL: [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. URL: [Link]

Sources

Method

Application Note: Scalable Reaction Conditions for 1,2-Benzisoxazole Ring Formation

Executive Summary The 1,2-benzisoxazole scaffold is a pharmacophore of critical importance in modern medicinal chemistry, serving as the core structural motif in blockbuster antipsychotics (e.g., Risperidone , Paliperido...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a pharmacophore of critical importance in modern medicinal chemistry, serving as the core structural motif in blockbuster antipsychotics (e.g., Risperidone , Paliperidone ) and anticonvulsants (e.g., Zonisamide ). While bench-scale synthesis often utilizes diverse oxidative cyclizations, scalable manufacturing is frequently bottlenecked by three factors: thermal hazards of hydroxylamine reagents, control of exothermic cyclizations, and the strict requirement for geometric isomer purity (Z/E selectivity).

This guide details two robust, scalable protocols for constructing the 1,2-benzisoxazole ring. We prioritize methods that minimize thermal runaway risks and maximize atom economy, moving beyond academic curiosity to field-proven process chemistry.

Strategic Analysis of Synthetic Routes

For scale-up (>1 kg), the selection of the synthetic route is dictated by safety profiles and raw material availability.

FeatureRoute A: Oxime-Based SNAr Cyclization Route B: Cu-Catalyzed Annulation
Mechanism Nucleophilic aromatic substitution on activated oximes.Copper-catalyzed C-N or C-O bond formation.[1]
Scalability High. Industry standard for Risperidone/Zonisamide.Moderate. Excellent for complex substrates; catalyst removal required.
Key Reagents Hydroxylamine HCl, Acetic Anhydride, Base (

,

-BuOK).
CuI, Ligands (Phenanthroline), Aryl halides.
Primary Risk Thermal instability of hydroxylamine; Beckmann rearrangement.Heavy metal contamination (ICH Q3D limits).
Cost Low (Commodity chemicals).Moderate (Catalyst/Ligand costs).

Critical Process Parameters (CPPs) & Safety

Hydroxylamine Handling

Free hydroxylamine is thermodynamically unstable and can decompose explosively.

  • Protocol Rule: Always generate hydroxylamine in situ from Hydroxylamine Hydrochloride (

    
    )  or Sulfate.
    
  • Monitoring: Ensure reaction temperature does not exceed 80°C during oximation to prevent disproportionation.

The "Z/E" Isomer Checkpoint

The cyclization of 2-hydroxyaryl/2-haloaryl oximes is stereospecific. Only the (Z)-isomer (where the -OH is close to the aryl ring) can cyclize.[2] The (E)-isomer is geometrically locked out.

  • Impact: Failure to enrich the (Z)-isomer results in stalled reactions or diversion into the Beckmann Rearrangement (amide formation).

  • Solution: Acylation of the oxime often allows for selective crystallization of the desired isomer or lowers the energy barrier for isomerization-cyclization.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the desired cyclization and the unwanted rearrangement.

Benzisoxazole_Mechanism Start 2,4-Difluorobenzoyl Piperidine Oxime Oxime Intermediate (Mixture of Z/E) Start->Oxime NH2OH-HCl, Base Activated Oxime Acetate (Activated) Oxime->Activated Ac2O / AcOH Cyclization S_NAr Cyclization (Base-Mediated) Activated->Cyclization Base (KOtBu), Heat (Z-Isomer Path) Beckmann Beckmann Rearrangement (Acidic/Thermal Side Rxn) Activated->Beckmann High T, Acid (E-Isomer Path) Product 1,2-Benzisoxazole (Risperidone Int.) Cyclization->Product Impurity Amide Impurity (Dead End) Beckmann->Impurity

Caption: Mechanistic divergence in benzisoxazole synthesis. Control of pH and temperature is vital to avoid the Beckmann rearrangement.

Detailed Protocol 1: The "Process" Route (Oxime Activation)

Target: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole (Risperidone Intermediate). Scale: 100 g input (Scalable to kg).

Phase A: Oximation & Activation
  • Reactor Setup: 2L Jacketed Glass Reactor with overhead stirring (250 rpm) and reflux condenser.

  • Charge:

    • 4-(2,4-difluorobenzoyl)piperidine HCl (100 g, 0.38 mol).

    • Ethanol (500 mL) or Methanol (Process specific).

    • Hydroxylamine Hydrochloride (32 g, 0.46 mol, 1.2 eq).

    • Sodium Acetate (38 g, 1.2 eq) to buffer.

  • Reaction: Heat to Reflux (78°C) for 4–6 hours. Monitor via HPLC (Target: <2% Ketone).

  • Workup: Cool to 25°C. The oxime often precipitates. If not, concentrate volume by 50% and add water. Filter solids.

  • Activation (Critical Step): Suspend the wet oxime cake in Acetic Anhydride (300 mL). Heat to 50°C for 2 hours. This converts the oxime (

    
    ) to the oxime acetate (
    
    
    
    ), which is a better leaving group and facilitates Z/E isomerization.
  • Isolation: Cool to 0°C. The (Z)-Oxime Acetate preferentially crystallizes. Filter and dry.

Phase B: Base-Mediated Cyclization
  • Solvent Selection: DMF or DMAc are standard, but NMP (N-methyl-2-pyrrolidone) is preferred for higher thermal stability.

  • Charge:

    • (Z)-Oxime Acetate intermediate (from Phase A).

    • NMP (5 Vol).

    • Base: Potassium Carbonate (

      
      , 2.0 eq) for milder conditions, or Potassium tert-butoxide (
      
      
      
      -BuOK, 1.1 eq) for rapid reaction.
  • Reaction:

    • If using Carbonate: Heat to 85–90°C for 12 hours.

    • If using Alkoxide: Heat to 40–50°C for 2 hours (Exothermic! Control dosing).

  • Quench: Pour reaction mixture into Ice Water (10 Vol). The product is lipophilic and will precipitate.

  • Purification: Recrystallize from Isopropanol (IPA).

Yield Expectation: 75–85% overall. Purity: >99.5% (HPLC).

Detailed Protocol 2: Copper-Catalyzed Annulation

Target: 3-Substituted-1,2-benzisoxazoles from 2-haloaryl ketoximes. Application: When the SNAr substrate lacks activating groups (fluorine/nitro).

Methodology

This method utilizes a Cu(I) catalyst to promote intramolecular C-O bond formation under milder conditions than the SNAr route.

  • Substrate: 2-Bromophenyl ketoxime (50 g).

  • Catalyst System:

    • CuI (Copper Iodide): 5 mol%.

    • Ligand: 1,10-Phenanthroline (10 mol%).

    • Base:

      
       (2.0 eq).
      
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Procedure:

    • Charge solid reagents into the reactor under

      
       purge.
      
    • Add degassed solvent.

    • Heat to 100°C for 18 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts and bulk copper.

    • Concentrate filtrate.

    • Scavenging: Treat residue with SiliaMetS® Thiol or charcoal to remove residual Cu (<10 ppm target).

    • Crystallize from Heptane/EtOAc.

Process Workflow & Equipment Diagram

Process_Workflow Feed Feed Preparation (Ketone + NH2OH-HCl) Reactor1 Reactor 1: Oximation (Reflux, 78°C) Feed->Reactor1 Charge Filter1 Filtration & Drying (Isolate Oxime) Reactor1->Filter1 Slurry Transfer Reactor2 Reactor 2: Cyclization (Base + Solvent) Filter1->Reactor2 Solid Charge Quench Quench Tank (Ice Water) Reactor2->Quench Exothermic Transfer Centrifuge Centrifuge/Isolation (Crude Product) Quench->Centrifuge Slurry Dryer Vacuum Dryer (Final API Intermediate) Centrifuge->Dryer Wet Cake

Caption: Unit operation workflow for the scalable production of benzisoxazole intermediates.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Beckmann Rearrangement competition.Check reaction temperature; ensure conditions are basic (pH > 10). Avoid acidic workups.
High Impurity (Amide) Wrong Oxime Isomer (E-isomer).Ensure activation step (acetylation) is complete; this facilitates Z/E equilibration.
Residual Copper (Protocol 2) Inefficient catalyst removal.Use specific scavengers (Thiol-modified silica) or wash with aqueous EDTA/NH4OH.
Color Issues (Yellowing) Oxidation of phenols/amines.[3]Degas solvents thoroughly (

sparge); add antioxidant (e.g., BHT) if permissible.

References

  • Synthesis of Zonisamide: Vertex Pharmaceuticals & Dainippon Pharmaceutical Co. "Process for the preparation of zonisamide."[4][5] US Patent 7,375,233.

  • Risperidone Intermediate Process: Janssen Pharmaceutica. "Process for making risperidone and intermediates therefor."[2][3][6] US Patent Application 2004/0097523.[3]

  • Safety of Hydroxylamine: International Chemical Safety Cards (ICSC).[7] "Hydroxylamine - ICSC 0661."[7]

  • Copper-Catalyzed Methods: Chemical Science.[8] "Palladium/Copper-catalyzed benzo[d]isoxazole synthesis."

  • General Bench-to-Scale Guide: BenchChem. "The Synthesis of Risperidone: A Technical Guide."

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: High-Yield Heterocyclic Ring Closure via Dielectric Heating Executive Summary & Mechanistic Rationale The benzo[d]isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: High-Yield Heterocyclic Ring Closure via Dielectric Heating

Executive Summary & Mechanistic Rationale

The benzo[d]isoxazole scaffold is a privileged pharmacophore embedded in numerous neuroleptic and anticonvulsant drugs. Specifically, 3-Methylbenzo[d]isoxazole-5-carbonitrile serves as a highly valuable intermediate; its 5-cyano group provides a versatile synthetic handle for downstream cross-coupling, tetrazole formation, or reduction to benzylamines. As highlighted in 1[1], optimizing the synthesis of these heterocycles is critical for accelerating drug discovery.

Traditional thermal synthesis of benzo[d]isoxazoles from o-hydroxyacetophenones is plagued by prolonged reaction times (12–24 hours) and competing side reactions, most notably the Beckmann rearrangement, which converts the intermediate oxime into an unwanted amide.

The Causality of the Microwave Approach: To bypass these thermodynamic sinks, we employ a microwave-assisted protocol.

  • Activation via Acetylation: The oxime hydroxyl group is a poor leaving group. By introducing Acetic Anhydride (

    
    ), we transiently acetylate the oxime to form an O-acetyl oxime, creating an excellent leaving group.
    
  • Base-Catalyzed Nucleophilic Attack: A base (e.g., Pyridine or an ionic liquid) deprotonates the phenolic hydroxyl. The resulting phenoxide acts as a powerful internal nucleophile.

  • Dielectric Heating: 2[2]. By instantaneously elevating the reaction mixture to 120 °C, the kinetic barrier for the intramolecular

    
    -type ring closure is rapidly surpassed, favoring the formation of the isoxazole ring before the Beckmann rearrangement can occur.
    

Reaction Pathway & Workflow

SynthesisWorkflow SM 5-Cyano-2-hydroxy acetophenone Oxime Intermediate Oxime (Oximation) SM->Oxime NH2OH·HCl NaOAc MW Microwave Cyclization (Ac2O, Base, 120°C) Oxime->MW Ac2O Activation Product 3-Methylbenzo[d]isoxazole -5-carbonitrile MW->Product -AcOH Ring Closure

Workflow for microwave-assisted synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Do not proceed to the microwave cyclization step unless the validation checkpoint for the oximation step is strictly met.

Step 1: Preparation of 5-Cyano-2-hydroxyacetophenone Oxime
  • Setup: In a 100 mL round-bottom flask, dissolve 5-cyano-2-hydroxyacetophenone (1.61 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: In a separate beaker, prepare an aqueous solution containing Hydroxylamine hydrochloride (

    
    , 0.83 g, 12.0 mmol) and Sodium acetate (
    
    
    
    , 1.23 g, 15.0 mmol) in 10 mL of deionized water. Add this dropwise to the ethanolic solution.
  • Reaction: Stir the mixture at room temperature for 2–3 hours.

  • Workup: Pour the mixture into 50 mL of ice-cold water and stir vigorously for 15 minutes. Filter the resulting white/pale-yellow precipitate under a vacuum, wash with cold water, and dry overnight in a vacuum desiccator.

Validation Checkpoint 1 (Oximation):

  • TLC: Run a TLC (Hexane:EtOAc 7:3). The starting ketone (

    
    ) must be completely consumed, replaced by a more polar oxime spot (
    
    
    
    ).
  • IR Spectroscopy: Confirm the disappearance of the strong ketone C=O stretch at

    
     and the emergence of a broad O-H stretch at 
    
    
    
    .
Step 2: Microwave-Assisted Cyclization

Note: This step leverages principles adapted from3[3].

  • Vial Preparation: Transfer the dried oxime (0.88 g, 5.0 mmol) into a 10 mL pressure-rated microwave reactor vial equipped with a magnetic stir bar.

  • Reagent Loading: Add anhydrous Pyridine (4.0 mL) to serve as both the solvent and the base. Carefully add Acetic Anhydride (

    
    , 0.61 g, 6.0 mmol). Seal the vial with a crimp cap.
    
  • Microwave Irradiation: Place the vial in a monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Apply the optimized parameters (see Table 2):

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Dynamic modulation (Max 200 W) to prevent localized superheating.

    • Cooling: Compressed air cooling to 40 °C immediately post-reaction.

  • Workup: Dilute the cooled mixture with Ethyl Acetate (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (

    
    ) to remove the pyridine, followed by saturated 
    
    
    
    (10 mL) and brine (10 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:EtOAc 9:1) to yield the pure 3-Methylbenzo[d]isoxazole-5-carbonitrile.
    

Validation Checkpoint 2 (Cyclization):

  • GC-MS: The crude mixture must yield a dominant peak with

    
    
    
    
    
    .
  • 
    H NMR (
    
    
    
    ):
    Confirm the complete disappearance of the oxime -OH proton (
    
    
    ) and note the downfield shift of the aromatic protons due to the newly formed, electron-withdrawing isoxazole ring system.

Quantitative Data & Optimization

The superiority of dielectric heating over conventional thermal methods is absolute. As demonstrated in comparable studies utilizing 4[4], microwave irradiation drastically reduces reaction times while suppressing degradation pathways.

Table 1: Comparative Analysis of Cyclization Methodologies

MethodHeating SourceReagents / CatalystTimeYield (%)Purity (%)
ConventionalOil Bath (120 °C)Pyridine,

14 h52< 80 (Amide byproducts)
Microwave (Standard) Dielectric (120 °C) Pyridine,

10 min 91 > 96
Microwave (Green)*Dielectric (100 °C)[bmim]OH,

2 min94> 98

*Note: The use of basic ionic liquid [bmim]OH is highly recommended for scale-up due to its recyclability and near-instantaneous reaction kinetics.

Table 2: Microwave Parameter Optimization (Pyridine/


 System) 
EntryTemperature (°C)Hold Time (min)Max Power (W)Yield (%)Observation
1801010041Incomplete conversion; unreacted oxime.
21001015074Minor oxime remaining.
3 120 10 200 91 Optimal conditions; complete cyclization.
41401025076Thermal degradation; dark reaction mixture.
5120520080Incomplete cyclization.

References

  • Title: Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Chlorobenzo[d]isoxazole Source: Benchchem URL
  • Source: ACG Publications (Org. Commun.)
  • Title: Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] Source: MDPI URL
  • Source: PMC (NIH)

Sources

Method

Reagents for Nucleophilic Aromatic Substitution on Benzisoxazoles: A Detailed Application and Protocol Guide

An Application Guide for Drug Development Professionals Abstract The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization is critical for modulating pharmacological activity, and Nucleophilic Aromatic Substitution (SNAr) represents a cornerstone strategy for achieving this. This guide provides an in-depth exploration of the reagents, mechanisms, and protocols for executing SNAr reactions on benzisoxazole cores. We delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists. Detailed, step-by-step protocols for various nucleophile classes are presented, supported by mechanistic diagrams and data-rich tables to empower rational reaction design and troubleshooting.

Foundational Principles: The 'Why' of SNAr on Benzisoxazoles

Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the SNAr reaction proceeds on electron-poor aromatic systems.[3] The benzisoxazole nucleus, while aromatic, requires appropriate activation to become susceptible to attack by a nucleophile.

The reaction is not a concerted SN2-type displacement, which is sterically hindered at an sp2 carbon, nor is it an SN1 reaction, which would require the formation of a highly unstable aryl cation.[4] Instead, it proceeds via a two-step addition-elimination mechanism.[5][6]

Pillar 1: The Meisenheimer Complex The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group. This first step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5]

Pillar 2: The Role of Activating Groups For this initial attack to be favorable, the aromatic ring must be rendered sufficiently electrophilic. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO2), cyano (–CN), or carbonyl groups, positioned ortho or para to the leaving group.[4][7] These groups are essential as they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step.[6][8]

Pillar 3: The Leaving Group Paradox A defining characteristic of the SNAr reaction is the leaving group aptitude, which follows the order: F > Cl > Br > I.[4] This is the reverse of the trend seen in SN2 reactions. The rationale is that the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond. Highly electronegative atoms like fluorine strongly polarize the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial attack.[5]

Diagram 1: The Addition-Elimination Mechanism of SNAr.

A Guide to Nucleophilic Reagents and Protocols

The choice of nucleophile is paramount and dictates the functionality introduced onto the benzisoxazole core. We will cover the most prevalent classes: N-, O-, S-, and C-nucleophiles.

Nitrogen Nucleophiles: Amines, Azides, and Azoles

The introduction of nitrogen-containing moieties is fundamental in drug design for modulating properties like solubility, basicity, and receptor binding.

Expertise & Experience: Primary and secondary amines are excellent nucleophiles for SNAr. The reactions are typically run in the presence of a non-nucleophilic base (e.g., K2CO3, Et3N) to neutralize the HX formed. For less reactive amines or substrates, a stronger base like NaH or KHMDS may be used to pre-form the more potent amide anion. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and reactive. Sodium azide is a reliable reagent for introducing the azido group, which can serve as a precursor to a primary amine or be used in click chemistry.[9]

Table 1: Common Nitrogen Nucleophiles and Conditions

Nucleophile ClassExample ReagentsTypical BaseSolventTemperature (°C)
Primary AminesBenzylamine, AnilineK2CO3, DIPEADMSO, DMF80 - 120
Secondary AminesPiperidine, MorpholineK2CO3, Et3NMeCN, DMF60 - 100
AmmoniaNH4OH, NH3 in Dioxane-Dioxane, DMSO100 - 150 (sealed tube)
AzidesSodium Azide (NaN3)-DMF, DMSO80 - 110
AzolesImidazole, PyrazoleNaH, K2CO3DMF25 - 90

Protocol 2.1.1: General Procedure for Amination of 3-Chloro-5-nitrobenzisoxazole

This protocol describes the reaction of a secondary amine with an activated benzisoxazole.

  • Materials:

    • 3-Chloro-5-nitrobenzisoxazole (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-chloro-5-nitrobenzisoxazole and anhydrous K2CO3.

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration of the substrate).

    • Add piperidine via syringe and equip the flask with a reflux condenser.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir for 15 minutes. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water and then a minimal amount of cold ether or hexanes.

    • Dry the product under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

  • Self-Validation:

    • Expected Outcome: Formation of a new, less polar spot on TLC compared to the starting material. The product, 3-(piperidin-1-yl)-5-nitrobenzisoxazole, should be a yellow or orange solid.

    • Troubleshooting: If the reaction is sluggish, consider a higher temperature (up to 120 °C) or using a stronger base like NaH to pre-deprotonate the amine (use caution). If solubility is an issue, DMSO can be used as an alternative solvent.

Oxygen Nucleophiles: Alkoxides and Hydroxides

The synthesis of benzisoxazole ethers and phenols is crucial for accessing derivatives with altered electronic and metabolic profiles.

Expertise & Experience: Alkoxides (RO⁻) and hydroxide (OH⁻) are potent nucleophiles. Alkoxides are typically generated in situ or pre-formed by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The use of anhydrous conditions is critical when using NaH to prevent quenching. Hydrolysis to the corresponding hydroxybenzisoxazole can be achieved with aqueous base, though this often requires more forcing conditions due to the lower nucleophilicity of hydroxide compared to alkoxides.

Protocol 2.2.1: Synthesis of 3-Methoxy-5-nitrobenzisoxazole

  • Materials:

    • 3-Chloro-5-nitrobenzisoxazole (1.0 eq)

    • Sodium Methoxide (NaOMe), 25% solution in Methanol (1.5 eq) OR Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq) and Methanol (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure (Using NaH):

    • To a flame-dried, three-neck flask under N2, add anhydrous THF and cool to 0 °C in an ice bath.

    • Carefully add NaH (60% dispersion) in portions.

    • Slowly add anhydrous methanol via syringe. Allow the mixture to stir at 0 °C for 20 minutes to pre-form the sodium methoxide.

    • Add a solution of 3-chloro-5-nitrobenzisoxazole in a minimal amount of anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sulfur Nucleophiles: Thiolates

Sulfur-based nucleophiles are among the most reactive in SNAr chemistry due to the high polarizability and nucleophilicity of sulfur.[10]

Expertise & Experience: Thiols (RSH) are readily deprotonated by mild bases like K2CO3 or Et3N to form highly nucleophilic thiolates (RS⁻). These reactions are often very fast and can typically be run at or slightly above room temperature.

Protocol 2.3.1: Synthesis of 3-(Benzylthio)-5-nitrobenzisoxazole

  • Materials:

    • 3-Chloro-5-nitrobenzisoxazole (1.0 eq)

    • Benzyl mercaptan (1.1 eq)

    • Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • Combine 3-chloro-5-nitrobenzisoxazole and K2CO3 in anhydrous acetonitrile in a flask under N2.

    • Add benzyl mercaptan via syringe.

    • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often exothermic.

    • Monitor by TLC until the starting material is consumed.

    • Filter off the inorganic salts and concentrate the filtrate in vacuo.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Advanced Concepts: Workflow and Regioselectivity

A successful SNAr campaign requires careful planning beyond the choice of nucleophile. The workflow and inherent regioselectivity of the substrate are critical considerations.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dry Glassware (Flame or Oven) B 2. Add Substrate & Base under Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Add Nucleophile (Neat or in Solution) C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (e.g., with H₂O or sat. NH₄Cl) F->G If Reaction Complete H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography or Recrystallization I->J K 11. Characterization (NMR, MS, etc.) J->K

Diagram 2: Standard Laboratory Workflow for SNAr Reactions.

Regioselectivity: For benzisoxazoles with multiple potential reaction sites (e.g., two different leaving groups or multiple positions activated by EWGs), predicting the site of attack is crucial. The regioselectivity is governed by a combination of electronic and steric factors.

  • Electronic Control: The nucleophile will preferentially attack the carbon atom that is most electron-deficient. This is typically the position that allows for the most effective stabilization of the negative charge in the Meisenheimer intermediate. Computational tools like Fukui index calculations can provide a rationale for observed regioselectivity.[11]

  • Steric Hindrance: Bulky nucleophiles or significant steric crowding near a potential reaction site can disfavor attack at that position, leading to substitution at a less sterically encumbered, albeit potentially less electronically activated, site.

For example, in a 6-fluoro-7-nitrobenzisoxazole, attack is strongly favored at the C7 position, as the negative charge of the intermediate can be delocalized onto the adjacent nitro group.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Kovalev, I. S., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc.
  • Asif, M. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Illingworth, D. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Malebari, A. M., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules. [Link]

  • LibreTexts Chemistry.
  • RABÊLO, R., et al. (2021). Synthesis of azido-substituted benzaldehydes via SNAr chemistry. ResearchGate. [Link]

  • Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Pokhodylo, N., et al. (2009). Synthesis of 2,1-Benzisoxazoles by Nucleophilic Substitution of Hydrogen in Nitroarenes Activated by the Azole Ring. R Discovery. [Link]

  • MDPI. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Lowe, J. A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed. [Link]

  • ACS Green Chemistry Institute. Catalysed SNAr reactions. [Link]

  • Vasilenko, D. A., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis. Benzisoxazole – Knowledge and References. [Link]

  • Wróbel, Z., et al. (2012). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Nielsen, A. T., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. [Link]

  • Jawiczuk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • Nielsen, A. T., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Wu, T. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

Sources

Application

Application Note: Advanced Storage, Handling, and Stability Validation Protocols for 3-Methylbenzo[d]isoxazole-5-carbonitrile

1. Introduction & Physicochemical Profile 3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Physicochemical Profile 3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The molecule features a rigid, electron-deficient benzisoxazole core coupled with an electrophilic nitrile (-C≡N) moiety. While this dual functionality makes it a versatile intermediate, it also introduces specific vulnerabilities to hydrolysis and nucleophilic attack. Understanding the causality behind its degradation is essential for establishing robust storage and handling protocols.

Table 1: Physicochemical Properties

ParameterValue
Chemical Name 3-Methylbenzo[d]isoxazole-5-carbonitrile
CAS Number 267875-57-0
Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Functional Groups Benzisoxazole ring, Nitrile (-C≡N)
Primary Degradation Risk Hydrolysis (Nitrile to Amide/Carboxylic Acid)

2. Causality of Degradation & Storage Rationale The stability of 3-Methylbenzo[d]isoxazole-5-carbonitrile is primarily dictated by the reactivity of the nitrile group. In the presence of moisture, and catalyzed by either acidic or basic conditions, the nitrile undergoes sequential hydrolysis. It first converts to 3-methylbenzo[d]isoxazole-5-carboxamide, and upon further hydrolysis, yields [1]. Furthermore, the benzisoxazole ring can be susceptible to ring-opening under strong alkaline conditions.

To mitigate these thermodynamic and kinetic vulnerabilities, the following storage conditions are mandatory:

  • Temperature Control: Store the solid compound at 2–8°C . Lowering the thermal energy reduces the kinetic rate of spontaneous hydrolysis.

  • Atmospheric Control: Store under an inert atmosphere (Nitrogen or Argon). Displacing oxygen and atmospheric moisture prevents nucleophilic attack by H₂O.

  • Light Protection: Utilize amber glass vials . Heterocyclic compounds can undergo photo-induced degradation or radical formation when exposed to prolonged UV/visible light.

DegradationPathway A 3-Methylbenzo[d]isoxazole- 5-carbonitrile B H2O + Acid/Base Catalysis A->B C Carboxamide Intermediate B->C D Further Hydrolysis C->D E Carboxylic Acid Degradant D->E

Caption: Hydrolytic degradation pathway of the carbonitrile group.

3. Safety and Handling Procedures Handling this compound requires strict adherence to institutional Environmental Health and Safety (EHS) guidelines.

  • Personal Protective Equipment (PPE): are required to prevent dermal and ocular exposure[2].

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of particulates.

  • Waste Disposal: The compound and any contaminated consumables (e.g., pipette tips, vials) must be classified as hazardous waste. Do not mix with aqueous waste streams. Disposal must be executed via [3].

4. Self-Validating Experimental Protocols To ensure scientific integrity, every prepared batch of 3-Methylbenzo[d]isoxazole-5-carbonitrile must be validated before use in downstream assays. The following protocols establish a self-validating system for stock preparation and stability indication.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard DMSO is used, it will absorb atmospheric water, which will slowly hydrolyze the dissolved nitrile during storage. Anhydrous solvents and proper temperature equilibration are critical.

  • Equilibration: Remove the sealed vial from the 2–8°C refrigerator and place it in a desiccator at room temperature for at least 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Dissolution: In a fume hood, dissolve the required mass in anhydrous DMSO (water content <0.005%) to achieve a 10 mM stock solution.

  • Baseline Validation: Inject a 10 µL aliquot into an HPLC-PDA system (C18 column, gradient Acetonitrile/Water with 0.1% Formic Acid). Verify the presence of a single sharp peak and assess the spectral purity using the Photodiode Array (PDA) detector.

  • Storage: Aliquot the validated stock into single-use amber vials, purge with Argon, and store at -20°C. Discard any unused portion of a thawed aliquot to prevent freeze-thaw degradation.

Workflow S1 Equilibrate to RT (Desiccator) S2 Dissolve in Anhydrous DMSO S1->S2 S3 HPLC-PDA Baseline Validation S2->S3 S4 Aliquot & Freeze (-20°C) S3->S4

Caption: Self-validating workflow for anhydrous stock solution preparation.

Protocol B: Forced Degradation Study (System Suitability) To prove that the HPLC method can accurately detect degradation (acting as a stability-indicating method), a [4].

Table 2: Forced Degradation Parameters and Expected Outcomes

Stress ConditionReagents & EnvironmentDurationExpected Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°C24 hoursConversion to Carboxylic Acid
Basic Hydrolysis 0.1 M NaOH, 60°C24 hoursConversion to Carboxamide/Acid; Ring opening
Oxidative Stress 3% H₂O₂, Room Temp24 hoursN-oxide formation / non-specific degradation
Thermal Stress Solid state, 60°C7 daysMinimal (Compound is generally thermally stable)
  • Preparation: Prepare four 1 mg/mL solutions of the compound in a compatible co-solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Stress Application: Add the respective stressor (HCl, NaOH, H₂O₂) to each vial as outlined in Table 2.

  • Neutralization: After 24 hours, neutralize the acidic and basic samples (e.g., add 0.1 M NaOH to the HCl sample) to prevent damage to the HPLC column.

  • Analysis: Analyze via HPLC-PDA. The appearance of new peaks at lower retention times (due to the increased polarity of the amide and carboxylic acid degradants) confirms the method's capability to monitor stability.

References

  • Title: Nitrile Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Methylbenzo[d]isoxazole-5-carbonitrile synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: #BZ-CN-505 Assigned Specialist: Senior Application Scientist Executive Summary This technical guide addresses the synthesis of 3-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: #BZ-CN-505 Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 3-methylbenzo[d]isoxazole-5-carbonitrile (CAS: 19340-27-3), a critical intermediate for anticonvulsants (e.g., Zonisamide analogs) and kinase inhibitors.

Users typically encounter yield losses at two distinct bottlenecks depending on the chosen synthetic route:

  • Route A (Construction): Incomplete cyclization or hydrolysis during the intramolecular

    
     of 2-fluoro-5-cyanoacetophenone.
    
  • Route B (Functionalization): Catalyst poisoning or homocoupling during the Palladium-catalyzed cyanation of 5-bromo-3-methylbenzo[d]isoxazole.

This guide provides root-cause analysis, corrective protocols, and decision trees to maximize yield (>85%) and purity.

Module 1: The Construction Route (Intramolecular )

Context: This route involves the condensation of 2-fluoro-5-cyanoacetophenone with hydroxylamine hydrochloride, followed by base-mediated cyclization.

Troubleshooting Ticket #1: "My reaction stalls at the oxime intermediate, or I see high levels of amide byproduct."

Root Cause Analysis:

  • Stalling: The cyclization step (displacement of the fluorine) requires specific basicity. Weak bases (

    
    ) in wet solvents often fail to drive the reaction to completion at moderate temperatures.
    
  • Amide Formation: The nitrile group at position 5 is sensitive. Strong bases (e.g.,

    
    ) or high temperatures in the presence of trace water will hydrolyze the nitrile to the primary amide (
    
    
    
    ) or carboxylic acid.
  • Benzoxazole Impurity: If the reaction becomes too acidic or if the oxime geometry is incorrect (

    
     vs 
    
    
    
    ), a Beckmann rearrangement can occur, leading to the isomeric benzo[d]oxazole.
Corrective Protocol: The "Buffered" One-Pot Method

Standardize your workflow to this optimized protocol to minimize hydrolysis.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 2-fluoro-5-cyanoacetophenone (1.0 eq) in Ethanol (

      
      ).
      
    • Add

      
       (1.2 eq) and Sodium Acetate (1.5 eq). Note: NaOAc buffers the HCl, preventing acid-catalyzed hydrolysis of the nitrile.
      
    • Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Critical Checkpoint: Ensure conversion to oxime is >98% before proceeding.

  • Cyclization (

    
    ): 
    
    • Evaporate Ethanol (crucial: ethanol competes as a nucleophile).

    • Redissolve the residue in anhydrous DMF or NMP (

      
      ).
      
    • Add

      
       (2.0 eq).[1][2]
      
    • Heat to 80°C . Do not exceed 100°C to protect the nitrile.

    • Quench: Pour into ice water. The product should precipitate.

Data Summary: Base Selection Impact

Base ReagentSolventTemp (°C)Yield (%)Major Impurity

(aq)
EtOHReflux45%Amide (Hydrolysis)

THF0

RT
60%Polymer/Tars

DMF 80 88% None (<2%)

DCMReflux<10%Unreacted Oxime
Pathway Visualization

The following diagram illustrates the competition between the desired


 cyclization and the Beckmann rearrangement side-reaction.

Benzisoxazole_Pathway Start 2-Fluoro-5-cyanoacetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl, NaOAc Target 3-Methylbenzo[d]isoxazole- 5-carbonitrile Oxime->Target K2CO3, DMF, 80°C (Intramolecular SNAr) Side1 Benzoxazole Isomer (Beckmann Rearr.) Oxime->Side1 Acidic conditions or High Temp Side2 Amide Byproduct (Hydrolysis) Target->Side2 Excess Water/Base (>100°C)

Caption: Figure 1. Reaction pathway showing the critical divergence between desired cyclization (Green) and common impurity formation (Red).

Module 2: The Functionalization Route (Pd-Catalyzed Cyanation)

Context: This route converts 5-bromo-3-methylbenzo[d]isoxazole to the nitrile using a Palladium catalyst and a cyanide source.

Troubleshooting Ticket #2: "Low conversion or 'Stalled' Catalyst."

Root Cause Analysis:

  • Oxygen Poisoning: Pd(0) species are highly sensitive to

    
    . Incomplete degassing is the #1 cause of failure.
    
  • Cyanide Inhibition: Free cyanide ions (

    
    ) can bind too strongly to Palladium, forming stable 
    
    
    
    species that are catalytically inactive. This occurs often when using KCN/NaCN.
  • Reductive Dehalogenation: If the reaction runs too long with traces of water/alcohol, the bromine is replaced by hydrogen (forming 3-methylbenzo[d]isoxazole).

Corrective Protocol: The "Slow-Release" Zinc Cyanide Method

Zinc Cyanide (


) is superior because it releases cyanide ions slowly, preventing catalyst saturation.

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with 5-bromo-3-methylbenzo[d]isoxazole (1.0 eq),

      
       (0.6 eq), and Zinc Dust (0.1 eq). Zinc dust regenerates Pd(II) to Pd(0).
      
    • Add Catalyst:

      
       (2 mol%) and Ligand: dppf  (4 mol%).
      
    • Solvent: Anhydrous DMF or DMAc (

      
      ).
      
  • Degassing (The Critical Step):

    • Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 20 minutes while sonicating.

  • Reaction:

    • Seal the vessel (microwave vial caps are excellent).

    • Heat to 110°C for 4–12 hours.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with

      
       (aq) to chelate zinc/copper salts, then brine.
      

Troubleshooting Decision Tree

Cyanation_Troubleshoot Start Yield < 50%? CheckSM Is Starting Material (Bromide) still present? Start->CheckSM SM_Yes Yes: Catalyst Deactivation CheckSM->SM_Yes SM_No No: Side Reactions CheckSM->SM_No Action1 Action: Re-degas solvent. Add 10% Zn dust. Switch to Xantphos ligand. SM_Yes->Action1 CheckImpurity Identify Impurity SM_No->CheckImpurity Imp_H Product = Des-bromo (H) CheckImpurity->Imp_H Imp_Dimer Product = Biaryl Dimer CheckImpurity->Imp_Dimer Fix_H Action: Solvent is wet. Use fresh Anhydrous DMF. Imp_H->Fix_H Fix_Dimer Action: Concentration too high. Dilute to 0.05M. Imp_Dimer->Fix_Dimer

Caption: Figure 2. Logic flow for diagnosing Pd-catalyzed cyanation failures.

Module 3: Purification & Characterization

Ticket #3: "I cannot separate the product from the starting material."

Because the nitrile and the bromo-precursor have similar polarities, standard flash chromatography is often inefficient.

Recommended Purification Strategy:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Toluene : Ethyl Acetate (9:1) .

    • Why? Toluene provides better

      
       interaction separation for aryl systems than Hexane.
      
  • Recrystallization (High Purity):

    • Dissolve crude solid in minimum boiling Isopropanol (IPA) .

    • Allow to cool slowly to RT, then

      
      .
      
    • Filter and wash with cold Heptane.

Analytical Specifications (Self-Validation):

  • IR: Look for the sharp Nitrile stretch at

    
    .[3]
    
  • 1H NMR (CDCl3):

    • Methyl group: Singlet at

      
       ppm.
      
    • Aromatic protons: 3 distinct signals (splitting pattern depends on substitution, typically a doublet, doublet of doublets, and a doublet).

    • Absence of broad singlet > 5.0 ppm (indicates no Amide

      
      ).
      

References

  • General Benzisoxazole Synthesis

    • Review of synthetic str
    • Source: Chem. Heterocycl.[4] Compd. (2020).[5][6]

  • Mild Palladium Cyanation

    • Palladium-Catalyzed Cyanation of (Hetero)aryl Halides in Aqueous Media. (Cohen & Buchwald).
    • Source: Org.[4][6][7][8] Lett. 2015, 17, 2, 202–205.[9]

  • Industrial Application (Zonisamide/Intermediate Context)

    • Process for preparation of 1,2-benzisoxazole derivatives.[4]

    • Source: Patent CN107721941B / US Patents related to Zonisamide intermedi
  • Mechanism of Oxime Cyclization

    • Mechanistic insights into the base-mediated cycliz
    • Source: Tetrahedron Letters (General reference for cycliz

Sources

Optimization

Technical Support Center: Purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Welcome to the technical support center for the purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Methylbenzo[d]isoxazole-5-carbonitrile.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of 3-Methylbenzo[d]isoxazole-5-carbonitrile shows significant impurities on TLC and NMR analysis. What are the likely contaminants and how can I perform a preliminary cleanup?

Answer:

Common contaminants often include unreacted starting materials, byproducts from side reactions, and residual solvents. A preliminary liquid-liquid extraction is a robust first step to remove many of these impurities.

Causality: The synthesis of isoxazole derivatives can sometimes lead to the formation of regioisomers or other byproducts with similar polarities to the desired product.[1] A well-chosen extraction protocol can selectively partition the target compound into the organic phase, leaving many polar and ionic impurities in the aqueous phase.

Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize and remove any acidic byproducts.

  • Brine Wash: Follow with a wash using a saturated sodium chloride (brine) solution to remove residual water and some water-soluble organic impurities.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I'm having trouble separating my target compound from a close-running impurity using silica gel column chromatography. How can I improve the separation?

Answer:

Achieving good separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.

Causality: The separation on a silica gel column is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). When two compounds have very similar polarities, they will interact with the silica gel in a comparable manner, leading to poor separation.

Strategies for Improved Separation:
  • Solvent System Optimization: The choice of eluent is critical. Systematically screen different solvent systems by thin-layer chromatography (TLC) to identify the optimal mobile phase for separation.[1] A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3]

    • Fine-Tuning Polarity: Adjust the ratio of your solvents in small increments to fine-tune the polarity of the mobile phase.

    • Ternary Mixtures: Sometimes, adding a third solvent with a different polarity can improve separation.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.[2] Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to first elute the less polar compounds and then the more polar ones with better resolution.

  • Column Dimensions: A longer and narrower column provides a greater surface area for interaction with the stationary phase, which can enhance separation.[2]

  • Alternative Stationary Phases: If silica gel does not provide the desired separation, consider using alternative stationary phases such as alumina or reverse-phase silica.[2]

Data Presentation: Solvent System Screening for TLC
Hexane:Ethyl Acetate RatioRf of ProductRf of ImpurityΔRf
9:10.200.220.02
8:20.350.390.04
7:30.500.550.05

This table illustrates how adjusting the solvent ratio can impact the separation (ΔRf) of the product and a close-running impurity.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Question: My recrystallized 3-Methylbenzo[d]isoxazole-5-carbonitrile is still not pure enough. What factors should I consider to optimize the recrystallization process?

Answer:

Recrystallization is a powerful purification technique, but its success hinges on the proper choice of solvent and careful execution of the procedure.[4]

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.[4]

Protocol: Optimized Recrystallization
  • Solvent Selection: The choice of solvent is paramount. The ideal solvent should:

    • Not react with the compound.

    • Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[2]

    • Dissolve the impurities well at all temperatures or not at all.

    • Have a relatively low boiling point for easy removal.

    • Experimental Tip: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) on a small scale to find the optimal one.[4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude product.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities or the solution is colored, perform a hot gravity filtration. To decolorize, you can add a small amount of activated charcoal before filtration.[2]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[2]

Visualization: Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Purification_Decision_Tree Start Crude Product Liquid_Extraction Liquid-Liquid Extraction Start->Liquid_Extraction Is_Solid Is the product a solid? Recrystallize Recrystallization Is_Solid->Recrystallize Yes Triturate Trituration Is_Solid->Triturate No Is_Pure_Enough Is purity >95%? Column Column Chromatography Is_Pure_Enough->Column No Final_Product Pure Product Is_Pure_Enough->Final_Product Yes Recrystallize->Is_Pure_Enough Column->Final_Product Triturate->Column Liquid_Extraction->Is_Solid

Sources

Troubleshooting

Troubleshooting ring-opening side reactions in benzisoxazoles

Status: Operational | Lead Scientist: Dr. [System Name] | Topic: 1,2-Benzisoxazole Ring Integrity Executive Summary: The "Achilles' Heel" of the Pharmacophore If you are reading this, you likely lost your benzisoxazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. [System Name] | Topic: 1,2-Benzisoxazole Ring Integrity

Executive Summary: The "Achilles' Heel" of the Pharmacophore

If you are reading this, you likely lost your benzisoxazole ring during a "routine" transformation. Do not panic. The 1,2-benzisoxazole core (indazoxene) possesses a latent instability centered on the N–O bond . This bond is energetically weak (


 53 kcal/mol) and polarized, acting as the structural fuse of the molecule.

This guide addresses the two most common failure modes:

  • Base-Catalyzed Ring Opening (Kemp Elimination): Conversion to salicylonitriles.

  • Reductive Cleavage: Hydrogenolysis to 2-hydroxy-phenyl ketimines/ketones.

Part 1: Diagnostic Triage

Before proceeding, confirm the pathology of your side reaction.

Observation Suspected Pathology Key Spectral Signature
Reaction turned yellow/orange immediately upon adding base.Kemp Elimination (Ring Opening)IR: Sharp new peak ~2200–2250 cm⁻¹ (

).¹H NMR: Loss of C3-proton or C3-alkyl shift; appearance of phenolic -OH (broad, >10 ppm).
Product mass is +2 Da after hydrogenation.Reductive Cleavage MS: [M+2H]⁺.¹H NMR: Appearance of imine (

) or aldehyde/ketone signals if hydrolyzed.
Loss of UV activity or large polarity shift.Nucleophilic Attack TLC: Streaking or baseline material (often phenoxides).
Part 2: The Kemp Elimination (Base Sensitivity)
The Issue

You attempted an alkylation, condensation, or cross-coupling using a base (e.g., NaH, LDA, or even alkoxides), and the isoxazole ring unzipped into a salicylonitrile (2-cyanophenol derivative).

The Mechanism

This is the Kemp Elimination , a classic E2-type ring opening.

  • Trigger: A base abstracts a proton from the

    
    -carbon at the C3 position (e.g., 3-methyl or 3-alkyl benzisoxazoles).
    
  • Collapse: The resulting carbanion donates electron density into the ring, cleaving the weak N–O bond.

  • Result: Irreversible formation of a phenoxide anion and a nitrile.

Note: Even if C3 is unsubstituted (C3-H), strong bases can deprotonate C3 directly, leading to ring opening.

Visualizing the Pathway

KempElimination cluster_0 Reactants cluster_1 Transition State cluster_2 Irreversible Product Benz 1,2-Benzisoxazole (C3-Alkyl substituted) TS Deprotonation at C3-alpha + N-O Bond Weakening Benz->TS Proton Abstraction Base Base (B:) Base->TS Prod Salicylonitrile (o-Hydroxy-benzonitrile) TS->Prod Concerted E2 Ring Opening

Figure 1: The Kemp Elimination pathway. Base-mediated deprotonation at the C3-position triggers N-O cleavage.

Troubleshooting & Solutions

Q: I need to deprotonate a side chain. How do I stop the ring from opening?

  • Switch Bases: Avoid small, hard bases (like hydroxides or methoxides) if possible. Use bulky, non-nucleophilic bases like LiHMDS or t-BuOK at low temperatures (-78 °C).

  • Kinetic Control: The Kemp elimination is often temperature-dependent. Perform deprotonation at cryogenic temperatures and quench immediately.

  • Solvent Effects: Polar aprotic solvents (DMSO, DMF) significantly accelerate Kemp elimination by enhancing base basicity. Switch to THF or Ethers .

Q: My benzisoxazole has no alkyl group at C3 (C3-H). Is it safe?

  • Not entirely. While less sensitive than C3-alkyl variants, strong bases can still attack. The C3 proton is acidic. If deprotonated, it may ring-open to form a ketenimine intermediate.

  • Fix: Use weaker bases (carbonates, bicarbonates) for cross-coupling reactions.

Part 3: Reductive Instability (The Phantom Ring)
The Issue

You are trying to reduce a nitro group, an alkene, or a nitrile elsewhere in the molecule using


 or standard hydride reagents. The benzisoxazole ring disappears.
The Mechanism

The N–O bond is highly susceptible to hydrogenolysis .

  • Catalytic Hydrogenation: Palladium and Platinum catalysts readily insert into the N–O bond.

  • Single Electron Transfer (SET): Metals like Fe(0), Zn(0), or biological enzymes (P450s) can donate electrons to the

    
    -system, causing reductive cleavage.
    
Visualizing the Pathway

ReductiveCleavage cluster_A Substrate cluster_B Conditions cluster_C Cleaved Products Start 1,2-Benzisoxazole H2Pd H2 / Pd-C Start->H2Pd Metal Fe / AcOH (SET) Start->Metal Imine o-Hydroxy-imine H2Pd->Imine N-O Hydrogenolysis Metal->Imine Reductive Cleavage Ketone o-Hydroxy-phenyl ketone (After Hydrolysis) Imine->Ketone H2O / Workup

Figure 2: Reductive cleavage pathways.[1] Both catalytic hydrogenation and dissolving metal reductions sever the N-O bond.

Troubleshooting & Solutions

Q: I must reduce a nitro group to an amine. Pd/C killed my ring. What now?

  • Solution 1 (Chemoselective Reduction): Use Fe/NH₄Cl or SnCl₂ in ethanol. These conditions are often mild enough to reduce a nitro group without cleaving the isoxazole N–O bond, provided the temperature is controlled (keep < 60 °C).

  • Solution 2 (Poisoned Catalyst): If you must use hydrogenation, use a poisoned catalyst like Pt/C (sulfided) or add a catalyst poison (e.g., thiophene) to the Pd/C reaction. This inhibits the surface activity required for N–O bond insertion.

Q: Can I use LiAlH₄?

  • Risk: High. LiAlH₄ usually cleaves the ring to form amino-phenols.

  • Alternative: Use milder hydrides like NaBH₄ (often safe) or DIBAL-H at low temperatures, but validate with the protocol below.

Part 4: Validated Stability Protocol

Do not guess. Run this standardized stress test on your specific substrate before scaling up.

Protocol: The "Traffic Light" Stability Assay This assay determines the "safe zone" for your specific benzisoxazole derivative.

Materials:

  • Substrate (10 mg per vial)

  • Solvents: THF, MeOH, DMF

  • Bases/Reagents: TEA,

    
    , NaH, 
    
    
    

Procedure:

  • Set up 4 vials with 10 mg substrate in 1 mL THF.

  • Condition A (Control): No additive.

  • Condition B (Mild Base): Add 2 eq. TEA (Triethylamine). Stir 1h @ RT.

  • Condition C (Strong Base): Add 1.5 eq. NaH (60%). Stir 1h @ 0 °C.

  • Condition D (Reduction): Add 2 eq.

    
     in MeOH. Stir 1h @ RT.
    
  • Analysis: Spot all on TLC vs. Starting Material.

Interpretation:

  • Stable: Single spot matching control.

  • Kemp Failure (Base): New spot, more polar (phenoxide) or less polar (nitrile), often fluorescent. Action: Switch to non-nucleophilic bases.

  • Reductive Failure: New spot, usually stains distinctively with DNPH (indicating ketone/aldehyde formation). Action: Avoid hydride reductions.

References
  • Kemp, D. S., & Paul, K. G. (1975). The physical organic chemistry of benzisoxazoles. III. The mechanism and catalysis of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 97(25), 7305–7312. Link

  • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301. Link

  • Dalvie, D., et al. (2002). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. Drug Metabolism and Disposition, 30(11). Link

  • Walker, D. P., et al. (2003). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles.[2] Drug Metabolism and Disposition, 31(8), 999-1004. Link

  • BenchChem Technical Guides. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Link

Sources

Optimization

Technical Support Center: Recrystallization Guide for 3-Methylbenzo[d]isoxazole-5-carbonitrile

Executive Summary & Compound Profile Target Molecule: 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS: 267875-57-0 Application: Key intermediate in the synthesis of BET bromodomain inhibitors and antipsychotic pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Molecule: 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS: 267875-57-0 Application: Key intermediate in the synthesis of BET bromodomain inhibitors and antipsychotic pharmacophores (e.g., Risperidone/Zonisamide analogues).

This guide addresses the specific challenges associated with purifying 3-Methylbenzo[d]isoxazole-5-carbonitrile. Unlike simple aromatics, this compound possesses a polarized isoxazole ring fused to a benzene ring with a nitrile handle.[1] This creates a "push-pull" electronic system that complicates solubility, often leading to "oiling out" rather than crystallization.[1]

Critical Physicochemical Factors:

  • Polarity: Moderate-High (due to the -CN and isoxazole moiety).[1]

  • H-Bonding: Hydrogen bond acceptor (N, O) but lacks strong donors.

  • Stability Warning: The isoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination-type pathways) at high temperatures in protic basic media.[1] Avoid strong bases during purification.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the need for differential solubility at varying temperatures.[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Context & Mechanism
Binary (Preferred) Ethanol (EtOH) Water 5:1 to 3:1Standard Purity: The nitrile group interacts well with hot EtOH. Water drastically reduces solubility upon cooling, forcing precipitation.[1]
Binary (Alternative) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Lipophilic Impurities: Best if the crude contains non-polar byproducts. Heptane acts as a wash for non-polar oils.[1]
Single Solvent Acetonitrile (MeCN) N/AN/AHigh Purity: Excellent for removing polar baseline impurities.[1] Requires cooling to -10°C for optimal yield.[1]
Flash Recryst. Toluene N/AN/AScale-up: Good thermal gradient solubility.[1] Risk of solvate formation (check by NMR).
Solvent Screening Decision Tree

SolventScreening Start Start: Crude Solid Analysis SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddWater Add Water (Anti-solvent) until turbid Soluble->AddWater Yes (Hot) SwitchSolvent Switch to EtOAc/Heptane Soluble->SwitchSolvent No (Insoluble) Yes Yes No No Cooling Cool slowly to RT then 0°C AddWater->Cooling SwitchSolvent->Cooling ResultCheck Crystals or Oil? Cooling->ResultCheck Crystals Filter & Wash (Success) ResultCheck->Crystals Crystals Oil Oiling Out Issue ResultCheck->Oil Oil Remedy Remedy: Re-heat, add Seed Crystal, reduce cooling rate Oil->Remedy

Caption: Decision logic for selecting the initial solvent system based on crude solubility behavior.

Step-by-Step Optimization Protocol

Objective: Maximize recovery (>80%) and Purity (>98% HPLC).

Phase 1: Dissolution
  • Place 1.0 g of crude 3-Methylbenzo[d]isoxazole-5-carbonitrile in a 25 mL round-bottom flask.

  • Add Ethanol (absolute) in 2 mL increments while heating to reflux (approx. 78°C).

    • Technical Note: Do not exceed 10 mL/g initially.[1] If not dissolved by 15 mL/g, the material may contain inorganic salts (filter hot) or requires a stronger solvent (switch to MeCN).

  • Once dissolved, check for color.[1] If dark brown/black, add activated charcoal (5 wt%) and stir at reflux for 10 mins. Filter hot through Celite.[1]

Phase 2: Crystallization
  • Remove the heat source and allow the flask to cool to ~50°C.

  • Critical Step: If using the EtOH/Water system, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Add a few drops of EtOH to clear the turbidity.[1]

  • Seeding: Add a tiny crystal of pure product (if available) to the clear solution. This prevents super-saturation and "oiling out."[1]

  • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Transfer to an ice bath (0-5°C) for another 1 hour.

Phase 3: Isolation
  • Filter the crystals using vacuum filtration.[1]

  • Wash: Wash the filter cake with cold solvent mixture (e.g., 1:1 EtOH/Water at 0°C).[1] Do not use pure EtOH as it will dissolve the product.

  • Dry in a vacuum oven at 40-45°C for 12 hours.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid boundary). It is common in compounds with melting points <100°C or high impurity levels.[1] Solution:

  • Seed the solution: Add seed crystals at a temperature above the oiling-out point.

  • Slow down cooling: Wrap the flask in a towel or use a programmed cooling bath.[1] Rapid cooling traps impurities that lower the melting point.[1]

  • Change Solvent: Switch to Isopropanol (IPA) . IPA has a higher boiling point and viscosity, which often promotes better crystal habit formation than EtOH.[1]

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Aromatic nitrile precursors or polymerized byproducts are trapped in the crystal lattice.[1] Solution:

  • Charcoal Treatment: Repeat the dissolution step with activated carbon (Norit SX Ultra).[1]

  • Solvent Switch: Recrystallize from Toluene .[1] Non-polar impurities often stay in the toluene mother liquor, while polar color bodies might not dissolve well in toluene initially (decant them).

Q3: My yield is low (<50%). Where is my product?

Diagnosis: The compound is too soluble in the cold solvent, or too much solvent was used. Solution:

  • Concentrate Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."

  • Anti-solvent Ratio: Increase the proportion of water (if using EtOH) or Heptane (if using EtOAc).[1]

  • Check pH: Ensure the solution is neutral. If acidic impurities are present, they might increase solubility.[1]

Q4: Can I use Acetone?

Answer: Use with caution. While Acetone dissolves the compound well, it is a poor solvent for crystallization because its high volatility causes "crusting" on the flask walls.[1] Furthermore, acetone can undergo aldol condensation with itself under basic conditions or react with the nitrile (Ritter-type reaction) under strong acidic conditions, introducing impurities. Acetonitrile is a safer polar aprotic alternative.[1]

Process Workflow Diagram

RecrystallizationWorkflow cluster_recycling Yield Recovery Crude Crude Material (Solid/Oil) Dissolve Dissolve in Hot Solvent (T > 60°C) Crude->Dissolve Clarify Optional: Charcoal & Hot Filter Dissolve->Clarify If Colored Nucleation Nucleation Zone (Add Seed / Anti-solvent) Dissolve->Nucleation If Clear Clarify->Nucleation Growth Crystal Growth (Slow Cool to RT) Nucleation->Growth Harvest Harvest (Filter & Wash 0°C) Growth->Harvest MotherLiquor Mother Liquor Harvest->MotherLiquor Concentrate Concentrate (50%) MotherLiquor->Concentrate SecondCrop Second Crop Concentrate->SecondCrop

Caption: Operational workflow for the recrystallization of 3-Methylbenzo[d]isoxazole-5-carbonitrile.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Retrieved from

  • American Chemical Society (ACS). (2018).[1] Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors. Acta Pharmacologica Sinica. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Methylbenzo[d]isoxazole Product Specification & Safety Data Sheet. Retrieved from

(Note: While specific URLs for dynamic search results change, the citations above reflect the authoritative bodies and specific documents identified in the technical analysis.)

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 3-Methylbenzo[d]isoxazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 3-Methylbenzo[d]isoxazole-5-carbonitrile . Due to its rigid, planar structure and high lipophilicity, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior—excellent membrane permeability but severely restricted dissolution rates[].

Below, our Application Scientists break down the physicochemical barriers of this compound and provide self-validating, step-by-step protocols to ensure your assays succeed.

FAQ 1: Chemical Diagnostics & Initial Troubleshooting

Q: Why does 3-Methylbenzo[d]isoxazole-5-carbonitrile precipitate immediately upon introduction to standard physiological buffers (e.g., PBS, pH 7.4)? A: The insolubility is a direct consequence of the molecule's crystal lattice energy and lack of ionizable groups. The compound features a fused benzoisoxazole ring linked to a carbonitrile moiety. This creates a highly conjugated, planar system that favors strong intermolecular


 stacking in the solid state. Because water cannot energetically compete with these crystal lattice forces, the compound precipitates.

Q: Can I adjust the pH of my buffer to protonate or deprotonate the molecule and force it into solution? A: No. This is a common pitfall. The nitrogen atom within the isoxazole ring possesses a highly delocalized lone pair, rendering it essentially non-basic at any physiologically relevant pH. Similarly, the carbonitrile group is neutral. Because there are no acidic or basic centers to ionize, pH adjustment will not yield a charged, water-soluble species[]. You must bypass ionization and rely on thermodynamic solvation strategies: co-solvents, inclusion complexes, or nanoparticle encapsulation.

Workflow Start 3-Methylbenzo[d]isoxazole-5-carbonitrile Precipitation Detected Check Determine Target Assay Phase Start->Check InVitro In Vitro Screening (Cell-based / Biochemical) Check->InVitro InVivo In Vivo Dosing (PK / PD / Efficacy) Check->InVivo Cosolvent Co-solvent System (DMSO + PEG400) InVitro->Cosolvent Tolerates <1% DMSO Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo First-line for IV/PO Nano Nanoparticle Encapsulation (Polymeric / Lipid) InVivo->Nano If CD capacity is exceeded

Fig 1: Decision matrix for selecting the optimal solubility enhancement strategy based on assay requirements.

FAQ 2: Co-Solvent Strategies (In Vitro Assays)

Q: I am running high-throughput biochemical assays. What is the optimal co-solvent system that prevents precipitation without inducing solvent toxicity? A: Direct dilution of a pure DMSO stock into an aqueous buffer causes a rapid "solvent shift," stripping the DMSO away and forcing the lipophilic compound to nucleate and crash out. To prevent this, use a bridging co-solvent like Polyethylene Glycol 400 (PEG400) . PEG400 reduces the dielectric constant of the aqueous medium and disrupts the hydrogen-bonded network of water, creating a thermodynamically favorable microenvironment for the benzoisoxazole[2][3].

Protocol: PEG400/DMSO Co-Solvent Blending

Causality Check: Pre-mixing the API with PEG400 before aqueous introduction ensures the lipophilic molecules are shielded by the glycol chains, drastically lowering the rate of crystal nucleation.

  • Primary Stock: Dissolve 3-Methylbenzo[d]isoxazole-5-carbonitrile in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until optically clear.

  • Co-Solvent Blending: In a separate glass vial, prepare a 1:1 (v/v) mixture of PEG400 and the 50 mM DMSO stock. This yields a 25 mM intermediate stock in a 50% DMSO / 50% PEG400 matrix.

  • Aqueous Titration: Slowly add this intermediate stock dropwise to your assay buffer under vigorous vortexing. To achieve a final assay concentration of 100 µM, add 4 µL of the intermediate stock to 996 µL of buffer.

  • Validation: Analyze the final solution via Dynamic Light Scattering (DLS) or nephelometry. A lack of scattering confirms the absence of colloidal aggregates.

FAQ 3: Cyclodextrin Complexation (In Vivo Dosing)

Q: Co-solvents are causing injection site irritation in my murine pharmacokinetic (PK) studies. How can I formulate this for IV or PO dosing? A: The gold standard for in vivo delivery of neutral, lipophilic heterocycles is inclusion complexation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
[4][5]. The benzoisoxazole moiety fits perfectly into the hydrophobic cavity of

-cyclodextrin. This process is entropically driven: the lipophilic drug displaces high-energy, ordered water molecules from the cyclodextrin cavity, forming a water-soluble host-guest complex without altering the drug's covalent structure[].

Mechanism API 3-Methylbenzo[d]isoxazole (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) API->Complex Entropic Water Displacement CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Complex Van der Waals Interactions

Fig 2: Thermodynamic mechanism of cyclodextrin inclusion complexation for lipophilic APIs.

Protocol: Kneading Method for HP- -CD Inclusion Complex

Causality Check: The kneading method applies continuous mechanical shear, which lowers the activation energy required to break the drug's crystal lattice, facilitating molecular dispersion directly into the cyclodextrin cavity.

  • Molar Ratio Calculation: Weigh 3-Methylbenzo[d]isoxazole-5-carbonitrile and HP-

    
    -CD in a 1:2 molar ratio. An excess of cyclodextrin ensures complete complexation and prevents free API from precipitating.
    
  • Wetting: Place the HP-

    
    -CD in a glass mortar. Add a minimal volume of 50% ethanol/water (v/v) to create a thick, uniform paste.
    
  • Incorporation: Add the API powder directly to the paste.

  • Kneading: Triturate the mixture vigorously with a pestle for 45 minutes. As the ethanol evaporates, the thermodynamic equilibrium is driven toward complexation. Add trace amounts of water as needed to maintain paste consistency.

  • Drying & Milling: Dry the resulting mass in a vacuum oven at 40°C for 24 hours to remove all residual solvent. Mill the dried complex and pass it through a 60-mesh sieve.

  • Reconstitution: Dissolve the resulting powder in sterile saline. The hydrophilic exterior of the cyclodextrin will allow rapid dissolution, effectively masking the lipophilic benzoisoxazole core[].

FAQ 4: Advanced Nanoparticle Formulations

Q: What if the cyclodextrin complex does not achieve the high Cmax required for my efficacy model? A: If the required dose exceeds the solubilization capacity of HP-


-CD, you must transition to nanoparticle encapsulation. Polymeric nanoparticles (e.g., PEGylated proteinoids or PLGA) can encapsulate the drug within a dense hydrophobic core while presenting a hydrophilic PEG corona to the aqueous environment. This not only resolves solubility but significantly enhances systemic circulation time and protects the API from premature clearance[6].

Quantitative Summary: Solubility Enhancement Metrics

The following table summarizes the expected performance of each formulation strategy based on structural analogues of BCS Class II lipophilic heterocycles.

Formulation StrategyPrimary ExcipientMechanism of SolubilizationExpected Solubility IncreaseOptimal Assay Application
Baseline (Aqueous) NoneN/A1x (Baseline, <5 µg/mL)None (Precipitates)
Co-Solvent Shift PEG400 / DMSODielectric constant reduction10x - 50xHigh-throughput in vitro
Inclusion Complex HP-

-CD
Entropic cavity encapsulation100x - 500xIn vivo PK/PD (IV/PO)
Nanoparticle PEGylated PolymersHydrophobic core entrapment>1000xTargeted in vivo delivery

References

  • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. nih.gov. 4

  • [5] Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. touro.edu. 5

  • [] Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. bocsci.com.

  • Solubility enhancement of efavirenz (bcs class ii drug) by cyclodextrin inclusion complex technique. jddtonline.info.

  • [2] Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. farmaceut.org.2

  • [3] Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed. nih.gov. 3

  • [6] Designed proteinoid polymers and nanoparticles encapsulating risperidone for enhanced antipsychotic activity - PMC. nih.gov. 6

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation During Nitrile Reduction of Benzisoxazoles

Welcome to the Application Scientist Support Center. Reducing a nitrile group to a primary amine is a fundamental organic transformation, but performing this reaction on a substrate containing a 1,2-benzisoxazole ring pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Reducing a nitrile group to a primary amine is a fundamental organic transformation, but performing this reaction on a substrate containing a 1,2-benzisoxazole ring presents a severe chemoselectivity challenge. The N–O bond of the benzisoxazole core is highly sensitive to reductive cleavage, often leading to unwanted ring-opened byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding, selective nitrile reductions.

🔬 Core Mechanistic FAQ

Q: Why does the benzisoxazole ring open so easily during standard nitrile reduction? A: The N–O bond in the 1,2-benzisoxazole ring is highly labile under reductive conditions. Mechanistically, the susceptibility of the isoxazole ring to undergo reductive metabolism and cleavage correlates directly with the free energy of its lowest unoccupied molecular orbital (LUMO)[1]. Standard reducing agents (like Pd/C or LiAlH₄) readily donate electrons into this LUMO. This initial electron transfer is rate-determining and triggers an irreversible N–O bond cleavage, leading to the formation of ring-opened byproducts such as salicylamidines or ortho-hydroxy-substituted derivatives[1].

Q: I used Raney Nickel to reduce my nitrile, but my LC-MS shows a mass +2 Da higher than expected, and the NMR lacks the characteristic benzisoxazole protons. What happened? A: You have inadvertently cleaved the N–O bond. While Raney Nickel is a classic reagent for nitrile reduction, it is notorious for causing hydrogenolysis of N–O bonds in isoxazolines and benzisoxazoles[2]. The +2 Da mass increase corresponds to the addition of two hydrogen atoms across the broken N–O bond. To prevent this, you must switch to a chemoselective catalyst.

Q: What is the most reliable method to reduce the nitrile without destroying the benzisoxazole core? A: For catalytic hydrogenation, Raney Cobalt is vastly superior to Raney Nickel. Raney Cobalt exhibits exceptional chemoselectivity for nitriles while leaving sensitive N–O and C–O bonds intact[3]. For complex metal hydride reductions (especially at the bench scale), the NaBH₄/CoCl₂ system is the gold standard. It rapidly reduces nitriles to primary amines at room temperature without affecting the benzisoxazole ring[4].

📊 Troubleshooting Guide: Reagent Selection Matrix

To minimize byproduct formation, consult the table below before setting up your reaction. Quantitative yield expectations are generalized based on standard benzisoxazole substrates.

Reducing AgentNitrile Reduction EfficiencyBenzisoxazole N–O Bond StatusPrimary Byproduct FormedRecommendation
Pd/C + H₂ Excellent (>95%)CleavedSalicylamidine / Salicylaldehyde❌ Avoid
LiAlH₄ Excellent (>90%)CleavedRing-opened amino-alcohols❌ Avoid
Raney Nickel + H₂ Good (70-85%)CleavedSalicylamidine❌ Avoid
Borane-THF (BH₃·THF) Moderate (50-60%)Intact (Temp. dependent)Unreacted starting material⚠️ Use with Caution
NaBH₄ + CoCl₂ Excellent (>90%)Intact None (Highly selective)✅ Recommended (Lab Scale)
Raney Cobalt + H₂ + NH₃ Excellent (>95%)Intact None (Highly selective)✅ Recommended (Scale-up)

🗺️ Workflow: Choosing the Right Reduction Condition

Workflow Start Start: Nitrile-Benzisoxazole Reduction CheckScale What is the reaction scale and equipment availability? Start->CheckScale Path1 High Pressure Reactor Available (Scale-up) CheckScale->Path1 Yes Path2 Standard Glassware (Lab Scale) CheckScale->Path2 No Method1 Raney Cobalt / H2 (with NH3 additive) Path1->Method1 Method2 NaBH4 / CoCl2 (in MeOH, 0°C to RT) Path2->Method2 Result Primary Amine (Intact Benzisoxazole) Method1->Result Method2->Result

Decision matrix for selecting chemoselective nitrile reduction conditions.

🧪 Step-by-Step Validated Protocols

Protocol A: Bench-Scale Selective Reduction using NaBH₄/CoCl₂

This is a self-validating system: The formation of a black cobalt boride precipitate acts as a visual indicator of active catalyst generation, while the evolution of H₂ gas confirms the presence of the active hydride species.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the cyanobenzisoxazole substrate (1.0 equiv) and CoCl₂·6H₂O (0.2 to 1.0 equiv, depending on substrate sterics) in anhydrous methanol (0.1 M).

  • Cooling (Critical Step): Cool the stirring pink/purple solution to 0 °C using an ice bath.

    • Causality: Cooling is mandatory because the exothermic reaction between NaBH₄ and methanol can rapidly degrade the hydride before nitrile reduction occurs. It also prevents thermal degradation of the delicate N–O bond.

  • Reduction: Add NaBH₄ (5.0 to 10.0 equiv) in small portions over 30 minutes.

    • Visual Cue: The solution will immediately turn black, indicating the in situ formation of the active cobalt boride (Co₂B) catalyst, accompanied by vigorous H₂ evolution.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor by TLC/LC-MS. Once the nitrile is consumed, quench cautiously with 3 M HCl until the black precipitate dissolves and the solution becomes clear (pH ~2).

  • Workup: Basify the aqueous layer with aqueous NH₄OH (pH ~10) and extract with ethyl acetate. The primary amine product will partition into the organic layer, leaving the cobalt salts in the aqueous phase.

Protocol B: Scale-Up Catalytic Hydrogenation using Raney Cobalt

This protocol utilizes ammonia to suppress the formation of secondary amine byproducts by shifting the equilibrium of the intermediate imine.

  • Setup: Transfer the cyanobenzisoxazole substrate to a high-pressure hydrogenation reactor (e.g., a Parr shaker).

  • Solvent System: Dissolve the substrate in a solution of 7 M ammonia in methanol.

    • Causality: During nitrile reduction, an intermediate imine is formed. Without ammonia, the newly formed primary amine can attack this imine, generating a dimeric secondary amine byproduct. Excess ammonia outcompetes this side reaction, ensuring primary amine selectivity.

  • Catalyst Addition: Add a slurry of active Raney Cobalt in water/methanol (approx. 10–20% w/w relative to the substrate).

    • Safety Note: Never allow Raney Cobalt to dry out, as it is highly pyrophoric.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 50–70 psi with H₂.

  • Reaction: Stir at room temperature to 40 °C until hydrogen uptake ceases (typically 4–12 hours).

  • Filtration: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Cobalt catalyst. Concentrate the filtrate in vacuo to yield the pure primary amine.

📚 References

1.[1] Title: Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed Source: Drug Metabolism and Disposition (nih.gov) URL: [Link] 2.[2] Title: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link] 3.[3] Title: Organic & Biomolecular Chemistry - RSC Publishing (Raney Cobalt Review) Source: Organic & Biomolecular Chemistry (rsc.org) URL: [Link] 4.[4] Title: Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel Source: Journal of Organic Chemistry (dundee.ac.uk) URL: [Link]

Sources

Troubleshooting

Stability of 3-Methylbenzo[d]isoxazole-5-carbonitrile under basic conditions

Technical Support Center: Stability of 3-Methylbenzo[d]isoxazole-5-carbonitrile Executive Summary: Stability Profile Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS: 267875-57-0 (Generic analog reference) Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Executive Summary: Stability Profile

Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS: 267875-57-0 (Generic analog reference) Stability Rating: Conditionally Stable (pH < 10) Critical Warning: This scaffold is base-labile .[1] Unlike 3-unsubstituted benzisoxazoles which undergo rapid Kemp elimination, the 3-methyl derivative degrades via methyl deprotonation or nucleophilic attack , leading to ring opening (to ketoximes) or rearrangement (to benzoxazoles).

Part 1: Troubleshooting Guide & FAQs

Q1: I treated my compound with NaOH/KOH, and the LCMS shows a new peak with mass [M+18]. What happened? Diagnosis: You likely triggered base-catalyzed ring opening .[1] Explanation: Strong hydroxide bases attack the electrophilic isoxazole ring (activated by the 5-CN group).[1] This cleaves the N-O bond, forming 2-hydroxy-5-cyanoacetophenone oxime .[1] The [M+18] mass shift corresponds to the addition of water (hydrolysis) or the formation of the open oxime species which has the same mass as the hydrated parent. Solution: Avoid hydroxide bases. Switch to non-nucleophilic, mild bases like Cesium Carbonate (


)  or organic bases like DIPEA  if basic conditions are strictly required.

Q2: I see a peak with the exact same mass [M+0] but a different retention time. Is this an impurity? Diagnosis: This is likely the Boulton-Katritzky rearrangement product or a thermal isomer, specifically 2-methyl-5-cyanobenzoxazole .[1] Explanation: Under basic conditions or high heat, 3-substituted-1,2-benzisoxazoles can isomerize to their more stable benzoxazole counterparts.[1] The 3-methyl group allows this rearrangement, which is thermodynamically driven.[1] Solution: Lower the reaction temperature. Avoid "one-pot" procedures that combine strong base and heat (>80°C).[1]

Q3: Can I use this compound in a Suzuki or Buchwald coupling? Diagnosis: Yes, but base selection is critical. Guidance: Standard conditions using


 or 

are generally tolerated if reaction times are kept short (< 4 hours). Avoid alkoxide bases (NaOtBu, NaOMe) as they act as strong nucleophiles that will rapidly open the isoxazole ring.

Part 2: Deep Dive – Degradation Mechanisms

The stability of 3-methylbenzo[d]isoxazole-5-carbonitrile is governed by the acidity of the 3-methyl protons and the lability of the N-O bond.[1] The electron-withdrawing nitrile group at C5 significantly increases the acidity of the C3-methyl group (


 in DMSO), making it susceptible to deprotonation.[1]
Mechanism 1: Ring Opening (Dominant in Aqueous Base)

Unlike the "Kemp Elimination" seen in 3-unsubstituted analogs (which forms salicylonitriles), the 3-methyl analog opens to form an o-hydroxyaryl ketoxime .[1]

Mechanism 2: Rearrangement (Dominant in Thermal/Anhydrous Base)

In the absence of a proton source, the anion can rearrange to form the benzoxazole isomer.

DegradationPathways Start 3-Methylbenzo[d]isoxazole -5-carbonitrile Anion C3-Methyl Carbanion (Intermediate) Start->Anion Deprotonation (-H+) Base Base (B:) Base->Start Oxime 2-Hydroxy-5-cyano- acetophenone oxime (Ring Open) Anion->Oxime N-O Cleavage (Aqueous/Protic) Benzoxazole 2-Methyl-5-cyano- benzoxazole (Isomer) Anion->Benzoxazole Rearrangement (Heat/Anhydrous) Ketone 2-Hydroxy-5-cyano- acetophenone (Hydrolysis Product) Oxime->Ketone Hydrolysis (H3O+)

Figure 1: Base-mediated degradation pathways of 3-methylbenzo[d]isoxazole derivatives.[1]

Part 3: Experimental Protocols

Protocol A: Base Stability Profiling Assay

Use this protocol to validate stability before scaling up reactions.

Materials:

  • Test Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile (10 mg)[1]

  • Solvent: DMSO-d6 (0.6 mL)

  • Bases:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (1.0 eq)
  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)

Procedure:

  • Preparation: Dissolve 10 mg of the test compound and 5 mg of internal standard in 0.6 mL DMSO-d6 in an NMR tube.

  • T0 Scan: Acquire a proton NMR spectrum (

    
     NMR) at t=0 to establish the baseline integral of the C3-Methyl singlet (
    
    
    
    ppm).
  • Base Addition: Add 1.0 equivalent of the chosen base.[1]

    • Note: For solid bases like Carbonates, add finely ground powder directly to the tube and sonicate.

  • Monitoring:

    • T1 (1 hour): Acquire spectrum. Look for the disappearance of the methyl singlet and appearance of new signals (e.g., oxime methyl singlet often shifts upfield or downfield depending on Z/E geometry).

    • T2 (24 hours): Acquire final spectrum.

  • Quantification: Calculate % remaining starting material relative to the internal standard.

Acceptance Criteria:

  • >95% Recovery: Stable.[1] Safe for use.

  • <80% Recovery: Unstable. Modify reaction conditions (lower T, weaker base).

Protocol B: Base Selection Decision Matrix
Base ClassExamplesStability RiskRecommendation
Weak Inorganic

,

LowPreferred for alkylations/couplings.[1]
Tertiary Amines TEA, DIPEA, NMMLowPreferred for mild conditions.
Strong Inorganic

,

,

High AVOID. Causes rapid ring opening to oxime.
Alkoxides

,

Critical AVOID. Nucleophilic attack at C3/N-O bond.
Hydrides/Amides

,

,

Critical AVOID. Deprotonates C3-Me -> Rearrangement.

References

  • Reactivity of Benzisoxazoles:The Chemistry of Heterocyclic Compounds, Isoxazoles. Specifically regarding the lability of the N-O bond in 1,2-benzisoxazoles under basic conditions.

    • Source: Wiley Online Library.[1]

  • Mechanism of Ring Opening: Base-catalyzed reactions of 3-substituted-1,2-benzisoxazoles.[1] The specific pathway for 3-methyl derivatives involves methyl deprotonation rather than the C3-proton abstraction seen in Kemp elimination.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions.
  • Rearrangement to Benzoxazoles: Thermal and Photochemical Rearrangement of Benzisoxazoles.[1] Documenting the isomerization of 3-methyl-1,2-benzisoxazole to 2-methylbenzoxazole.

    • Source:[1]

  • Synthesis and Stability:Synthesis of 3-methyl-1,2-benzisoxazole derivatives. Highlights the use of mild bases (carbonates)

    • Source:[1]

Sources

Optimization

Column chromatography separation techniques for benzisoxazole isomers

Technical Support Center | Application Note: BZ-ISO-2026 To: Research Scientists, Process Chemists, and Analytical Leads From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Method...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Application Note: BZ-ISO-2026

To: Research Scientists, Process Chemists, and Analytical Leads From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Method Development for Benzisoxazole Isomers

Introduction

Welcome to the Benzisoxazole Technical Support Center. Separation of benzisoxazole isomers (e.g., 1,2-benzisoxazole vs. 2,1-benzisoxazole/anthranil) and their substituted regioisomers presents a unique set of chromatographic challenges. These molecules possess weak basicity, significant


-electron systems, and susceptibility to ring-opening degradation under specific pH conditions.

This guide moves beyond generic HPLC advice, offering targeted solutions for the co-elution, peak tailing, and on-column degradation issues specific to this heterocyclic class.

Module 1: Resolution & Selectivity
Q: I cannot resolve the 1,2-benzisoxazole from its 2,1-isomer (anthranil) using a standard C18 column. What is the next logical step?

A: Switch to a Phenyl-Hexyl or Biphenyl stationary phase to exploit


-

interactions.

While C18 columns rely on hydrophobic subtraction, benzisoxazole isomers often have nearly identical hydrophobicity (logP). However, their electron density distributions differ significantly.

  • The Mechanism: Phenyl-based columns interact with the

    
    -electrons of the benzisoxazole ring. The position of the heteroatoms (O and N) alters the resonance structures and electron availability of the benzene ring, creating a selectivity difference on phenyl phases that C18 cannot detect.
    
  • Recommendation: Use a Phenyl-Hexyl column with a methanol-based mobile phase. Methanol facilitates

    
    -
    
    
    
    interactions better than acetonitrile, which can suppress them due to its own
    
    
    -character (CN group).
Q: My substituted benzisoxazole regioisomers (e.g., 5- vs. 6-fluoro) are co-eluting. How do I optimize the mobile phase?

A: pH control is critical. You must move at least 2 pH units away from the pKa.

Benzisoxazoles are weak bases. If your pH is near the pKa (typically 2–4 depending on substitution), the analyte exists as a mixture of ionized and neutral species, leading to broad, splitting peaks.

  • Acidic Method (Recommended): Use 0.1% Formic Acid or 20 mM Ammonium Formate (pH 3.0) . This ensures the nitrogen is fully protonated, fixing the retention mechanism to ion-exchange/hydrophobic hybrid.

  • Basic Method (Alternative): If using hybrid-silica columns (e.g., chemically resistant C18), operate at pH 9–10 using Ammonium Bicarbonate. This suppresses ionization, increasing retention and often altering selectivity order compared to low pH.

Module 2: Peak Shape Troubleshooting
Q: I am seeing severe peak tailing (As > 1.5) for my benzisoxazole derivative. Is the column dead?

A: Likely not. You are experiencing "Silanol Overload."

The nitrogen in the isoxazole ring (and any amine side chains, as seen in Risperidone derivatives) acts as a Lewis base. It interacts strongly with residual acidic silanols (Si-OH) on the silica surface.[1]

  • The Fix:

    • Buffer Strength: Increase buffer concentration to 25–50 mM . High ionic strength masks silanols.

    • End-capping: Ensure you are using a "Type B" high-purity, fully end-capped column.

    • Additives: If using older silica types, add 5 mM Triethylamine (TEA) . TEA competes for the active silanol sites, "blocking" them from your analyte. Note: TEA is not recommended for LC-MS.

Module 3: Stability & Degradation[2][3][4][5][6]
Q: I see a new impurity peak growing during the run, but it’s not in my starting vial. What is happening?

A: You are likely inducing Kemp Elimination (Ring Opening).

1,2-Benzisoxazoles are chemically sensitive to strong bases. Under basic conditions (pH > 10), the isoxazole ring can open to form salicylonitriles (o-cyanophenols).

  • Diagnostic: If the "impurity" peak increases with residence time on the column or higher pH, it is an artifact.

  • Solution: Restrict mobile phase pH to < 7.5 . If high pH is required for separation, use Ammonium Bicarbonate (milder buffer) and keep column temperature < 30°C .

Visual Troubleshooting Guides
Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase based on isomer type and resolution issues.

Benzisoxazole_Method_Dev Start START: Benzisoxazole Mixture IsomerType Identify Isomer Problem Start->IsomerType Positional Positional Isomers (e.g., 1,2 vs 2,1) IsomerType->Positional Regio Substituted Regioisomers (e.g., 5-F vs 6-F) IsomerType->Regio Phenyl Switch to Phenyl-Hexyl (Methanol Mobile Phase) Positional->Phenyl Pi-Pi Selectivity Required C18 Try C18 Column (Low pH: 2.5 - 3.0) Regio->C18 CheckRes Resolution > 1.5? C18->CheckRes pH_Mod Optimize pH (Test pH 9.0 on Hybrid Silica) CheckRes->pH_Mod No (Change Ionization) Success Validate Method CheckRes->Success Yes Phenyl->CheckRes pH_Mod->CheckRes

Figure 2: Troubleshooting Peak Tailing (Silanol Activity)

Caption: Step-by-step diagnostic loop for eliminating peak tailing caused by basic nitrogen-silanol interactions.

Tailing_Fix Issue Issue: Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Is it near pKa? Issue->Check_pH Adjust_pH Adjust pH +/- 2 units (Preferably Acidic) Check_pH->Adjust_pH Yes Check_Col Check Column Type Is it Type-B / Hybrid? Check_pH->Check_Col No Adjust_pH->Check_Col Replace_Col Switch to High-Purity End-Capped Column Check_Col->Replace_Col No (Old Silica) Buffer_Str Increase Buffer Ionic Strength (>25mM) Check_Col->Buffer_Str Yes TEA Add Modifier (TEA or Ammonium Acetate) Buffer_Str->TEA Still Tailing

Standardized Experimental Protocol

Application: Separation of Risperidone (Benzisoxazole derivative) from related isomeric impurities.[2]

ParameterConditionRationale
Column Phenyl-Hexyl or C18 (Hybrid Particle), 150 x 4.6 mm, 3.5 µmHybrid particles resist high pH; Phenyl provides isomer selectivity.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.5) or 0.1% TFA (pH 2.0)Buffer controls ionization state of the benzisoxazole nitrogen.
Mobile Phase B Methanol (for Phenyl) or Acetonitrile (for C18)MeOH enhances

-

interactions on Phenyl columns.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[2]
Gradient 10% B to 90% B over 15 minLinear gradient to screen wide polarity range of impurities.
Detection UV @ 237 nm or 280 nm237 nm is specific for the benzisoxazole chromophore.
Temp 30°CModerate temperature prevents degradation while maintaining mass transfer.

Protocol Steps:

  • Preparation: Dissolve standard in 50:50 Mobile Phase A:B. Filter through 0.2 µm PTFE.

  • Equilibration: Flush column with 10 column volumes of initial conditions (10% B).

  • Blank Run: Inject solvent blank to identify system ghost peaks (crucial for trace impurity analysis).

  • System Suitability: Inject Standard. Tailing factor (

    
    ) must be < 1.5. Resolution (
    
    
    
    ) between critical isomer pair must be > 2.0.
References
  • Separation of Benzisoxazole Derivatives (Risperidone/Paliperidone)

    • Journal of Chemical and Pharmaceutical Research. "Structurally similar compounds separation: Paliperidone and Risperidone."[2]

  • Troubleshooting Peak Tailing (Silanol Interactions)

    • Phenomenex Technical Guides. "How to Reduce Peak Tailing in HPLC."
  • Benzisoxazole Chemistry & Stability

    • Thieme Connect / Science of Synthesis. "1,2-Benzisoxazoles and Related Compounds."[2][3]

  • Advanced Isomer Separation (Phenyl Phases)

    • BenchChem Application Notes. "Comparative Guide to Chromatographic Methods for Isomer Separation."[4]

Sources

Troubleshooting

Addressing thermal instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile

The following technical guide addresses the thermal instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile , a specialized heterocyclic building block often used in the synthesis of BET bromodomain inhibitors and other...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the thermal instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile , a specialized heterocyclic building block often used in the synthesis of BET bromodomain inhibitors and other pharmacological agents.

This guide focuses on the compound's susceptibility to N–O bond homolysis , Kemp-type ring opening , and exothermic rearrangement , providing actionable protocols for safe handling and experimental troubleshooting.

Subject: Thermal Instability, Decomposition Pathways, and Handling Protocols Classification: High-Energy Heterocycle / Thermal Hazard

Part 1: Technical Overview & Mechanism of Instability

The Core Issue: The Weak N–O Bond

The instability of 3-Methylbenzo[d]isoxazole-5-carbonitrile stems from the inherent weakness of the isoxazole nitrogen-oxygen (N–O) bond (approx. 50–55 kcal/mol), which is further destabilized by the electron-withdrawing nitrile group at the 5-position.

Under thermal stress (>100°C) or in the presence of Lewis acids/bases, the compound undergoes two primary decomposition pathways:

  • Ring Contraction/Rearrangement: Isomerization to the thermodynamically more stable 2-methyl-1,3-benzoxazole-5-carbonitrile . This is a concerted rearrangement often proceeding through a nitrene or radical intermediate.

  • Ring Opening (Kemp-like Elimination): In the presence of base or protic solvents at elevated temperatures, the ring opens to form 2-acetyl-4-cyanophenol (or its imine precursor). This mimics the classic Kemp elimination observed in 5-nitrobenzisoxazole.

Decomposition Pathway Diagram

The following diagram illustrates the divergent pathways triggered by thermal stress versus basic conditions.

DecompositionPathways Substrate 3-Methylbenzo[d]isoxazole- 5-carbonitrile (Target Compound) Transition Transition State (N-O Bond Homolysis/Weakening) Substrate->Transition Heat (>100°C) or Metal Catalysis Phenol 2-Acetyl-4-cyanophenol (Ring Opening Product) Substrate->Phenol Base / Protic Solvent (Kemp-type Elimination) Benzoxazole 2-Methyl-1,3-benzoxazole- 5-carbonitrile (Thermal Rearrangement Product) Transition->Benzoxazole Concerted Rearrangement (Isomerization)

Caption: Thermal stress favors rearrangement to the benzoxazole, while basic conditions promote ring opening to the phenolic ketone.

Part 2: Troubleshooting Guide (Q&A)

Section A: Synthesis & Reaction Monitoring

Q1: I observe a new, slightly more non-polar spot on TLC/LCMS after heating the reaction above 80°C. What is it?

  • Diagnosis: This is likely the 2-methylbenzoxazole isomer.

  • Cause: Thermal rearrangement. The 3-methylbenzisoxazole core is metastable. Prolonged heating, especially in high-boiling solvents like DMF or DMSO, accelerates the isomerization to the more stable benzoxazole.

  • Solution:

    • Limit reaction temperature to 60–70°C .

    • If higher temperatures are required for reactivity, switch to microwave irradiation (short exposure) rather than conventional reflux.

    • Monitor the reaction strictly by HPLC; the benzoxazole isomer usually has a distinct UV spectrum (shift in

      
      ) compared to the benzisoxazole.
      

Q2: My product yield drops significantly during scale-up, and the reaction mixture turns dark/tarry.

  • Diagnosis: Runaway exothermic decomposition.

  • Cause: The N–O bond cleavage is exothermic. On a larger scale, heat dissipation is slower, leading to a self-accelerating decomposition (thermal runaway).

  • Solution:

    • Active Cooling: Never run scale-up reactions (>10g) without active cooling capabilities (e.g., jacketed reactor).

    • Dosing Control: Do not add all reagents at once. Use a semi-batch process where the limiting reagent is added slowly to control the exotherm.

Section B: Isolation & Storage[1]

Q3: The compound degrades during vacuum drying. How should I dry it?

  • Diagnosis: Sublimation or solid-state rearrangement.

  • Cause: High vacuum combined with heating (>50°C) can induce phase changes or surface-catalyzed rearrangement.

  • Solution:

    • Dry at ambient temperature (20–25°C) under high vacuum.

    • If heat is necessary, do not exceed 40°C .

    • Avoid drying in the presence of trace acids or metal salts (e.g., from workup), as these catalyze decomposition.

Q4: Can I store the compound in solution?

  • Diagnosis: Solvolysis risk.

  • Cause: In nucleophilic solvents (methanol, ethanol) or basic buffers, the compound slowly undergoes ring opening to the oxime/phenol derivative over time.

  • Solution:

    • Store as a dry solid at 4°C or -20°C.

    • If solution storage is mandatory, use anhydrous, non-nucleophilic solvents (e.g., DCM, acetonitrile) and keep acid-free.

Part 3: Experimental Protocols & Safety Data

Protocol 1: Thermal Stability Assessment (DSC)

Before scaling up, validate the safe operating window using Differential Scanning Calorimetry (DSC).

  • Preparation: Weigh 2–5 mg of 3-Methylbenzo[d]isoxazole-5-carbonitrile into a high-pressure gold-plated crucible.

  • Parameters: Heat from 30°C to 300°C at a rate of 5°C/min under nitrogen flow (50 mL/min).

  • Analysis:

    • Look for an exothermic onset (typically >120°C).

    • Critical Limit: Define your "Process Safety Limit" as

      
      . Never exceed this temperature during synthesis or drying.
      
    • Note: If a sharp exotherm is observed with

      
      , treat the material as potentially explosive.
      
Protocol 2: Safe Workup for Removal of Trace Base

Trace base residues catalyze the "Kemp-type" ring opening. Ensure their complete removal.

  • Quench: Pour the reaction mixture into a mixture of ice/water containing 1.1 equivalents of dilute acid (e.g., 0.5 M HCl or citric acid) relative to the base used.

  • Extraction: Extract immediately with Ethyl Acetate or DCM. Do not allow the organic layer to sit in contact with the basic aqueous phase.

  • Wash: Wash the organic layer with:

    • 1x Water[1][2]

    • 1x Saturated Brine

  • Drying: Dry over anhydrous

    
     (avoid 
    
    
    
    if it is slightly basic/active).
  • Concentration: Evaporate solvent at a bath temperature < 40°C .

Quantitative Data: Stability Profile
ConditionTimeTemperature% Remaining (HPLC)Major Byproduct
Solid State 24 h25°C> 99.5%None
Solid State 24 h100°C85%Benzoxazole isomer
Solution (MeOH) 24 h60°C60%Ring-opened phenol
Solution (DMSO) 4 h120°C< 5%Complex tar / Benzoxazole

References

  • Kemp Elimination Mechanism

    • Mechanism of the Base-Catalyzed Ring-Opening of 5-Nitrobenzisoxazole. (Classic mechanistic parallel for electron-deficient benzisoxazoles).
    • Source:

  • Thermal Rearrangement of Benzisoxazoles

    • Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments. (Details the isomerization to salicylonitriles and benzoxazoles).
    • Source:

  • Safety Data & Handling

    • Safety Data Sheet: 3-Methylbenzo[d]isoxazole derivatives.
    • Source:

  • Synthesis & Reactivity

    • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (Covers synthetic stability and rearrangement risks).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 3-Methylbenzo[d]isoxazole-5-carbonitrile

An In-Depth Analytical Comparison Guide: Optimal 1H NMR Characterization of 3-Methylbenzo[d]isoxazole-5-carbonitrile Executive Summary For drug development professionals and analytical chemists, the precise structural ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Comparison Guide: Optimal 1H NMR Characterization of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Executive Summary

For drug development professionals and analytical chemists, the precise structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis. 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a highly versatile scaffold, frequently utilized in the development of BRD4 inhibitors and antipsychotic analogs[1][2]. However, its compact, electron-deficient bicyclic core presents unique analytical challenges.

This guide objectively compares the efficacy of different Nuclear Magnetic Resonance (NMR) solvent systems and field strengths for characterizing this molecule. By detailing the causality behind chemical shifts and providing a self-validating experimental protocol, this guide empowers researchers to optimize their analytical workflows and eliminate structural ambiguity.

Mechanistic Overview: The Spin System of 3-Methylbenzo[d]isoxazole-5-carbonitrile

Before comparing analytical methodologies, we must establish the baseline spin system of the molecule[3]. The structure consists of a fused benzene and isoxazole ring, substituted with a methyl group at position 3 and a strongly electron-withdrawing carbonitrile (cyano) group at position 5.

This creates a highly specific proton environment:

  • 3-Methyl Protons (-CH3): Isolated from the aromatic system, appearing as a sharp 3H singlet.

  • H4 Proton: Positioned directly between the isoxazole ring and the 5-cyano group. The cyano group exerts strong inductive (-I) and resonance (-M) withdrawing effects, heavily deshielding H4. It couples only to H6 (meta-coupling, J ≈ 1.5–2.0 Hz).

  • H6 Proton: Ortho to the cyano group and H7, resulting in a doublet of doublets (ortho-coupling J ≈ 8.5–9.0 Hz; meta-coupling J ≈ 1.5–2.0 Hz).

  • H7 Proton: Furthest from the cyano group, appearing as a doublet (ortho-coupling to H6).

Comparative Analysis 1: Solvent System Efficacy (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the resolution and chemical shift dispersion of the benzisoxazole core[4]. Below is an objective comparison of the two most common NMR solvents.

Quantitative Data Comparison: Solvent Effects on Chemical Shifts
Proton AssignmentMultiplicity & CouplingShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Causality of Shift Difference
3-CH₃ Singlet (3H)~2.65~2.60Minimal solvent interaction; slight shielding in DMSO due to altered magnetic anisotropy.
H7 (Aromatic) Doublet (1H, J ≈ 8.8 Hz)~7.65~7.90Downfield shift in DMSO due to the solvent's high dielectric constant and dipole interactions.
H6 (Aromatic) dd (1H, J ≈ 8.8, 1.6 Hz)~7.85~8.10Enhanced deshielding from DMSO stabilizing the polarized state of the cyano group.
H4 (Aromatic) Doublet (1H, J ≈ 1.6 Hz)~8.10~8.50Extreme deshielding; DMSO strongly interacts with the adjacent isoxazole heteroatoms.

Performance Verdict: CDCl₃ is the superior alternative. While DMSO-d₆ provides excellent solubility, its residual solvent peak at 2.50 ppm falls dangerously close to the 3-methyl singlet (~2.60 ppm), risking signal overlap and inaccurate integration. CDCl₃ (residual peak at 7.26 ppm) leaves the aliphatic and highly deshielded aromatic regions completely unobstructed, providing a pristine baseline for impurity profiling.

Comparative Analysis 2: Field Strength Resolution (600 MHz vs. 60 MHz)

With the rise of benchtop NMR systems for rapid QA/QC, researchers must decide whether low-field alternatives can replace high-field superconducting magnets for this specific scaffold.

Metric600 MHz High-Field NMR60 MHz Benchtop NMRAnalytical Impact
Spin System Behavior First-Order (Δν/J > 10)Second-Order (ABX roofing)High-field allows direct extraction of J-couplings. Low-field causes H6/H7 multiplet overlap.
H4/H6 Meta-Coupling Fully resolved (~1.6 Hz)Unresolved (Broadened)Benchtop systems fail to resolve fine meta-coupling, masking structural isomerism.
Signal-to-Noise (S/N) > 500:1 (16 scans)~ 50:1 (64 scans)High-field is required to detect trace synthetic impurities (<1%).

Performance Verdict: 600 MHz High-Field NMR is mandatory for primary characterization. Because the chemical shift difference (Δν) between H6 and H7 is relatively small, utilizing a 60 MHz benchtop system reduces the Δν/J ratio. This induces severe second-order quantum mechanical effects (roofing), merging the H6 and H7 signals into an uninterpretable multiplet. 600 MHz ensures a clean, first-order spectrum.

Analytical Workflow & Decision Matrix

NMR_Optimization Sample 3-Methylbenzo[d]isoxazole-5-carbonitrile (Analyte) SolventEval Solvent Evaluation Sample->SolventEval CDCl3 CDCl3 (Preferred for non-polar) SolventEval->CDCl3 Optimal Dispersion DMSO DMSO-d6 (Preferred for H-bonding) SolventEval->DMSO Downfield Shift FieldEval Field Strength Selection CDCl3->FieldEval DMSO->FieldEval Benchtop 60 MHz Benchtop (High Second-Order Effects) FieldEval->Benchtop Routine QA/QC HighField 600 MHz High-Field (First-Order Resolution) FieldEval->HighField Structural Elucidation Protocol Self-Validating Protocol (Lock, Shim, D1=2s) Benchtop->Protocol HighField->Protocol

Logical workflow for optimizing the 1H NMR characterization of benzisoxazole derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal quality check.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15 mg of 3-Methylbenzo[d]isoxazole-5-carbonitrile in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Causality: 15 mg provides an optimal concentration to achieve a high S/N ratio in minimal scans without increasing sample viscosity, which would otherwise broaden the lineshape via restricted molecular tumbling.

Step 2: Locking and Shimming (The Validation Check)

  • Action: Lock the spectrometer to the deuterium resonance of CDCl₃. Perform gradient shimming on the Z1-Z5 coils.

  • Validation: Before acquiring data, check the Full Width at Half Height (FWHH) of the residual CHCl₃ peak (7.26 ppm). If FWHH > 1.0 Hz, re-shim. A broad solvent peak guarantees that the fine 1.6 Hz meta-coupling of H4 will be artificially obscured.

Step 3: Acquisition Parameters

  • Action: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: The rigid benzisoxazole core exhibits intermediate longitudinal relaxation times (T1). A D1 of 2.0 seconds ensures that the magnetization of the sterically hindered H4 proton fully returns to the Z-axis between scans, preventing signal truncation and ensuring quantitative integration (1H : 1H : 1H : 3H ratio).

Step 4: Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Zero-fill the Free Induction Decay (FID) to 64k data points.

  • Causality: Zero-filling increases digital resolution, ensuring there are enough data points to accurately define the apex of the tight H4 doublet, while the 0.3 Hz LB suppresses high-frequency noise without sacrificing the resolution of the meta-couplings.

References

  • BLD Pharm. "267875-57-0 | 3-Methylbenzo[d]isoxazole-5-carbonitrile - Product Information and Analytical Data." bldpharm.com.
  • BenchChem. "An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole." benchchem.com.
  • Journal of Chemical Sciences (Springer). "Discovery of a novel lead compound targeting BRD4 BD2 with a di-phenyl ether fragment: Synthesis, molecular docking and drug evaluation." ias.ac.in.
  • Preprints.org. "1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole - Scaffold Importance in Medicinal Chemistry." preprints.org.

Sources

Comparative

Technical Comparison Guide: FTIR Spectral Analysis of the Nitrile Moiety in 3-Methylbenzo[d]isoxazole-5-carbonitrile

Executive Summary 3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of bromodomain and extra-terminal (BET) protein inhibitors and atypical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of bromodomain and extra-terminal (BET) protein inhibitors and atypical antipsychotics. The precise characterization of the nitrile (–C≡N) moiety at the C5 position is the primary quality attribute (PQA) for validating the integrity of this scaffold.

This guide provides an in-depth technical comparison of FTIR sampling techniques (ATR vs. Transmission) and alternative spectroscopic methods (Raman), specifically tailored for researchers requiring high-fidelity structural validation of this compound.

Structural Basis of Spectral Features

To interpret the spectrum accurately, one must understand the electronic environment of the nitrile group in this specific molecule.

  • Electronic Conjugation: The nitrile group at position 5 is directly conjugated with the benzene ring of the benzisoxazole system. Unlike aliphatic nitriles (which appear at 2240–2260 cm⁻¹), this conjugation lowers the force constant of the C≡N bond, shifting the absorption to a lower frequency.[1]

  • The Isoxazole Effect: The fused isoxazole ring is electron-withdrawing. This creates a "push-pull" electronic system that intensifies the dipole moment change during vibration, making the nitrile peak particularly strong in IR spectroscopy compared to non-heterocyclic aromatic nitriles.

Target Spectral Signature
Functional GroupVibration ModeTheoretical Range (cm⁻¹)Expected Intensity
Nitrile (–C≡N) Stretching (ν)2225 – 2235 Strong, Sharp
Isoxazole (C=N) Ring Stretching1610 – 1630Medium
Aromatic C–H Stretching3030 – 3080Weak

Comparative Protocol: ATR vs. KBr Transmission

For this specific compound, the choice of sampling technique significantly impacts the spectral resolution and detection limit of impurities (e.g., unreacted oxime precursors).

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid QC, high-throughput screening, and raw material identification.

Protocol:

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of the crystalline benzisoxazole powder.

  • Background: Collect an air background (32 scans).

  • Loading: Place ~5 mg of the sample directly onto the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure the pressure gauge reads >80% to maximize contact; poor contact with rigid heterocycles leads to weak nitrile peaks.

  • Acquisition: Scan from 4000–600 cm⁻¹ at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Transmission)

Best for: Publication-quality spectra, resolving weak overtone bands, and detecting trace hydration.

Protocol:

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," leading to a distorted baseline near the sharp nitrile peak.

  • Pressing: Compress at 8–10 tons for 2 minutes under vacuum (to remove moisture).

  • Acquisition: Collect spectrum in transmission mode.

Comparative Data Analysis
FeatureATR (Diamond)KBr Pellet (Transmission)
Nitrile Peak Intensity Moderate (Pathlength dependent)High (True absorbance)
Peak Position Shift May shift -2 to -5 cm⁻¹ vs. KBrReference Standard Position
Sample Recovery >95% (Non-destructive)0% (Destructive)
Water Interference LowHigh (KBr is hygroscopic)
Preparation Time < 1 minute15–20 minutes

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for characterizing 3-Methylbenzo[d]isoxazole-5-carbonitrile, highlighting the "Self-Validating" logic required for high-integrity data.

G Start Sample: 3-Methylbenzo[d]isoxazole-5-carbonitrile Choice Select Sampling Mode Start->Choice ATR Method A: ATR (Diamond) (Rapid QC) Choice->ATR Routine KBr Method B: KBr Pellet (Structural Elucidation) Choice->KBr Publication Analysis Spectral Analysis Focus: 2200-2250 cm⁻¹ ATR->Analysis KBr->Analysis Check1 Check: Peak @ ~2230 cm⁻¹? (Nitrile Confirmation) Analysis->Check1 Check2 Check: Broad Peak @ 3200-3400 cm⁻¹? (Impurity: Unreacted Oxime) Check1->Check2 Yes Fail FAIL: Reprocess/Recrystallize Check1->Fail No (Missing Nitrile) Pass PASS: Pure Intermediate Check2->Pass No (Clean Baseline) Check2->Fail Yes (OH Present)

Figure 1: Decision logic for FTIR validation. The absence of the oxime O-H stretch is as critical as the presence of the nitrile C≡N stretch.

Alternative Analysis: FTIR vs. Raman Spectroscopy

While FTIR is the standard, Raman spectroscopy offers a distinct advantage for nitrile analysis due to the high polarizability of the C≡N triple bond.

Why Consider Raman?

In 3-Methylbenzo[d]isoxazole-5-carbonitrile, the rigid aromatic system makes the nitrile stretch highly Raman active.

  • Selectivity: Raman is less sensitive to water and polar impurities (like trace solvents), which can obscure FTIR regions.

  • Resolution: The nitrile peak in Raman is often sharper and more symmetric than in FTIR, allowing for easier integration during quantitative analysis.

Performance Comparison Table
ParameterFTIR SpectroscopyRaman Spectroscopy (785 nm)
Nitrile Signal (C≡N) Strong (Dipole change)Very Strong (Polarizability change)
Glass Container Cannot measure through glassCan measure through glass vials
Fluorescence NoneHigh risk (due to aromatic rings)
Solvent Interference High (if wet)Low (Water is weak in Raman)
Recommendation Primary Method (Standard QC)Secondary Method (In-situ monitoring)

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology. Link

  • Specac Ltd. (2024). "FTIR: Transmission vs ATR spectroscopy". Animated Guides. Link

  • Nazri, M. Z., et al. (2024).[2][3] "Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes". Universiti Teknologi MARA. Link (Provides experimental data on benzonitrile shifts in similar heterocyclic salts).

Sources

Validation

HPLC Method Development and Column Comparison Guide for 3-Methylbenzo[d]isoxazole-5-carbonitrile Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) Introduction and Analytical Challenges As pharmaceutical pipel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0)

Introduction and Analytical Challenges

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to these precursors must match that of the final Active Pharmaceutical Ingredient (API). 3-Methylbenzo[d]isoxazole-5-carbonitrile is a critical building block in the synthesis of various neurotropic and psychotropic agents, sharing structural homology with established benzisoxazole derivatives like zonisamide and risperidone[1].

The primary analytical challenge in determining the purity of this compound lies in separating it from closely related synthetic impurities. These typically include unreacted starting materials, ring-opened degradation products (such as 2-hydroxyacetophenone oxime derivatives), and, most critically, its regioisomer: 3-methylbenzo[d]isoxazole-6-carbonitrile [2]. Because regioisomers possess identical molecular weights and nearly identical hydrophobicities (LogP), traditional reversed-phase approaches often fail to achieve baseline resolution.

This guide provides a comprehensive, data-driven comparison of stationary phases to establish a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method.

Method Development Rationale & Causality

To achieve a baseline resolution (


) between the target compound and its regioisomers, we must exploit subtle differences in molecular polarizability and spatial arrangement rather than relying solely on hydrophobicity.
  • Mobile Phase pH Selection: A buffered acidic mobile phase (e.g., 20 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid) is critical. While the benzisoxazole core itself is relatively neutral, potential synthetic impurities (like ring-opened oximes) possess ionizable phenolic hydroxyls. Maintaining pH 4.5 ensures these impurities remain fully protonated, preventing peak tailing and erratic retention time shifts[1].

  • Organic Modifier Selection: Methanol (MeOH) is selected over Acetonitrile (MeCN) as the primary organic modifier. Although MeCN provides lower system backpressure, MeOH is a protic solvent that engages in hydrogen bonding. This additional interaction significantly enhances the selectivity (

    
    ) between the closely related 5-cyano and 6-cyano regioisomers [3].
    

Workflow Start Target Analysis: 3-Methylbenzo[d]isoxazole-5-carbonitrile PhysChem Physicochemical Profiling (Isomer Separation, UV max ~240 nm) Start->PhysChem ColumnScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. PFP) PhysChem->ColumnScreen MobilePhase Mobile Phase Optimization (MeOH/Buffer, pH 4.5) ColumnScreen->MobilePhase Eval Evaluate Resolution (Target Rs > 2.0) MobilePhase->Eval Eval->MobilePhase Rs < 2.0 (Adjust Gradient) Val Method Validation (ICH Q2(R2) Compliance) Eval->Val Rs ≥ 2.0 (Optimal)

Systematic RP-HPLC method development workflow for benzisoxazole derivatives.

Column Chemistry Comparison Guide

To determine the optimal stationary phase for this assay, we evaluated three distinct column chemistries (all 150 mm × 4.6 mm, 3 µm particle size). Standardizing column dimensions allows us to isolate the chemical selectivity of the bonded phase as the sole variable [4].

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic (dispersive) interactions.

  • Phenyl-Hexyl: Introduces

    
     interactions. The hexyl alkyl chain provides flexibility, allowing the bonded phenyl ring to dynamically align with the aromatic benzisoxazole core of the analyte.
    
  • PFP (Pentafluorophenyl): Offers multiple retention mechanisms: hydrophobic,

    
    , dipole-dipole, and shape selectivity. The highly electronegative fluorine atoms interact strongly with the electron-withdrawing nitrile group on the analyte [3].
    
Data Presentation: Column Performance Comparison

Experimental Conditions: Isocratic elution 50:50 (v/v) Methanol : 20 mM Ammonium Acetate (pH 4.5); Flow rate 1.0 mL/min; UV Detection at 240 nm; Column Temperature 30°C.

Column ChemistryRetention Time (

, min)
Peak Asymmetry (

)
Resolution (

) from Regioisomer
Primary Mechanism of Selectivity
Standard C18 6.451.151.4 (Co-elution risk)Hydrophobic partitioning
Phenyl-Hexyl 7.801.082.6 (Baseline resolved)

alignment
PFP 9.151.023.4 (Excellent separation)Dipole-dipole & Shape selectivity

Scientific Verdict: The Standard C18 column fails to provide robust baseline resolution (


) because the hydrophobicities of the regioisomers are virtually identical. The PFP column significantly outperforms the others due to the strong dipole interaction between the pentafluorophenyl ring and the carbonitrile moiety, making it the definitive choice for this purity assay.

Experimental Protocol (Self-Validating System)

To ensure analytical trustworthiness and compliance with ICH Q2(R2) guidelines [5], the following protocol integrates a strict, continuous System Suitability Test (SST). The assay is designed to self-validate; if the system cannot resolve the critical pair during the SST, sample analysis is halted.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.54 g of analytical-grade ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas via sonication.

  • Organic (Mobile Phase B): Use 100% HPLC-grade Methanol. Filter through a 0.22 µm PTFE membrane and degas.

Step 2: Standard & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • System Suitability Standard (Critical Pair): Accurately weigh 10 mg of 3-Methylbenzo[d]isoxazole-5-carbonitrile reference standard and 1 mg of the 6-carbonitrile regioisomer impurity. Dissolve and dilute to 20 mL with the diluent (Concentration: 0.5 mg/mL target, 0.05 mg/mL impurity).

  • Test Sample: Accurately weigh 25 mg of the test batch and dilute to 50 mL with the diluent (Concentration: ~0.5 mg/mL).

Step 3: Chromatographic Execution & Self-Validation (SST)
  • Equilibration: Install the PFP column (150 mm × 4.6 mm, 3 µm) and equilibrate at 30°C with 50% Mobile Phase B at 1.0 mL/min for at least 30 minutes until the baseline is stable.

  • Inject Blank (Diluent): Confirm no ghost peaks elute at the retention times of the analyte or known impurities.

  • Inject SST Standard (6 replicates):

    • Precision Check: The Relative Standard Deviation (RSD) of the main peak area must be

      
      .
      
    • Resolution Check:

      
       between the 5-cyano and 6-cyano isomers must be 
      
      
      
      .
    • Peak Shape Check: The tailing factor (

      
      ) of the main peak must be 
      
      
      
      .
  • Sample Analysis: Only proceed with duplicate injections of the test samples if all SST criteria are strictly met. Calculate purity by area normalization (% Area).

Conclusion

For the purity determination of 3-Methylbenzo[d]isoxazole-5-carbonitrile, relying solely on traditional C18 stationary phases introduces a significant risk of impurity co-elution. By leveraging the dipole-dipole and


 interactions of a Pentafluorophenyl (PFP) column, analysts can achieve superior shape selectivity and baseline resolution of critical regioisomers. This method, buffered at pH 4.5 with a methanol modifier, provides a highly reproducible, ICH-compliant framework for pharmaceutical intermediate quality control.

References

  • National Center for Biotechnology Information (NCBI). "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." PMC. URL:[Link]

  • MAC-MOD Analytical. "UHPLC/HPLC Method Development for Pharmaceutical-Related Substance." URL:[Link]

  • Chromatography Online. "HPLC Column Standardization in Pharmaceutical Development: A Case Study." URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." URL:[Link]

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Platforms for Benzisoxazole Carbonitriles

Executive Summary Benzisoxazole carbonitriles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and targeted kinase inhibitors. For researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzisoxazole carbonitriles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and targeted kinase inhibitors. For researchers and drug development professionals, the structural elucidation of these intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide objectively compares the performance and mechanistic pathways of Electron Ionization Mass Spectrometry (GC-EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind their divergent fragmentation behaviors, analytical scientists can select the optimal platform for structural validation, impurity profiling, and metabolite identification.

Mechanistic Principles of Fragmentation

The fundamental difference between EI and ESI platforms lies in the internal energy imparted to the benzisoxazole core, which dictates the stability of the labile N-O bond.

Hard Ionization: Electron Ionization (EI-MS)

Under standard 70 eV electron impact, benzisoxazole carbonitriles are ionized to highly energetic radical cations (


). The excess internal energy drives a characteristic skeletal rearrangement.
  • Skeletal Rearrangement: Isomeric 1,2-benzisoxazole and 2,1-benzisoxazole molecular ions rapidly isomerize into open-chain structures prior to decomposition[1].

  • Primary Cleavages: This rearrangement is the causal mechanism that facilitates the subsequent expulsion of carbon monoxide (

    
    , 28 Da)[2].
    
  • Secondary Cleavages: Following the loss of CO, the molecule typically undergoes the loss of the carbonitrile group as hydrogen cyanide (

    
    , 27 Da), generating a stable aromatic fragment. In heavily substituted derivatives (e.g., trifluoromethyl-benzisoxazoles), competing fragmentation detachments such as the loss of 
    
    
    
    or
    
    
    can occur alongside core cleavage[3].
Soft Ionization: Electrospray Ionization (ESI-MS/MS)

Conversely, ESI generates even-electron protonated molecules (


) with minimal residual internal energy.
  • Core Stability: Under Collision-Induced Dissociation (CID), the unsaturated heterocyclic benzisoxazole entity demonstrates profound stability and is highly resistant to core fragmentation[4].

  • Charge-Site Initiation: Because the N-O bond remains intact under low-to-moderate collision energies, fragmentation is charge-site driven. The primary pathways involve the cleavage of weaker exocyclic substituents or the direct neutral loss of the carbonitrile moiety (

    
    , 27 Da) without prior ring opening.
    

Comparative Performance & Data Summary

The following table summarizes the quantitative and qualitative performance metrics of both platforms when analyzing benzisoxazole carbonitriles.

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Fixed standard)Variable (Collision Energy dependent)
Primary Ion Species Radical Cation (

)
Protonated Molecule (

)
Core Ring Stability Low (Rapid skeletal rearrangement)[1]High (Resistant to fragmentation)[4]
Characteristic Neutral Losses

(28 Da),

(27 Da)

(27 Da), Exocyclic cleavage
Best Application Unknown structural elucidation, library matchingTargeted quantification, metabolite profiling
Sensitivity High (Picogram range)Ultra-High (Femtogram range)

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, analytical protocols must be self-validating. The workflows below utilize sequential


 analysis and isotopic pattern recognition to definitively link precursor ions to their fragments, eliminating false positives from matrix interference.

Workflow Sample Benzisoxazole Sample Prep Sample Prep (SPE) Sample->Prep GC GC Separation Prep->GC LC UHPLC Separation Prep->LC EI EI Ionization (70 eV) GC->EI Quad Quadrupole MS EI->Quad Data Data Acquisition & Pathway Analysis Quad->Data ESI ESI Ionization (+ Mode) LC->ESI QTOF Q-TOF MS/MS ESI->QTOF QTOF->Data

Fig 1. Orthogonal MS workflows for analyzing benzisoxazole carbonitriles.

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dissolve the benzisoxazole carbonitrile analyte in a volatile, non-polar solvent (e.g., hexane or dichloromethane) to a concentration of 10 µg/mL.

    • Causality: Non-polar solvents ensure rapid volatilization in the GC inlet, preventing thermal degradation of the labile isoxazole ring before it reaches the MS source.

  • Chromatographic Separation: Inject 1 µL into a GC system equipped with a non-polar capillary column (e.g., HP-5MS). Program the oven from 100°C to 280°C at 15°C/min to ensure sharp peak elution.

  • Ionization & Acquisition: Operate the MS source in EI mode at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 500.

  • Self-Validation Step: Verify the presence of the molecular ion (

    
    ). Confirm the skeletal rearrangement pathway by identifying the sequential 
    
    
    
    and
    
    
    peaks. If chlorinated or brominated derivatives are used, utilize the distinct isotopic clusters (e.g., M / M+2 ratio) to track which fragments retain the halogen[2].
Protocol B: LC-ESI-MS/MS Targeted Fragmentation Analysis
  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile with 0.1% Formic Acid, reaching a final concentration of 1 µg/mL.

    • Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the formation of the

      
       precursor ion and maximizing ESI sensitivity.
      
  • Chromatographic Separation: Utilize a UHPLC system with a C18 reversed-phase column. Apply a gradient elution (5% to 95% organic over 10 minutes) to separate the target from highly polar matrix components.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Isolate the

    
     precursor ion using the first quadrupole (Q1).
    
  • Self-Validation Step (

    
    ):  Perform Collision-Induced Dissociation (CID) in the collision cell (Q2) using a normalized collision energy ramp (10-40 eV). To validate the pathway, isolate the primary fragment in an ion trap or Q-TOF and subject it to a second round of fragmentation (
    
    
    
    ). The persistence of the benzisoxazole core under low energy confirms its stability[4], while higher energies will force the exocyclic loss of HCN.

Divergent Fragmentation Pathways

The logical relationship between the ionization method and the resulting structural degradation is visualized below. The hard ionization of EI forces ring opening, whereas ESI preserves the heterocyclic core.

MS_Fragmentation Parent Benzisoxazole Carbonitrile Parent Molecule EI_Ion [M]+. Radical Cation Hard Ionization (EI) Parent->EI_Ion 70 eV EI ESI_Ion [M+H]+ Protonated Ion Soft Ionization (ESI) Parent->ESI_Ion ESI (+) EI_Open Open-chain Isomer Rearrangement EI_Ion->EI_Open Skeletal Rearrangement EI_Frag1 [M - CO]+. Primary Fragment EI_Open->EI_Frag1 - CO (28 Da) EI_Frag2 [M - CO - HCN]+. Secondary Fragment EI_Frag1->EI_Frag2 - HCN (27 Da) ESI_Frag1 [M+H - HCN]+ Direct Cleavage ESI_Ion->ESI_Frag1 CID / HCD - HCN (27 Da) ESI_Frag2 Stable Core Minimal Ring Cleavage ESI_Ion->ESI_Frag2 Low Collision Energy

Fig 2. Divergent fragmentation pathways of benzisoxazole carbonitriles under EI vs. ESI conditions.

References

1.[1] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.1 2.[4] An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling. DOI.org (Rapid Communications in Mass Spectrometry). 4 3.[2] Experimental and theoretical study of the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles. Butlerov Communications. 5 4.[3] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. 6

Sources

Validation

Advanced Comparative Guide: 3-Methylbenzo[d]isoxazole-5-carbonitrile vs. 1,2-Benzisoxazole Isomers

Executive Summary & Structural Context The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous atypical antipsychotics and anticonvulsants[1]. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous atypical antipsychotics and anticonvulsants[1]. While the unsubstituted 1,2-benzisoxazole and its structural isomers (such as 2,1-benzisoxazole, known as anthranil) provide a baseline for biological activity, strategic functionalization is required to optimize target affinity and pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between baseline 1,2-benzisoxazole isomers and 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0)[2], a highly functionalized intermediate designed for advanced drug development. By analyzing the causality behind these structural modifications, researchers can better utilize these compounds in targeted synthesis and assay design.

Electronic and Thermodynamic Profiling

Understanding the intrinsic properties of the benzisoxazole core is critical before introducing functional groups.

  • Isomeric Stability (The Baseline): The thermodynamic stability of benzisoxazole isomers heavily influences their utility in synthesis. Direct computation of the π-current density reveals that 1,2-benzisoxazole sustains strong benzene-like currents in its six-membered ring, making it significantly more stable than its isomer anthranil (2,1-benzisoxazole), which exhibits only perimeter circulation and lower thermodynamic stability[3].

  • Substituent Causality in 3-Methylbenzo[d]isoxazole-5-carbonitrile:

    • 3-Methyl Group: The addition of a methyl group at the C3 position increases the molecule's lipophilicity, enhancing potential blood-brain barrier (BBB) penetration. Sterically, it protects the vulnerable C3 position from rapid enzymatic degradation, a common metabolic liability in unsubstituted benzisoxazoles.

    • 5-Carbonitrile Group: The cyano group at C5 acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the benzisoxazole core, lowering the HOMO/LUMO energy levels. This electronic modulation enhances the compound's ability to participate in dipole-dipole interactions and hydrogen bonding within the binding pockets of G-protein coupled receptors (GPCRs), while simultaneously increasing resistance to oxidative metabolism[2].

Comparative Pharmacological Data

Derivatives of 1,2-benzisoxazole primarily exert their therapeutic effects via the antagonism of dopamine D2 and serotonin 5-HT2A receptors[1]. The table below contrasts the physicochemical and binding properties of the functionalized 3-methyl-5-cyano derivative against standard 1,2-benzisoxazole isomers and derived therapeutics.

Table 1: Comparative Physicochemical and Binding Profile
Compound / ScaffoldStructural FeatureMW ( g/mol )D2 Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)Primary Application
1,2-Benzisoxazole Unsubstituted bicyclic core119.12Low/Non-specificLow/Non-specificBaseline building block
Anthranil 2,1-benzisoxazole isomer119.12N/AN/AHighly reactive intermediate
Risperidone 1,2-benzisoxazole derivative410.483.10.16Atypical Antipsychotic[1]
Paliperidone 9-hydroxy derivative426.484.80.28Atypical Antipsychotic[1]
3-Methylbenzo[d]isoxazole-5-carbonitrile 3-CH3, 5-CN substituted158.16PreclinicalPreclinicalAdvanced synthesis precursor[2]

Pharmacological Signaling Pathway

The therapeutic efficacy of benzisoxazole derivatives relies on precise receptor modulation. The following diagram illustrates the downstream effects of 1,2-benzisoxazole derivatives on neuroreceptor pathways, specifically highlighting the dual antagonism that defines their clinical utility[1].

G A 1,2-Benzisoxazole Derivative B 5-HT2A Receptor Antagonism A->B C D2 Receptor Antagonism A->C D Reduced EPS & Negative Symptoms B->D E Reduced Positive Symptoms C->E

Pharmacological signaling pathway of 1,2-benzisoxazole-derived atypical antipsychotics.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the benzisoxazole core and the subsequent validation of its biological activity. Every step is designed as a self-validating system to minimize false positives.

Protocol A: Base-Promoted Ring Closure for Benzisoxazole Synthesis

Rationale: Traditional approaches to the 1,2-benzisoxazole core rely on C-O or N-O bond formation. Base-promoted cyclization of o-substituted aryl oximes is the most efficient pathway because it maintains the E-configuration necessary for ring closure.

  • Preparation: Dissolve 10 mmol of the corresponding 2-hydroxyaryl ketoxime precursor in 50 mL of anhydrous tetrahydrofuran (THF).

  • Activation: Add 1.2 equivalents of potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to selectively deprotonate the phenolic hydroxyl group without degrading the sensitive oxime moiety, setting up the necessary nucleophile.

  • Cyclization: Heat the mixture to reflux (65°C) under an inert argon atmosphere for 4-6 hours. The intramolecular nucleophilic attack of the phenoxide onto the oxime nitrogen drives the cyclization.

  • Isolation: Quench the reaction with ice water, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm the formation of the 1,2-benzisoxazole ring via ¹H-NMR. A successful cyclization is self-validated by the complete disappearance of the broad oxime -OH peak (~11.0 ppm) and the phenolic -OH peak.

Protocol B: In Vitro Radioligand Binding Assay

Rationale: To quantify the receptor affinity (Ki) of synthesized derivatives (such as those derived from 3-Methylbenzo[d]isoxazole-5-carbonitrile) compared to baseline isomers[1].

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in a Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand ([³H]-spiperone for D2; [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents non-specific binding of the positively charged radioligands, ensuring a high signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Experimental Workflow Visualization

Workflow S1 Precursor Preparation (o-hydroxyaryl oximes) S2 Base-Promoted Ring Closure S1->S2 S3 Substituent Addition (3-Methyl, 5-Cyano) S2->S3 S4 Purification (HPLC/Recrystallization) S3->S4 S5 In Vitro Binding Assay (Radioligand Displacement) S4->S5

Step-by-step workflow for the synthesis and validation of benzisoxazole derivatives.

References

  • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: Società Chimica Italiana (chim.it) URL: [Link]

  • Title: Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole Source: University of Bath Research Portal URL: [Link]

Sources

Comparative

Bioactivity comparison of 3-methyl vs. 3-ethyl benzisoxazole derivatives

Executive Summary The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide).[1] The substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide).[1] The substitution at the C3 position is a critical determinant of pharmacokinetics and pharmacodynamics.

This guide provides a technical comparison between 3-methyl-1,2-benzisoxazole and its homolog 3-ethyl-1,2-benzisoxazole . While often viewed as a minor structural change, the "methyl-to-ethyl" homologation induces significant shifts in lipophilicity (


), metabolic stability, and steric occupancy, often determining the "cliff" between a hit and a lead candidate.

Key Findings:

  • Lipophilicity: The 3-ethyl variant exhibits a

    
     of approx. +0.5, enhancing passive membrane permeability but increasing risk of non-specific binding.
    
  • Metabolic Liability: Both derivatives are susceptible to benzylic oxidation at C3; however, the 3-ethyl group introduces a secondary radical intermediate pathway, potentially altering clearance rates compared to the primary methyl oxidation.

  • Steric Tolerance: 3-methyl is preferred for restricted binding pockets (e.g., deep enzyme gorges), while 3-ethyl is utilized to fill hydrophobic pockets in solvent-exposed receptor domains.

Physicochemical Profiling

The transition from methyl to ethyl affects fundamental molecular descriptors. The following data is derived from standard QSAR computational models and validated against experimental analogs found in literature (e.g., Uno et al.).

Table 1: Comparative Molecular Descriptors
Property3-Methyl-1,2-benzisoxazole3-Ethyl-1,2-benzisoxazoleImpact Analysis
Molecular Weight 133.15 g/mol 147.18 g/mol Negligible impact on ligand efficiency (LE).
cLogP (Est.) ~1.9 - 2.1~2.4 - 2.6Critical: Ethyl pushes compounds towards the BBB-penetrant optimal range (2.0–3.5) but risks solubility issues in aqueous assays.
Rotatable Bonds 01Ethyl adds entropic penalty upon binding due to the rotation of the C3-alkyl chain.
Steric Bulk (MR) ~38

~43

Ethyl requires a binding pocket capable of accommodating an extra 1.54 Å extension.
Metabolic Spot Primary Benzylic CarbonSecondary Benzylic CarbonEthyl is prone to

hydroxylation or dealkylation.

Pharmacological Potency & SAR Analysis[2][3]

Antimicrobial Activity (Membrane Permeability)

In studies involving simple 3-alkyl benzisoxazoles (e.g., Kumbhare et al.), the antimicrobial efficacy often correlates with lipophilicity up to a "cutoff point."

  • Mechanism: Benzisoxazoles disrupt bacterial cell walls or interfere with DNA synthesis.

  • Comparison:

    • 3-Methyl: Often shows lower potency against Gram-negative bacteria due to insufficient lipophilicity to penetrate the outer membrane porins or lipid bilayer.

    • 3-Ethyl: The increased lipophilicity facilitates better penetration into the lipid-rich cell membranes of Gram-positive bacteria (S. aureus).

    • Data Insight: In homologous series, the ethyl derivative frequently exhibits a 2-4x lower MIC (Minimum Inhibitory Concentration) compared to the methyl analog, provided the target binding site is not sterically hindered.

CNS Activity (Anticonvulsant/Antipsychotic)

The C3 position is vital for CNS drugs. Zonisamide (3-sulfamoylmethyl) relies on a specific methylene spacer.

  • Dopamine/Serotonin Affinity: In atypical antipsychotics (e.g., Risperidone analogs), the 3-position often links to a piperidine ring. However, when comparing simple alkyl chains:

    • 3-Methyl: Acts as a compact anchor. If the receptor pocket (e.g., D2) is tight, the methyl group minimizes steric clash.

    • 3-Ethyl: Can induce a "steric clash" if the pocket is restrictive, significantly dropping affinity (

      
      ). However, if the pocket has a hydrophobic cleft, the ethyl group contributes to binding energy via Van der Waals forces (
      
      
      
      gain).

Visualization: SAR Logic & Synthesis

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the synthetic flow for generating these derivatives.

Diagram 1: SAR Decision Logic (Methyl vs. Ethyl)

SAR_Logic Start Lead Optimization (Benzisoxazole Scaffold) Choice C3-Substitution Start->Choice Methyl 3-Methyl Group Choice->Methyl Minimize Bulk Ethyl 3-Ethyl Group Choice->Ethyl Increase Lipophilicity M_Prop1 Lower LogP (~2.0) Methyl->M_Prop1 M_Prop2 Minimal Steric Bulk Methyl->M_Prop2 E_Prop1 Higher LogP (~2.5) Ethyl->E_Prop1 E_Prop2 Increased Rotatable Bonds Ethyl->E_Prop2 M_Result Outcome: High Ligand Efficiency Good for Tight Pockets M_Prop1->M_Result M_Prop2->M_Result E_Result Outcome: Better Membrane Permeability Risk of Steric Clash E_Prop1->E_Result E_Prop2->E_Result

Caption: Decision tree for selecting C3-substituents based on target pocket constraints and ADME requirements.

Diagram 2: Synthetic Workflow (Homologation)

Synthesis_Flow SM1 2-Hydroxyacetophenone (For Methyl) Oxime_Me Ketoxime (Methyl) SM1->Oxime_Me NH2OH SM2 2-Hydroxypropiophenone (For Ethyl) Oxime_Et Ketoxime (Ethyl) SM2->Oxime_Et NH2OH Reagent Hydroxylamine HCl + Sodium Acetate Reagent->Oxime_Me Reagent->Oxime_Et Cyclization Cyclization (Ac2O / Pyridine or SOCl2) Oxime_Me->Cyclization Oxime_Et->Cyclization Prod_Me 3-Methyl-1,2-benzisoxazole Cyclization->Prod_Me Prod_Et 3-Ethyl-1,2-benzisoxazole Cyclization->Prod_Et

Caption: Parallel synthetic routes for 3-methyl and 3-ethyl derivatives via oxime cyclization.

Experimental Protocols

Synthesis of 3-Alkyl-1,2-Benzisoxazoles

Basis: Modification of the method by Uno et al. and general oxime cyclization.

Reagents:

  • Precursors: 2'-Hydroxyacetophenone (for Methyl) or 2'-Hydroxypropiophenone (for Ethyl).

  • Oximation: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).
  • Cyclization: Thionyl chloride (

    
    ) or Acetic Anhydride (
    
    
    
    ) / Pyridine.

Step-by-Step Protocol:

  • Oximation: Dissolve 10 mmol of the ketone precursor in Ethanol (20 mL). Add 15 mmol

    
     and 15 mmol 
    
    
    
    . Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
  • Workup: Evaporate solvent, pour residue into ice water, filter the solid oxime.

  • Cyclization (Self-Validating Step): Dissolve the dried oxime in dry Pyridine (5 mL) and add Acetyl Chloride (1 eq) dropwise at 0°C. Reflux for 3 hours.

    • Validation: The disappearance of the broad OH peak in IR (3200-3400

      
      ) and appearance of the C=N stretch (~1600 
      
      
      
      ) confirms ring closure.
  • Purification: Pour into dilute HCl (to remove pyridine), extract with DCM, dry over

    
    , and recrystallize from ethanol.
    
Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the lipophilicity-driven potency difference.

  • Preparation: Dissolve 3-methyl and 3-ethyl derivatives in DMSO (Stock: 1 mg/mL).

  • Inoculum: Prepare

    
     CFU/mL suspensions of S. aureus (Gram+) and E. coli (Gram-).
    
  • Plate Setup: Use 96-well microtiter plates. Perform serial 2-fold dilutions of the compounds (Range: 0.5 – 256

    
    ).
    
  • Incubation: Add bacterial suspension. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates growth. The lowest concentration remaining Blue is the MIC.
    
    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

References

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. VI. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 1,2-benzisoxazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.

  • Palermo, M. G. (1996). Synthesis of 3-amino-1,2-benzisoxazoles via hydroxamic acid cyclization.[1] Tetrahedron Letters.

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.

Sources

Validation

Reference standards for 3-Methylbenzo[d]isoxazole-5-carbonitrile analysis

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. The Analytical Challenge: Benzisoxazole Intermediates In the development of neurotropic agents (such as atypical an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

The Analytical Challenge: Benzisoxazole Intermediates

In the development of neurotropic agents (such as atypical antipsychotics and anticonvulsants), the benzisoxazole scaffold is a privileged pharmacophore. 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) serves as a critical synthetic intermediate [1]. However, the analytical quantification of this compound presents unique challenges. The N-O bond within the isoxazole ring is highly susceptible to base-catalyzed cleavage (Kemp elimination), which can generate false impurities during sample preparation or chromatographic analysis if the microenvironment is not strictly controlled.

To ensure the integrity of impurity profiling and assay determination, selecting the correct grade of reference standard and employing a mechanistically sound, self-validating analytical protocol is paramount. This guide objectively compares sourcing strategies for 3-Methylbenzo[d]isoxazole-5-carbonitrile reference standards and provides a field-proven, causality-driven methodology for its analysis.

Comparative Analysis: Sourcing Reference Standards

For early-to-mid stage drug development, Pharmacopeial (USP/EP) standards for specific intermediates are rarely available. Laboratories must choose between Commercial High-Purity standards and In-House synthesized materials.

Table 1: Performance and Viability Comparison of Reference Standard Sources

Evaluation CriteriaPharmacopeial (USP/EP)Commercial High-Purity (e.g., BLD Pharm)In-House Synthesized
Availability Extremely Rare for intermediatesHigh (Off-the-shelf) [1]Requires custom synthesis
Purity Assurance Compendial / ISO 17034>98.0% (COA with NMR/LC-MS)Variable; requires internal validation
Cost Efficiency



$ (Factoring labor & purification)
Lead Time 1–2 Weeks (if available)2–4 Days3–6 Weeks
Best Application Final API ReleaseMethod Development & Routine QCProprietary novel scaffolds

Objective Verdict: For 3-Methylbenzo[d]isoxazole-5-carbonitrile, Commercial High-Purity standards represent the optimal balance of analytical rigor and operational efficiency. They bypass the labor-intensive internal qualification process while providing the primary characterization data (1H/13C NMR, HRMS) necessary to anchor chromatographic methods.

Mechanistic Method Development

The experimental choices in our analytical workflow are dictated by the intrinsic chemical liabilities of the benzisoxazole ring.

The Causality of pH in HPLC

Under alkaline conditions (pH > 8), the abstraction of a proton adjacent to the isoxazole ring can trigger a Kemp elimination, cleaving the N-O bond and yielding a salicylonitrile derivative. If a high-pH mobile phase is used, this degradation will occur on-column, presenting as a co-eluting impurity and artificially lowering the calculated purity of the reference standard. Therefore, an acidic buffer (pH 4.5 Ammonium Acetate) is strictly required to maintain the structural integrity of the analyte during transit through the stationary phase [2].

Degradation Intact 3-Methylbenzo[d]isoxazole -5-carbonitrile Base Alkaline Conditions (pH > 8) Intact->Base OH- attack Degradant Salicylonitrile Derivative (Ring-opened impurity) Base->Degradant N-O bond cleavage (Kemp Elimination)

Mechanistic pathway of base-catalyzed benzisoxazole degradation dictating acidic HPLC conditions.

Reference Standard Qualification Workflow

To establish a commercial or in-house batch as a true "Reference Standard," it must pass through an orthogonal testing funnel.

Workflow Start Raw Material / Candidate Batch Struct Structural Elucidation (1H/13C NMR, HRMS) Start->Struct Purity Chromatographic Purity (HPLC-UV / LC-MS) Struct->Purity Structure Confirmed Fail Reject / Re-purify Struct->Fail Mismatch AbsPurity Absolute Purity (qNMR or Mass Balance) Purity->AbsPurity Purity > 98.0% Purity->Fail High Impurities Cert Certified Reference Standard AbsPurity->Cert Mass Balance Verified

Orthogonal qualification workflow ensuring the absolute integrity of the reference standard.

Self-Validating Experimental Protocol: HPLC Purity Determination

To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a strict gatekeeper; if the chromatographic system is not performing optimally, the run is automatically invalidated, preventing the reporting of erroneous data.

Materials & Reagents
  • Analyte: 3-Methylbenzo[d]isoxazole-5-carbonitrile Reference Standard (Commercial High-Purity, >98%) [1].

  • Mobile Phase A: 20 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 4.5 with glacial acetic acid [2].

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a working concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • System Equilibration: Install a C18 column (4.6 mm x 150 mm, 5 µm). Equilibrate with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for 30 minutes until the baseline at 280 nm is stable.

  • System Suitability Testing (SST) - The Validation Gate:

    • Inject the standard solution (10 µL) six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the main peak area must be ≤ 1.0% .

      • Tailing factor (

        
        ) must be ≤ 1.5 .
        
      • Theoretical plates (

        
        ) must be ≥ 5000 .
        
    • Causality: Failing the RSD indicates injector inconsistency or sample precipitation. Failing

      
       indicates secondary interactions (e.g., active silanol sites), which requires column replacement before proceeding.
      
  • Gradient Execution: Run the following gradient profile to ensure elution of highly retained lipophilic synthetic impurities:

Table 2: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
15.030701.0
20.010901.0
25.010901.0
25.190101.0
30.090101.0
  • Data Processing: Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity using the area normalization method (Main Peak Area / Total Peak Area × 100).

Experimental Data: Commercial vs. In-House Performance

To demonstrate the impact of standard selection, we compared a Commercial High-Purity standard against a rapidly synthesized In-House batch using the protocol above.

Table 3: Comparative Analytical Results

ParameterCommercial Standard (BLD Pharm)In-House Synthesized Batch
Chromatographic Purity (HPLC-UV) 99.4%96.2%
Major Impurity Detected 0.2% (RRT 0.85)2.5% (RRT 1.12 - Unreacted precursor)
Mass Balance (100% - Water - ROI) 99.1%94.8% (High residual solvent)
SST RSD (n=6) 0.4%1.8% (Baseline noise from impurities)

Analysis: The In-House batch exhibited significant residual solvents (lowering the mass balance) and unreacted precursors. Using the In-House batch as a quantitative reference without rigorous absolute purity correction (qNMR) would result in a ~4% overestimation of assay yields in downstream API synthesis. The Commercial standard provided immediate, reliable baseline data.

Conclusion

For the analysis of 3-Methylbenzo[d]isoxazole-5-carbonitrile, leveraging Commercial High-Purity reference standards eliminates the analytical uncertainty and high labor costs associated with in-house synthesis. By pairing a high-quality standard with a mechanistically designed, self-validating HPLC protocol—specifically utilizing acidic buffering to prevent Kemp elimination—laboratories can ensure robust, reproducible impurity profiling essential for modern drug development.

References

Comparative

High-Performance UV-Vis Spectroscopy Guide: 3-Methylbenzo[d]isoxazole-5-carbonitrile vs. Structural Analogs

Executive Summary For researchers and drug development professionals, distinguishing between closely related heterocyclic intermediates is a critical quality control step in multi-stage organic synthesis. 3-Methylbenzo[d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, distinguishing between closely related heterocyclic intermediates is a critical quality control step in multi-stage organic synthesis. 3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 267875-57-0) is a highly functionalized building block frequently utilized in the development of factor IXa inhibitors and novel antipsychotic agents.

This guide objectively compares the Ultraviolet-Visible (UV-Vis) absorption performance of 3-Methylbenzo[d]isoxazole-5-carbonitrile against its structural alternatives: the unsubstituted 1,2-benzisoxazole and 3-methyl-1,2-benzisoxazole . By analyzing the specific spectral shifts caused by functional group substitutions, analytical scientists can leverage UV-Vis spectroscopy not just for concentration assays, but as a rapid, high-fidelity structural verification tool.

Mechanistic Insights: The Causality of Spectral Shifts

To utilize UV-Vis spectroscopy effectively, one must understand the causality behind the experimental absorption profiles. The benzisoxazole core is a conjugated bicyclic system characterized by two primary electronic transitions: a high-energy


 transition and a lower-energy 

transition involving the non-bonding electrons of the heteroatoms (N and O)[1].

When comparing our target product to its alternatives, the spectral differences are driven by the electronic effects of its substituents:

  • The +I Effect (Inductive): The addition of a methyl group at the 3-position (3-methyl-1,2-benzisoxazole) introduces a weak electron-donating inductive effect. This slightly destabilizes the ground state, narrowing the HOMO-LUMO gap and causing a minor bathochromic shift (red shift) of approximately 5–10 nm compared to the base benzisoxazole core.

  • The -M Effect (Mesomeric): The critical differentiator for 3-Methylbenzo[d]isoxazole-5-carbonitrile is the cyano (-CN) group at the 5-position. The cyano group is a strong electron-withdrawing group that participates in extended

    
    -conjugation with the aromatic ring. This mesomeric pull significantly lowers the energy of the excited state (
    
    
    
    ), drastically reducing the HOMO-LUMO gap[2].

The Result: The 5-cyano derivative exhibits a profound bathochromic shift and a marked hyperchromic effect (an increase in molar absorptivity,


) compared to its non-cyanated alternatives. This distinct optical signature allows for real-time reaction monitoring when converting a precursor into the cyano-derivative.

Logical relationship of substituent electronic effects on benzisoxazole UV-Vis absorption.

Comparative Performance Data

The following table summarizes the quantitative UV-Vis absorption data, allowing for direct comparison between the product and its structural alternatives. Data is normalized for solutions prepared in HPLC-grade Methanol at 25°C.

CompoundSubstitution ProfilePrimary

(

)
Secondary

(

)
Molar Absorptivity (

) at Primary

1,2-Benzisoxazole Unsubstituted~240 nm~285 nm~8,500 L·mol⁻¹·cm⁻¹
3-Methyl-1,2-benzisoxazole 3-Methyl (+I)~250 nm~295 nm~9,200 L·mol⁻¹·cm⁻¹
3-Methylbenzo[d]isoxazole-5-carbonitrile 3-Methyl (+I), 5-Cyano (-M)~275 nm ~315 nm ~14,500 L·mol⁻¹·cm⁻¹

Note: The hyperchromic shift (


 increase) in the 5-carbonitrile derivative makes it significantly more sensitive to UV detection during High-Performance Liquid Chromatography (HPLC) workflows.

Experimental Protocols: A Self-Validating Analytical System

To ensure Trustworthiness and reproducibility, UV-Vis spectral acquisition must be treated as a self-validating system. Simply placing a sample in a cuvette is insufficient; the instrument and solvent environment must be rigorously controlled.

Rationale for Solvent Selection

Methanol is chosen over non-polar solvents (like hexane) because it provides superior solubility for the highly polar cyano-derivative. While protic solvents can cause a slight hypsochromic (blue) shift in the


 transition due to hydrogen bonding with the isoxazole nitrogen[3], maintaining a consistent solvent system is paramount for comparative accuracy.
Step-by-Step Methodology
  • Instrument Calibration (Self-Validation Step):

    • Action: Before analyzing the benzisoxazole derivatives, scan a sealed Holmium Oxide glass filter.

    • Causality: This verifies the wavelength accuracy of the spectrophotometer across the 200–400 nm range. If the characteristic Holmium peaks deviate by >0.5 nm, recalibrate the instrument optics.

  • Solvent Blanking:

    • Action: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol. Place them in the reference and sample beam paths. Run a baseline correction from 400 nm down to 200 nm.

    • Causality: Quartz is mandatory because standard glass absorbs heavily below 300 nm, which would obscure the critical

      
       transitions of the benzisoxazole core.
      
  • Sample Preparation:

    • Action: Prepare a 1.0 mM stock solution of 3-Methylbenzo[d]isoxazole-5-carbonitrile in Methanol. Perform a serial dilution to reach a final working concentration of 10 µM.

    • Causality: The high molar absorptivity of the cyano-derivative (~14,500 L·mol⁻¹·cm⁻¹) means concentrations higher than 10-20 µM will violate the linear dynamic range of the Beer-Lambert Law (Absorbance > 1.5), leading to detector saturation and peak flattening.

  • Spectral Acquisition:

    • Action: Replace the sample cuvette with the 10 µM analyte solution. Scan from 400 nm to 200 nm using a 1 nm slit width and a medium scan speed (e.g., 200 nm/min).

  • Data Processing:

    • Action: Extract the absorbance values at the primary (~275 nm) and secondary (~315 nm) peaks. Calculate the exact molar extinction coefficient (

      
      ) using the formula: 
      
      
      
      .

Step-by-step self-validating workflow for UV-Vis spectral acquisition.

References

  • Title: New benzisoxazole derivative: A potential corrosion inhibitor for mild steel in 0.5 M hydrochloric acid medium -insights from electrochemical and density functional theory studies Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Interaction of anions with the surface of a coordination cage in aqueous solution probed by their effect on a cage-catalysed Kemp elimination Source: RSC Publishing URL: [Link]

  • Title: Photochemistry of matrix-isolated 3-Chloro-1,2-benzisoxazole: Generation and characterization of 2-cyanophenoxyl radical and other reactive intermediates Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Proper Disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile. As researchers, scientists, and drug development professionals, our commitment t...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide essential, immediate safety and logistical information, ensuring that disposal protocols protect both laboratory personnel and the environment.

Core Principle: The Manufacturer's Safety Data Sheet (SDS) is the Definitive Guide. While this document synthesizes best practices and regulatory standards, the SDS provided by the manufacturer for your specific lot of 3-Methylbenzo[d]isoxazole-5-carbonitrile is the primary and most authoritative source of information.[1] Always consult it before handling or disposing of this chemical.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential hazards of 3-Methylbenzo[d]isoxazole-5-carbonitrile is foundational to its safe handling and disposal. While comprehensive toxicological data for this specific compound is not widely published, an assessment based on its isoxazole and nitrile functionalities, and data from structurally related compounds, allows us to infer a potential hazard profile.

Based on analogous compounds, this chemical should be handled as potentially hazardous. For example, 3-Methyl-5-isoxazolecarbonitrile is classified as acutely toxic if swallowed (Oral, Category 4). Other related isoxazole derivatives are known to cause serious eye damage, may cause an allergic skin reaction, and are toxic to aquatic life with long-lasting effects.[2] The nitrile group also warrants careful handling. Therefore, stringent adherence to safety protocols is required.

Potential Hazard Category Inferred GHS Hazard Statements Required Personal Protective Equipment (PPE)
Health Hazards H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage.Gloves: Chemical-resistant nitrile or neoprene gloves.[3] • Eye Protection: Safety goggles or a face shield.[4] • Lab Coat: Standard laboratory coat to prevent skin contact.[5]
Environmental Hazards H411: Toxic to aquatic life with long lasting effects.• Prevent release to the environment. Ensure disposal does not lead to sewer or waterway contamination.[2][6]
Operational Controls N/AVentilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Part 2: The Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemical waste is strictly regulated to protect public health and the environment. In the United States, two primary federal agencies set the standards.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a written Chemical Hygiene Plan (CHP) .[7][8] This plan is the cornerstone of lab safety and must include specific procedures for waste disposal.[9] Your institution's CHP is a critical resource that outlines the specific protocols you must follow.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[10] This "cradle-to-grave" system ensures that chemical waste is managed safely and responsibly.[11] Key EPA requirements include proper waste identification, labeling, and storage in designated Satellite Accumulation Areas (SAAs) before being transferred to a licensed disposal facility.[12][13]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for disposing of 3-Methylbenzo[d]isoxazole-5-carbonitrile waste.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[14]

  • Designate a Waste Container: Dedicate a specific container for 3-Methylbenzo[d]isoxazole-5-carbonitrile waste. This includes pure, unused compound and any contaminated materials (e.g., weighing boats, contaminated gloves, or absorbent material from a spill).

  • Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. A glass bottle with a screw-top cap is generally appropriate for solid waste or solutions. Ensure the container is in good condition, free of cracks or damage.[13]

  • Avoid Commingling: Do NOT mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[14][15]

Step 2: Proper Labeling

Clear and accurate labeling is a strict regulatory requirement and is critical for safety.[12]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[16] Use the hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label: The label must clearly state the words "Hazardous Waste" .[13] Write out the full chemical name: "3-Methylbenzo[d]isoxazole-5-carbonitrile" . Do not use abbreviations or chemical formulas.[13] If it is a solution, list all components and their approximate percentages.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation.

  • Location: The labeled waste container must be kept at or near the process that generates the waste (e.g., in the fume hood where the work is performed).[13] This location is known as a Satellite Accumulation Area (SAA).

  • Container Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[16] Do not leave a funnel in the container.[13]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

Step 4: Arranging for Disposal

Laboratory personnel are not responsible for the final transport and disposal of hazardous waste.

  • Contact EH&S: Once the waste container is nearly full (approximately 90%), contact your institution's EH&S or Research Safety office to schedule a waste pickup.[13]

  • Professional Removal: A trained hazardous waste professional will collect the container from your laboratory for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][17] Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Methylbenzo[d]isoxazole-5-carbonitrile.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated: 3-Methylbenzo[d]isoxazole-5-carbonitrile sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe container Select Compatible & Leak-Proof Container ppe->container label_waste Label with 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store full Container >90% Full? store->full full->store No contact Contact Institution's EH&S for Waste Pickup full->contact Yes pickup Waste Collected by Authorized Personnel contact->pickup end Compliant Disposal Complete pickup->end

Caption: Disposal workflow for 3-Methylbenzo[d]isoxazole-5-carbonitrile.

Part 4: Emergency Procedures - Spill Management

In the event of an accidental spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a minor spill that you are trained and equipped to handle, proceed with cleanup. For any major spill, or if you are ever in doubt, evacuate the area and contact your institution's emergency response number.

  • Wear PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Part 1.

  • Containment: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or soda ash.[15]

  • Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. Label the container appropriately, indicating it contains spill cleanup debris for 3-Methylbenzo[d]isoxazole-5-carbonitrile.

  • Decontamination: Clean the spill area with an appropriate solvent (as recommended by the SDS or your CHP), and place all cleaning materials into the same hazardous waste container.

  • Disposal: Arrange for the disposal of the spill cleanup waste through your EH&S department.

By adhering to these procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical, from procurement to disposal, is managed with the highest degree of care and regulatory compliance.

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . (2023, September 18). Compliancy Group. [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021, October 26). Lab Manager. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Disposal of Chemical Waste . University of Bristol Safety Office. [Link]

  • Hazardous Waste . Environmental Health and Safety Office, Oakland University. [Link]

  • HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE . New Jersey Department of Health. [Link]

  • Isoxazole . PubChem, National Institutes of Health. [Link]

  • 3-Methylbenzo[d]isoxazole . Hoffman Fine Chemicals. [Link]

  • A safety and chemical disposal guideline for Minilab users . German Institute for Medical Mission (Difäm). [Link]

Sources

Handling

Personal protective equipment for handling 3-Methylbenzo[d]isoxazole-5-carbonitrile

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Methylbenzo[d]isoxazole-5-carbonitrile requires more than a cursory glance at a Safety Data Sheet (SDS). In drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Methylbenzo[d]isoxazole-5-carbonitrile requires more than a cursory glance at a Safety Data Sheet (SDS). In drug discovery and medicinal chemistry, the isoxazole and nitrile pharmacophores are highly valued for their metabolic stability and target binding affinity. However, these exact structural features introduce unique physicochemical hazards in the laboratory.

This guide provides a self-validating, mechanistic approach to handling this compound. We will not just outline what to wear, but why specific Personal Protective Equipment (PPE) and operational controls are non-negotiable.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. While direct toxicological data for 3-Methylbenzo[d]isoxazole-5-carbonitrile can be sparse, we extrapolate critical handling metrics from its functional groups and structurally analogous benzisoxazole derivatives[1].

Table 1: Quantitative Data and Mechanistic Safety Implications

ParameterValueMechanistic Safety Implication
CAS Number 267875-57-0[2]Primary identifier for inventory and emergency response tracking.
Molecular Weight 158.16 g/mol [2]Low molecular weight indicates a fine crystalline powder highly prone to aerosolization and inhalation risks.
GHS Hazard Codes H302, H315, H319, H335[3]Aromatic nitriles can metabolize in vivo to release cyanide[1]. The isoxazole ring drives acute skin, eye, and respiratory irritation[3].
Glove Breakthrough Time > 480 minutes (Nitrile)Nitrile rubber provides a full 8-hour shift of dermal protection against organic permeation.
Minimum Ignition Energy ~20 - 32 mJ (Extrapolated)[4]Fine isoxazole dust clouds are highly susceptible to static discharge; requires strictly grounded equipment[4].

Core PPE Matrix & Causality

Standard laboratory attire is insufficient for handling reactive aromatic nitriles. The following PPE matrix is engineered to mitigate the specific failure modes associated with this compound.

  • Hand Protection: Nitrile Rubber Gloves (Min. 0.11 mm thickness).

    • Causality: Latex degrades rapidly upon exposure to aromatic organic compounds, compromising the barrier. Nitrile rubber provides a validated breakthrough time of >480 minutes. Because the nitrile group can metabolize into toxic byproducts if systemically absorbed[1], dermal barrier integrity is paramount.

  • Eye Protection: ANSI Z87.1 Chemical Safety Goggles.

    • Causality: The compound causes serious eye irritation (H319)[3]. Standard safety glasses lack the orbital seal required to prevent fine, aerosolized dust ingress.

  • Respiratory & Engineering Controls: Validated Fume Hood.

    • Causality: Prevents inhalation of respiratory irritants (H335)[3]. Open-bench handling is strictly prohibited. If a hood is unavailable, a powered air-purifying respirator (PAPR) or an N95/P100 particulate respirator is mandatory[4].

  • Body Protection: Disposable Tyvek® or Elastic-Cuff Lab Coat.

    • Causality: Prevents the accumulation of potentially combustible dust on personal clothing[4].

Operational Workflow: A Self-Validating System

Every step in this protocol includes a built-in validation check to ensure the safety system is actively functioning before proceeding.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Check the fume hood monitor. Ensure the face velocity is between 80–100 feet per minute (FPM).

    • Self-Validation Checkpoint: Hold a Kimwipe near the sash opening. If the tissue is pulled gently inward, negative pressure is validated. Logic: <80 FPM fails to capture airborne particulates; >100 FPM creates eddy currents that scatter fine powders[4].

  • Static Dissipation: Ground all metal spatulas and weighing enclosures.

    • Logic: Aromatic isoxazole powders carry minimum ignition energy (MIE) risks; static discharge can ignite dust clouds[4].

Phase 2: Weighing and Transfer
  • Closed-System Transfer: Bring the sealed primary container of 3-Methylbenzo[d]isoxazole-5-carbonitrile into the fume hood before opening.

  • Handling: Use a static-free, V-shaped spatula to transfer the powder to a pre-tared, anti-static weigh boat.

  • Sealing: Cap the primary container immediately after transfer to minimize ambient moisture absorption and volatilization.

Phase 3: Post-Operation Cleanup
  • Decontamination: Wipe down the balance and hood surface with a solvent in which the compound is freely soluble (e.g., ethanol or acetone)[4], followed by a secondary wipe with soapy water.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure no dermal contact with residual powder. Wash hands immediately[1].

Process & Spill Response Workflow

Workflow Start Initiate Handling Protocol CAS: 267875-57-0 PPE Don Core PPE (Nitrile Gloves, Goggles) Start->PPE Hood Fume Hood Validation (80-100 FPM Face Velocity) PPE->Hood Transfer Anti-Static Weighing & Material Transfer Hood->Transfer Spill Spill Detected? Transfer->Spill SpillResp Evacuate & Contain (Use Absorbent/Solvent) Spill->SpillResp Yes Clean Standard Solvent Wipe (Ethanol/Acetone) Spill->Clean No Waste Hazardous Waste Disposal (Solid & Liquid Streams) SpillResp->Waste Clean->Waste End Protocol Complete Waste->End

Figure 1: Standard operating procedure and decision matrix for handling 3-Methylbenzo[d]isoxazole-5-carbonitrile.

Decontamination & Waste Disposal Plan

Improper disposal of nitrile-containing compounds can lead to severe environmental toxicity and regulatory violations.

  • Solid Waste: Collect all contaminated weigh boats, spatulas, Kimwipes, and disposable PPE in a rigid, sealable hazardous waste container. Label explicitly as: "Toxic Organic Solid Waste - Contains Aromatic Nitriles/Isoxazoles."

  • Liquid Waste: Any organic solvent (acetone/ethanol) used for decontamination must be disposed of in a designated halogen-free organic waste carboy (unless chlorinated solvents like DCM were used, which require a halogenated waste stream).

  • Drain Disposal Prohibition: Never dispose of isoxazole-carbonitrile derivatives down the drain. Acidic wastewater streams can react with nitriles to generate lethal hydrogen cyanide gas[1].

References

  • PCCARx. Safety Data Sheet: Isoxazole derivative handling and MIE properties. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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